Product packaging for 2-Thiophenemethylamine(Cat. No.:CAS No. 7404-63-9)

2-Thiophenemethylamine

Cat. No.: B1293419
CAS No.: 7404-63-9
M. Wt: 113.18 g/mol
InChI Key: FKKJJPMGAWGYPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Thiophenemethylamine is a useful research compound. Its molecular formula is C5H7NS and its molecular weight is 113.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NS B1293419 2-Thiophenemethylamine CAS No. 7404-63-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thiophen-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS/c6-4-5-2-1-3-7-5/h1-3H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKJJPMGAWGYPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075343
Record name 2-Thiophenemethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7075343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27757-85-3, 7404-63-9, 55230-88-1
Record name 2-Thiophenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27757-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Thienylmethyl)ammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007404639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Thienylmethyl)amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027757853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophenemethanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055230881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiophenemethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7075343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-thienylmethyl)ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.192
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2-thienylmethyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.202
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Thiophenemethylamine: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comprehensive technical overview of 2-thiophenemethylamine, a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, providing in-depth insights into its chemical properties, structural features, synthesis, and key applications.

Introduction: The Significance of the Thiophene Moiety

The thiophene ring is a privileged scaffold in medicinal chemistry, often serving as a bioisostere for a phenyl ring. Its inclusion in a molecule can enhance metabolic stability, improve pharmacokinetic properties, and modulate biological activity. This compound, featuring a reactive primary amine appended to the thiophene core, represents a key starting material for the synthesis of a diverse array of biologically active compounds and functional materials.

Molecular Structure and Spectroscopic Profile

This compound, with the chemical formula C₅H₇NS, consists of a thiophene ring substituted at the 2-position with a methylamine group.[1] This structure imparts a unique combination of aromaticity and nucleophilicity.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of this compound in CDCl₃ typically shows characteristic signals for the thiophene ring protons, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the amine (-NH₂) protons. A representative ¹H NMR spectrum shows a singlet for the two methylene protons at approximately 4.26 ppm. The thiophene ring protons appear as a doublet of doublets at around 7.08 ppm, a doublet at about 7.23 ppm, and another doublet at approximately 7.59 ppm.[2]

    • ¹³C NMR: The carbon NMR spectrum provides insights into the carbon framework of the molecule, with distinct chemical shifts for the thiophene ring carbons and the methylene carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its functional groups. As a primary amine, it displays two N-H stretching bands in the region of 3400-3250 cm⁻¹.[3] An N-H bending vibration is also expected between 1650-1580 cm⁻¹.[3] The C-N stretching of an aromatic amine typically appears in the 1335-1250 cm⁻¹ range.[3] Additionally, characteristic bands for the thiophene ring, including C-H and ring stretching vibrations, are observed.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of this compound, which is 113.18 g/mol .[1] The fragmentation pattern can provide further structural information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Formula C₅H₇NS[1]
Molecular Weight 113.18 g/mol [1]
Appearance Clear colorless to yellow liquid[4]
Boiling Point 95-99 °C at 28 mmHg[5]
Density 1.103 g/mL at 25 °C[5]
Refractive Index (n20/D) 1.5670[5]
Flash Point 74 °C (165.2 °F) - closed cup
Solubility Easily soluble in ethanol and chloroform.[5]

Synthesis of this compound

Several synthetic routes to this compound have been developed, often starting from readily available thiophene or its derivatives. The choice of a particular synthetic pathway depends on factors such as starting material availability, desired scale, and reaction conditions.

Reductive Amination of 2-Thiophenecarboxaldehyde

A common and efficient method for the synthesis of this compound is the reductive amination of 2-thiophenecarboxaldehyde.[6] This one-pot reaction involves the formation of an imine intermediate from the aldehyde and an amine source (such as ammonia), which is then reduced to the corresponding amine.[1][3][6]

Experimental Protocol: Reductive Amination of 2-Thiophenecarboxaldehyde

Causality: This protocol utilizes a mild reducing agent, sodium borohydride, which selectively reduces the imine intermediate without affecting the thiophene ring. The use of ethanol as a solvent provides a green and effective reaction medium.[6]

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve 2-thiophenecarboxaldehyde in ethanol. Add a solution of ammonia in ethanol to the flask. Stir the mixture at room temperature to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction: Once the imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath. Cautiously add sodium borohydride portion-wise to the stirred solution. The addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.

  • Quenching and Work-up: After the addition of the reducing agent is complete, allow the reaction to warm to room temperature and stir for an additional period to ensure complete reduction. Quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation under reduced pressure.

Logical Workflow for Reductive Amination

Reductive_Amination Start 2-Thiophenecarboxaldehyde + Ammonia in Ethanol Imine_Formation Imine Formation (Stirring at RT) Start->Imine_Formation Reduction Reduction (Sodium Borohydride in Ice Bath) Imine_Formation->Reduction Quench_Workup Quenching (H₂O) & Extraction Reduction->Quench_Workup Purification Purification (Distillation) Quench_Workup->Purification End This compound Purification->End

Caption: Reductive amination workflow for this compound synthesis.

Other Synthetic Routes

Other notable synthetic pathways include:

  • From 2-Thiopheneacetonitrile: This method involves the reduction of 2-thiopheneacetonitrile, which can be prepared from 2-chloromethylthiophene and sodium cyanide.[7][8] While the synthesis is relatively straightforward, it involves the use of highly toxic cyanide salts.[7]

  • From 2-Thiophene Ethanol: This route involves the conversion of 2-thiophene ethanol to a suitable leaving group (e.g., a tosylate) followed by amination.[9] This multi-step process can provide good yields.[9]

  • Vilsmeier-Haack Reaction: The precursor, 2-thiophenecarboxaldehyde, can be synthesized from thiophene using the Vilsmeier-Haack reaction with reagents like N-methylformanilide and phosphorus oxychloride.[10]

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a valuable building block in several scientific domains.

Medicinal Chemistry and Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents.[5] Its derivatives have shown a wide range of biological activities.

  • Serotonin 5-HT1A Receptor Antagonists: this compound is a precursor for the synthesis of serotonin 5-HT1A receptor antagonists, which have potential therapeutic applications in neurological and psychiatric disorders due to their neuroprotective effects.[5] The serotonin 5-HT1A receptor is a G-protein coupled receptor that, upon activation by agonists, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[11] Antagonists block this effect.[11]

Signaling Pathway of 5-HT1A Receptor Modulation

G_Protein_Signaling cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Serotonin Serotonin (Agonist) Serotonin->Receptor Activates Antagonist 5-HT1A Antagonist (Thiophene Derivative) Antagonist->Receptor Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Caption: Simplified signaling pathway of the 5-HT1A receptor.

  • Inducible Nitric Oxide Synthase (iNOS) Dimerization Inhibitors: Derivatives of this compound have been investigated as inhibitors of iNOS dimerization, which is relevant in inflammatory conditions.[5]

  • Acetylcholinesterase Inhibitors: Certain thiophene derivatives have demonstrated potent acetylcholinesterase inhibitory activity, suggesting their potential in the treatment of Alzheimer's disease.[12]

  • Antimicrobial Agents: Thiophene derivatives have been synthesized and evaluated for their antibacterial activity against various pathogenic strains.[13][14]

Materials Science

Beyond pharmaceuticals, this compound and its derivatives are utilized in materials science:

  • Optoelectronic Materials: It is a reactant in the synthesis of optoelectronic segmented polyurethanes.[5]

  • Solar Cells: this compound has been explored as a potential ligand replacement for poly(3-hexylthiophene)/CdSe hybrid solar cells.[15]

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[8] It is also a combustible liquid.[8] Therefore, appropriate safety precautions must be taken during its handling and use.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[8]

  • Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing vapors, mist, or gas. Keep away from heat, sparks, and open flames.[8]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store in a corrosives area.[8]

  • First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention. If inhaled, move the person to fresh air. If swallowed, do not induce vomiting and seek immediate medical advice.[2]

Conclusion

This compound is a cornerstone molecule in synthetic chemistry, offering a gateway to a vast array of complex and functionalized molecules. Its unique combination of a thiophene ring and a primary amine functional group provides a versatile platform for the development of novel pharmaceuticals and advanced materials. A thorough understanding of its chemical properties, synthesis, and reactivity is paramount for researchers aiming to leverage its potential in their scientific endeavors. The protocols and data presented in this guide serve as a valuable resource for the scientific community, fostering further innovation and discovery.

References

2-Thiophenemethylamine CAS number 27757-85-3

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Thiophenemethylamine (CAS 27757-85-3)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound (CAS No. 27757-85-3), a versatile heterocyclic building block with significant applications in pharmaceutical research, drug development, and materials science. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the compound's core properties, synthesis, characterization, and key applications, grounded in established scientific literature and protocols.

Core Compound Profile and Physicochemical Properties

This compound, also known by synonyms such as 2-(Aminomethyl)thiophene and (2-Thienyl)methylamine, is an organic compound featuring a methylamine group attached to the 2-position of a thiophene ring.[1][2][3] This structure, particularly the thiophene moiety, serves as a bioisostere for the benzene ring, making it a "privileged structure" in medicinal chemistry and a valuable precursor for a wide array of biologically active molecules.[4][5][6] Its unique electronic and reactive properties make it an essential intermediate in the synthesis of complex organic molecules and functional materials.[4][7]

The compound is typically a clear, colorless to pale yellow liquid with an amine-like odor.[3][8] It is sensitive to air and should be stored accordingly to prevent degradation.[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 27757-85-3[1][2]
Molecular Formula C₅H₇NS[1][2]
Molecular Weight 113.18 g/mol [2]
Appearance Clear colorless to yellow liquid[1][9]
Boiling Point 95-99 °C at 28 mmHg[1][8]
Density 1.103 g/mL at 25 °C[1][8]
Refractive Index (n20/D) 1.5670[1]
Flash Point 74 °C (165.2 °F) - closed cup[1]
Solubility Easily soluble in ethanol and chloroform.[1][3]
pKa 8.95 ± 0.29 (Predicted)[1][3]
Storage Temperature Room Temperature, Sealed in dry, Keep in dark place[1]

Synthesis and Purification

The synthesis of this compound can be achieved through several established routes. The most common and reliable methods include the reductive amination of 2-thiophenecarboxaldehyde or the reduction of 2-thiophenecarbonitrile. The reductive amination pathway is often preferred due to its operational simplicity and high yields.

Key Synthetic Pathway: Reductive Amination

This process involves the reaction of 2-thiophenecarboxaldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.

G A 2-Thiophenecarboxaldehyde B Imine Intermediate A->B + NH₃ (or NH₄Cl) - H₂O C This compound B->C Reduction (e.g., NaBH₃CN, H₂/Catalyst) G cluster_0 Core Precursor cluster_1 Pharmaceutical Scaffolds cluster_2 Functional Materials & Probes A This compound B Serotonin 5-HT1A Receptor Antagonists A->B Neuroprotective Agents C iNOS Dimerization Inhibitors A->C Anti-inflammatory D Antimicrobial Agents A->D Drug-Resistant Bacteria E Fluorescent Sensors (e.g., for Pd²⁺) A->E Molecular Probes F Optoelectronic Polyurethanes A->F Advanced Polymers G Ligands for Hybrid Solar Cells A->G Materials Science

References

A Technical Guide to the Synthesis of 2-Thiophenemethylamine: Pathways and Protocols for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Thiophenemethylamine is a pivotal building block in medicinal chemistry and drug development, forming the structural core of numerous pharmacologically active agents.[1][2] Its synthesis is a critical step in the production of these compounds, demanding efficient, scalable, and safe methodologies. This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of each route, offering field-proven insights into experimental choices and providing detailed, step-by-step protocols for key transformations. The discussion will encompass classical methods and contemporary advancements, with a focus on practicality, yield optimization, and safety considerations.

Introduction: The Significance of this compound

The thiophene moiety is a privileged scaffold in medicinal chemistry, prized for its unique electronic properties and its ability to engage in a variety of biological interactions.[3] this compound, as a primary amine derivative, serves as a versatile intermediate for the synthesis of a wide array of more complex molecules, including antiplatelet agents, central nervous system modulators, and antimicrobial compounds.[4][5] The demand for robust and efficient synthetic routes to this key intermediate is therefore of paramount importance. This guide will explore the most prevalent and practical synthetic strategies, providing the necessary detail for their successful implementation in a laboratory setting.

Key Synthetic Pathways to this compound

The synthesis of this compound can be approached through several distinct chemical strategies. The choice of a particular pathway is often dictated by factors such as the availability of starting materials, desired scale of production, and the specific equipment and safety infrastructure of the laboratory. We will now explore the most significant of these routes in detail.

Reductive Amination of 2-Thiophenecarboxaldehyde

Reductive amination is a powerful and widely employed method for the formation of amines from carbonyl compounds.[6] In the context of this compound synthesis, this pathway commences with the readily available 2-thiophenecarboxaldehyde. The reaction proceeds via the in-situ formation of an imine intermediate, which is then reduced to the target amine.[7]

Mechanism and Rationale: The reaction is typically performed as a one-pot procedure.[8] The aldehyde first reacts with an ammonia source, such as ammonium acetate or aqueous ammonia, to form a hemiaminal, which then dehydrates to the corresponding imine. A selective reducing agent, present in the reaction mixture, then reduces the imine to the primary amine. The choice of reducing agent is critical; it must be capable of reducing the imine in preference to the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this transformation due to its mildness and selectivity.[4][6]

Experimental Protocol: Reductive Amination using Sodium Cyanoborohydride

  • To a solution of 2-thiophenecarboxaldehyde (1 equivalent) in methanol, add ammonium acetate (10 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 20°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the careful addition of aqueous hydrochloric acid until the solution is acidic.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with a concentrated sodium hydroxide solution and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound, which can be further purified by distillation.

Reduction of 2-Thiophenecarbonitrile

The reduction of a nitrile group offers a direct route to a primary amine. 2-Thiophenecarbonitrile, which can be synthesized from 2-bromothiophene, serves as a key intermediate in this pathway.[9][10] This method is particularly attractive for its atom economy and the often high purity of the resulting product.

Mechanism and Rationale: The nitrile reduction is most commonly achieved through catalytic hydrogenation.[11] A variety of catalysts can be employed, including palladium on carbon (Pd/C), Raney nickel, or rhodium-based catalysts. The reaction involves the addition of hydrogen across the carbon-nitrogen triple bond, typically under a pressurized atmosphere of hydrogen gas. The choice of catalyst and solvent can significantly influence the reaction rate and selectivity. Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH₄) can be used, although these are generally less suited for large-scale synthesis due to safety and workup considerations.

Experimental Protocol: Catalytic Hydrogenation of 2-Thiophenecarbonitrile

  • In a high-pressure hydrogenation vessel, combine 2-thiophenecarbonitrile (1 equivalent) and a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (5-10 mol%).

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Heat the reaction mixture to the appropriate temperature (e.g., 50-80°C) and stir vigorously.

  • Monitor the reaction progress by techniques such as TLC or GC-MS.

  • Upon completion, cool the vessel, carefully vent the hydrogen gas, and purge with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound. Purification can be achieved by vacuum distillation.

Synthesis from 2-(2-Nitrovinyl)thiophene

This pathway involves the reduction of a nitroalkene, which can be prepared from 2-thiophenecarboxaldehyde and nitromethane.[12] This method is particularly noteworthy for its use of potent reducing agents to achieve the transformation.

Mechanism and Rationale: The reduction of the nitro group and the carbon-carbon double bond in 2-(2-nitrovinyl)thiophene to the corresponding ethylamine can be accomplished using powerful reducing agents. A preferred reagent for this transformation is diborane (B₂H₆), which offers high efficiency.[12] The reaction is typically carried out in an inert organic solvent at controlled temperatures.

Experimental Protocol: Reduction of 2-(2-Nitrovinyl)thiophene with Diborane [12]

  • Dissolve 2-(2-nitrovinyl)thiophene (1 equivalent) in an inert, dry solvent such as tetrahydrofuran (THF) in a flask equipped with a nitrogen inlet.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of diborane in THF (e.g., 1 M solution) to the reaction mixture, maintaining the temperature within the specified range.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 8-15°C) for several hours until the reaction is complete.

  • Carefully quench the reaction by the slow addition of aqueous acid (e.g., hydrochloric acid).

  • The product can then be isolated by basification of the aqueous layer and extraction with an organic solvent.

  • The combined organic layers are dried and concentrated to give the crude product, which can be purified by distillation.

The Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides, effectively avoiding the over-alkylation often encountered with direct amination.[13][14][15] This pathway would typically start with 2-(chloromethyl)thiophene or 2-(bromomethyl)thiophene.

Mechanism and Rationale: The synthesis begins with the deprotonation of phthalimide by a base like potassium hydroxide to form the potassium phthalimide salt, which is a potent nucleophile.[16] This nucleophile then displaces the halide from the 2-(halomethyl)thiophene in an SN2 reaction to form N-(2-thienylmethyl)phthalimide.[14] The final step is the liberation of the primary amine from the phthalimide derivative. This is most commonly achieved by hydrazinolysis (the Ing-Manske procedure), which involves heating with hydrazine.[13][16] This method is favored over acidic hydrolysis as it proceeds under milder conditions and avoids protonation of the final amine product.

Experimental Protocol: Gabriel Synthesis of this compound

  • Formation of N-(2-thienylmethyl)phthalimide:

    • To a solution of potassium phthalimide (1.1 equivalents) in a polar aprotic solvent like DMF, add 2-(chloromethyl)thiophene (1 equivalent).

    • Heat the reaction mixture (e.g., to 80-100°C) and stir for several hours until the starting halide is consumed (monitor by TLC).

    • Cool the reaction mixture and pour it into water to precipitate the N-(2-thienylmethyl)phthalimide.

    • Collect the solid by filtration, wash with water, and dry.

  • Hydrazinolysis:

    • Suspend the N-(2-thienylmethyl)phthalimide in ethanol.

    • Add hydrazine hydrate (1.5-2 equivalents) and reflux the mixture for 2-4 hours.

    • A precipitate of phthalhydrazide will form.[13]

    • Cool the mixture and acidify with aqueous hydrochloric acid to dissolve the product and precipitate any remaining phthalhydrazide.

    • Filter off the phthalhydrazide.

    • Make the filtrate basic with a strong base (e.g., NaOH) and extract the this compound with an organic solvent.

    • Dry the organic extracts, filter, and concentrate to obtain the product.

The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction provides a direct route to amines from aldehydes or ketones using formic acid or its derivatives as both the reducing agent and the nitrogen source.[8][17] This one-pot reductive amination is a classical method that can be applied to the synthesis of this compound from 2-thiophenecarboxaldehyde.

Mechanism and Rationale: The reaction typically involves heating the carbonyl compound with ammonium formate or formamide.[17][18] At elevated temperatures, ammonium formate dissociates into ammonia and formic acid.[18] The ammonia reacts with the aldehyde to form an imine, which is then reduced by the formic acid to the corresponding amine. The reaction often proceeds via the N-formyl intermediate, which is subsequently hydrolyzed to the free amine during workup.[19]

Experimental Protocol: Leuckart-Wallach Reaction

  • In a round-bottom flask, combine 2-thiophenecarboxaldehyde (1 equivalent) with an excess of ammonium formate (3-5 equivalents).

  • Heat the mixture gradually to a temperature of 160-180°C. Water and carbon dioxide will be evolved.

  • Maintain this temperature for several hours until the reaction is complete.

  • Cool the reaction mixture and add aqueous hydrochloric acid to hydrolyze the intermediate formamide.

  • Heat the acidic mixture to reflux for a few hours to ensure complete hydrolysis.

  • After cooling, make the solution strongly basic with sodium hydroxide.

  • Extract the liberated this compound with a suitable organic solvent.

  • Dry the combined organic extracts and remove the solvent under reduced pressure to obtain the crude product, which can be purified by distillation.

Comparative Analysis of Synthesis Pathways

To aid in the selection of the most appropriate synthetic route, the following table summarizes the key characteristics of the discussed pathways.

Pathway Starting Material Key Reagents Advantages Disadvantages
Reductive Amination 2-ThiophenecarboxaldehydeNH₄OAc, NaBH₃CNOne-pot, mild conditions, good yields.[4][6]Requires careful control of reagent addition.
Nitrile Reduction 2-ThiophenecarbonitrileH₂, Pd/C or LiAlH₄High purity, good for larger scale.[11]Requires specialized hydrogenation equipment or pyrophoric reagents.
Nitrovinyl Reduction 2-(2-Nitrovinyl)thiopheneDiborane (B₂H₆)Efficient reduction.[12]Utilizes hazardous and moisture-sensitive reagents.
Gabriel Synthesis 2-(Halomethyl)thiophenePotassium phthalimide, HydrazineAvoids over-alkylation, clean reaction.[13][14]Multi-step process, formation of solid by-product.[13]
Leuckart-Wallach 2-ThiophenecarboxaldehydeAmmonium formate/FormamideOne-pot, inexpensive reagents.[8][17]Requires high temperatures, potential for side products.[19]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the core transformations of the discussed synthetic pathways.

G cluster_0 Reductive Amination 2-Thiophenecarboxaldehyde 2-Thiophenecarboxaldehyde Imine Intermediate Imine Intermediate 2-Thiophenecarboxaldehyde->Imine Intermediate + NH₃ This compound This compound Imine Intermediate->this compound [H] (e.g., NaBH₃CN)

Figure 1: Reductive Amination of 2-Thiophenecarboxaldehyde.

G cluster_1 Nitrile Reduction 2-Thiophenecarbonitrile 2-Thiophenecarbonitrile This compound This compound 2-Thiophenecarbonitrile->this compound [H] (e.g., H₂/Pd-C) G cluster_2 Gabriel Synthesis 2-(Halomethyl)thiophene 2-(Halomethyl)thiophene N-(2-thienylmethyl)phthalimide N-(2-thienylmethyl)phthalimide 2-(Halomethyl)thiophene->N-(2-thienylmethyl)phthalimide + Potassium Phthalimide This compound This compound N-(2-thienylmethyl)phthalimide->this compound + Hydrazine G cluster_3 Leuckart-Wallach Reaction 2-Thiophenecarboxaldehyde 2-Thiophenecarboxaldehyde N-formyl-2-thiophenemethylamine N-formyl-2-thiophenemethylamine 2-Thiophenecarboxaldehyde->N-formyl-2-thiophenemethylamine + Ammonium Formate, Δ This compound This compound N-formyl-2-thiophenemethylamine->this compound Hydrolysis (H⁺ or OH⁻)

References

2-Thiophenemethylamine safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safe Handling of 2-Thiophenemethylamine

Section 1: Chemical & Physical Identity

This compound, also known as (2-Thienyl)methylamine, is an organic amine compound widely utilized as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its reactivity, stemming from the primary amine group and the thiophene ring, necessitates a thorough understanding of its properties for safe handling. While invaluable in research and development, its hazardous nature demands stringent adherence to safety protocols.

Chemical Structure

The molecule consists of a thiophene ring substituted at the 2-position with an aminomethyl group.

cluster_thiophene This compound C1 C C2 C C1->C2 C_methyl CH₂ C1->C_methyl C3 C C2->C3 C4 C C3->C4 S S C4->S S->C1 N_amine NH₂ C_methyl->N_amine

Caption: Chemical structure of this compound.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is the foundation of a robust safety protocol. These properties dictate storage requirements, appropriate handling techniques, and the selection of personal protective equipment.

PropertyValueSource
CAS Number 27757-85-3[1][2][3][4]
Molecular Formula C₅H₇NS[1][3][4]
Molecular Weight 113.18 g/mol [3][4]
Appearance Clear, colorless to yellow liquid[1][2]
Boiling Point 95 - 99 °C @ 28 mmHg[1][2][4][5]
Flash Point 73 °C / 163.4 °F (closed cup)[1][2]
Density 1.103 g/mL at 25 °C[1][4][5]
Solubility Soluble in ethanol and chloroform[1][5]
Sensitivity Air and moisture sensitive; hygroscopic[1][3]

Section 2: Hazard Analysis & Risk Assessment

This compound is classified as a hazardous chemical, primarily due to its corrosive nature.[1][2] A systematic risk assessment is mandatory before any procedure involving this compound is initiated. The causality is clear: the chemical's inherent properties (corrosivity, combustibility) are the primary hazards, and the risk is the likelihood of these hazards causing harm during a specific laboratory procedure.

GHS Classification and Hazards
ClassificationCategoryHazard Statement
Skin Corrosion / IrritationCategory 1BH314: Causes severe skin burns and eye damage
Serious Eye Damage / IrritationCategory 1H314: Causes severe skin burns and eye damage
Flammable LiquidsCategory 4H227: Combustible liquid

Source: Fisher Scientific Safety Data Sheet[2]

The primary danger of this compound is its ability to cause severe chemical burns upon contact with skin and eyes.[2][3] Its classification as a Category 1B corrosive substance indicates that it can cause irreversible tissue damage. While it is a combustible liquid, it requires heating or exposure to an ignition source to ignite.[2] The toxicological properties have not been fully investigated, which necessitates treating the substance with a high degree of caution to avoid inhalation or ingestion.[2][3]

Risk Assessment Workflow

A self-validating safety protocol begins with a dynamic risk assessment. This is not a one-time checklist but a continuous process of evaluation.

Caption: A systematic workflow for risk assessment.

Section 3: Standard Operating Protocols for Safe Handling

The following protocols are designed to mitigate the risks identified in Section 2. The causality is direct: adherence to these steps minimizes exposure pathways.

General Handling Protocol
  • Preparation : Before handling, ensure that an eyewash station and safety shower are unobstructed and have been tested within the last month.[2] Confirm the chemical fume hood is functioning correctly (check airflow monitor).

  • Ventilation : Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors or mists.[2][6]

  • Dispensing : When transferring the liquid, use appropriate tools such as a glass pipette with a bulb or a syringe. Pouring directly from the bottle increases the risk of splashing and should be avoided for all but the largest transfers.

  • Avoiding Ignition Sources : Keep the compound away from open flames, hot surfaces, and sources of ignition.[2]

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[2] Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Clothing : Do not wear contaminated clothing outside of the laboratory area.[1] Remove any contaminated clothing immediately and wash before reuse.[7]

Section 4: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not arbitrary; it is dictated by the specific hazards of the chemical. For this compound, the protocol must prioritize protection against chemical burns.[8]

  • Eye and Face Protection : Due to its severe corrosivity to eyes, standard safety glasses are insufficient. Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[2] A full face shield must be worn over the goggles when there is any risk of splashing.[9]

  • Skin and Body Protection : An impervious, long-sleeved lab coat is required.[3] For larger quantities or tasks with a higher splash risk, a chemical-resistant apron or a full chemical suit is necessary.[9][10]

  • Hand Protection : Chemical-resistant gloves are essential.[3] Nitrile gloves are commonly used, but it is critical to check the manufacturer's compatibility chart for breakthrough time. Always inspect gloves for tears or holes before use.[3][9] Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3]

  • Respiratory Protection : In most cases, handling within a fume hood provides adequate respiratory protection.[2] If engineering controls are not sufficient to maintain exposure below limits, or during a large spill, a NIOSH-approved respirator with appropriate cartridges (e.g., type ABEK for organic vapors and ammonia) must be used.[9]

Section 5: Emergency Procedures

In the event of an emergency, a rapid and informed response is critical to minimizing harm.

First-Aid Measures

The immediate goal of first aid is to dilute and remove the chemical. Medical attention must be sought immediately in all cases of exposure.[2]

  • Eye Contact :

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation of the eye and lid surfaces.[2][7]

    • Remove contact lenses if present and easy to do.[7]

    • Seek immediate medical attention.[2][3]

  • Skin Contact :

    • Immediately remove all contaminated clothing, shoes, and jewelry.[1][2]

    • Wash the affected area with soap and plenty of water for at least 15 minutes.[2][11]

    • Seek immediate medical attention.[2][3]

  • Inhalation :

    • Move the person to fresh air immediately.[2][3]

    • If breathing is difficult, administer oxygen. If breathing has stopped, trained personnel should provide artificial respiration.[2][11]

    • Seek immediate medical attention.[2][3]

  • Ingestion :

    • Do NOT induce vomiting.[2][9]

    • If the person is conscious, rinse their mouth with water.[3][9]

    • Seek immediate medical attention.[2][3]

Spill Response Protocol

A spill should be classified as either "minor" (can be handled by trained lab personnel) or "major" (requires emergency response).[12]

spill Spill Occurs alert Alert Personnel in Area Isolate the Spill spill->alert assess Assess Hazard - Minor or Major Spill? - Flammable Vapors? - Corrosive Hazard? alert->assess minor_spill Minor Spill (<1 Liter, Contained) assess->minor_spill Minor major_spill Major Spill (>1 Liter, Uncontained, Fire Risk) assess->major_spill Major ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Coat) minor_spill->ppe evacuate Evacuate Immediate Area Pull Fire Alarm if Necessary major_spill->evacuate absorb Contain & Absorb Spill Use inert material (sand, vermiculite). Work from outside in. ppe->absorb collect Collect & Containerize Scoop absorbed material into a labeled, sealed waste container. absorb->collect decon Decontaminate Area Wash with soap and water. collect->decon call Call Emergency Services Provide chemical name, location, and quantity. evacuate->call

Caption: Decision tree for chemical spill response.

Minor Spill Cleanup Steps:

  • Alert & Secure : Alert personnel in the immediate area. Secure the location to prevent others from entering.[13]

  • Ventilate : Ensure the area is well-ventilated, typically by working within a fume hood.

  • PPE : Don the appropriate PPE as described in Section 4.[12]

  • Ignition Sources : Remove all sources of ignition from the area.[2][6]

  • Contain & Absorb : Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a universal binder.[2][12] Do NOT use combustible materials like paper towels or sawdust.[12]

  • Collect : Carefully scoop the absorbed material into a suitable, sealable container for chemical waste.

  • Decontaminate : Clean the spill area with soap and water.[14]

  • Dispose : Label the waste container and dispose of it, along with any contaminated PPE, according to institutional and local regulations.[14][15]

Fire-Fighting Measures
  • Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[3]

  • Specific Hazards : The substance is combustible.[2] Containers may explode when heated.[2][6] Hazardous combustion products include toxic oxides of nitrogen, carbon, and sulfur.[2]

  • Protective Equipment : Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[2][6]

Section 6: Storage & Disposal

Storage Conditions

The goal of proper storage is to maintain chemical integrity and prevent accidental release or reaction.

  • Location : Store in a dry, cool, and well-ventilated place.[2][3] Designate a "Corrosives Area" for storage.[2][6]

  • Container : Keep the container tightly closed to prevent moisture absorption and vapor release.[2][3][9] Storing under an inert gas like nitrogen or argon is recommended due to its air sensitivity.[3]

  • Incompatibilities : Segregate from incompatible materials, especially strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][3]

  • Temperature : Keep away from heat, sparks, and flame.[2][6]

Waste Disposal

Disposal must be conducted in compliance with all federal, state, and local environmental regulations.

  • Generator's Responsibility : The chemical waste generator is responsible for correctly identifying and classifying the waste.[2]

  • Method : Waste should be handled by a licensed professional waste disposal service.[3] One approved method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Containers : Dispose of the original container as unused product unless it has been properly decontaminated.[3] Do not empty into drains.[2][3]

References

An In-Depth Technical Guide to the Solubility and Stability of 2-Thiophenemethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Thiophenemethylamine, a heterocyclic amine with the CAS number 27757-85-3, is a pivotal building block in modern chemistry.[1][2] Its structure, featuring a reactive primary amine tethered to a thiophene ring, makes it a valuable intermediate in the synthesis of a wide array of compounds, from pharmaceuticals like serotonin 5-HT1A receptor antagonists to advanced optoelectronic materials.[2] For researchers, process chemists, and formulation scientists, a comprehensive understanding of its fundamental physicochemical properties—namely solubility and stability—is not merely academic. It is a critical prerequisite for successful reaction design, process optimization, purification, and the development of stable, effective end-products.

This guide provides a deep dive into the solubility and stability profiles of this compound. Moving beyond a simple recitation of data, we will explore the underlying chemical principles that govern these properties. We will detail field-proven experimental protocols for their characterization and discuss the causality behind methodological choices. This document is designed to serve as a practical, authoritative resource, empowering scientists to handle, store, and utilize this versatile compound with confidence and precision.

Section 1: Core Physicochemical Properties

A foundational understanding begins with the key physical and chemical characteristics of the molecule. These properties, summarized below, provide the initial clues to its behavior in various chemical environments.

PropertyValueSource
Molecular Formula C₅H₇NS[1][2]
Molecular Weight 113.18 g/mol [1][2]
Appearance Clear colorless to yellow liquid[1][2]
Density 1.103 g/mL at 25 °C[1][2]
Boiling Point 95-99 °C at 28 mmHg[1][2]
Refractive Index (n20/D) 1.5670[1][2]
pKa (Predicted) 8.95 ± 0.29[1][2]
Sensitivity Air Sensitive[1][2]

Section 2: Solubility Profile

Solubility is a critical parameter that dictates the choice of solvents for synthesis, purification, and formulation. The unique structure of this compound, possessing both a nonpolar aromatic thiophene ring and a polar, basic aminomethyl group, results in a nuanced solubility profile.

Theoretical Considerations & Qualitative Assessment

The principle of "like dissolves like" provides a strong predictive framework. The nonpolar, aromatic thiophene ring suggests solubility in organic solvents, while the primary amine group, capable of hydrogen bonding, implies some affinity for polar solvents.

Published data confirms this, indicating that this compound is easily soluble in ethanol and chloroform .[1][2] However, its aqueous solubility is not explicitly quantified in readily available literature. As a primary amine with a pKa of approximately 8.95, its solubility in aqueous media is expected to be highly pH-dependent. In acidic solutions (pH < pKa), the amine group will be protonated to form the corresponding ammonium salt, which should exhibit significantly enhanced water solubility due to its ionic character.[3]

Experimental Determination of Thermodynamic Solubility

For drug development and formulation, qualitative descriptions are insufficient. A quantitative measure of thermodynamic solubility, which represents the true equilibrium saturation point of the compound, is essential. The shake-flask method is the gold-standard technique for this determination due to its direct measurement of equilibrium.[4]

The choice of this method over kinetic solubility assays is deliberate; kinetic methods, while high-throughput, can overestimate solubility by generating supersaturated solutions, which is unsuitable for developing stable formulations.[4]

  • Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a known volume (e.g., 2 mL) of the selected solvent (e.g., water, buffered solutions at various pH levels, ethanol) in a glass vial. The excess solid/liquid phase ensures that saturation is achieved.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C and/or 37 °C) for a prolonged period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached. A shaker or orbital incubator is ideal.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let undissolved material settle. To ensure complete removal of undissolved compound, filter the supernatant through a low-binding 0.45 µm filter (e.g., PVDF) or centrifuge at high speed (e.g., >10,000 g for 15 minutes). This step is critical to avoid artificially high results.

  • Quantification: Accurately dilute a known volume of the clear, saturated filtrate with a suitable mobile phase.

  • Analysis: Quantify the concentration of this compound in the diluted filtrate using a validated analytical method, typically a stability-indicating HPLC-UV method (as described in Section 4).

  • Calculation: Calculate the original concentration in the saturated solution, factoring in the dilution, to determine the solubility in units such as mg/mL or µg/mL.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess this compound to known volume of solvent B Seal and agitate at constant temperature (24-48 hours) A->B C Centrifuge or filter (0.45 µm) to remove undissolved compound B->C D Prepare accurate dilution of the saturated filtrate C->D E Analyze by validated HPLC-UV method D->E F Calculate original concentration E->F G cluster_stress Stress Conditions cluster_products Potential Degradation Products Compound This compound Oxidation Oxidation (e.g., H₂O₂, Air) Compound->Oxidation Susceptible Sulfur Atom Light Photolytic (UV/Vis Light) Compound->Light Aromatic Ring Absorption pH Hydrolytic (Acid/Base) Compound->pH pH-Dependent Reactions S_Oxide Thiophene S-Oxide Derivatives Oxidation->S_Oxide SideChain Side-Chain Oxidation Products Oxidation->SideChain RingOpened Ring-Opened Products Light->RingOpened Polymers Polymeric Impurities Light->Polymers pH->RingOpened G cluster_stress 2. Apply Stress Conditions A Prepare 1 mg/mL Stock Solution B1 Acid (0.1M HCl, Heat) A->B1 B2 Base (0.1M NaOH, Heat) A->B2 B3 Oxidation (3% H₂O₂) A->B3 B4 Thermal (Heat) A->B4 B5 Photolytic (ICH Q1B) A->B5 C Withdraw Samples at Multiple Time Points B1->C B2->C B3->C B4->C B5->C D Neutralize/Quench Reaction C->D E Analyze by Stability-Indicating HPLC Method D->E F Evaluate Data: - Parent Assay (%) - Degradant Profile E->F

References

discovery and history of 2-Thiophenemethylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Thiophenemethylamine: From Discovery to Modern Synthetic Applications

Abstract

This compound, a pivotal heterocyclic building block, has carved a significant niche in the landscape of medicinal chemistry and materials science. This guide provides a comprehensive exploration of its discovery, the evolution of its synthetic methodologies, and its contemporary applications. We will delve into the chemical principles underpinning its synthesis, offering a detailed analysis of various routes from historical perspectives to modern, optimized protocols. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and advanced insights into the strategic use of this versatile molecule.

The Genesis of a Versatile Scaffold: A Historical Perspective

The story of this compound is intrinsically linked to the discovery of its parent heterocycle, thiophene, by Victor Meyer in 1883. This discovery unveiled a new class of aromatic compounds, and the subsequent decades saw a surge in the exploration of thiophene chemistry. Early research focused on understanding the reactivity of the thiophene ring and developing methods to functionalize it.

While a singular "discovery" of this compound is not documented, its emergence can be traced to the broader, systematic investigation of thiophene derivatives in the early 20th century. The initial syntheses were often extensions of well-established reactions from benzene chemistry, adapted for the thiophene nucleus. These early methods, though often low-yielding by modern standards, laid the crucial groundwork for the more efficient protocols used today. The primary impetus for its synthesis was the recognition of the thiophene ring as a bioisostere of the benzene ring, a concept that would later become a cornerstone of modern medicinal chemistry. This principle suggested that incorporating the thiophene moiety could lead to novel compounds with improved pharmacological profiles.

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved significantly over the past century. This section details the key synthetic transformations, providing a comparative analysis of their advantages and limitations.

Early Approaches: Reductive Pathways

The first successful syntheses of this compound relied on the reduction of readily accessible precursors. These methods, while foundational, often required harsh reaction conditions and stoichiometric amounts of reducing agents.

One of the earliest and most straightforward methods involves the reduction of 2-thiophenecarbonitrile.

  • Reaction: 2-Thiophenecarbonitrile is reduced to this compound.

  • Reducing Agents: A variety of reducing agents have been employed, including lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

  • Mechanism: The nitrile group undergoes nucleophilic attack by a hydride source, followed by protonation to yield the primary amine.

  • Advantages: The starting material, 2-thiophenecarbonitrile, is commercially available and relatively inexpensive.

  • Limitations: The use of powerful reducing agents like LiAlH₄ requires stringent anhydrous conditions and careful handling due to its high reactivity. Catalytic hydrogenation may require high pressures and temperatures.

A similar reductive strategy starts from 2-thiophenecarboxaldehyde.

  • Reaction: 2-Thiophenecarboxaldehyde is first converted to its oxime, which is then reduced.

  • Mechanism: The aldehyde reacts with hydroxylamine to form the oxime. The C=N bond of the oxime is then reduced to a C-N single bond.

  • Reducing Agents: Common reducing agents for the oxime include sodium amalgam, sodium in ethanol (a classic named reaction), and catalytic hydrogenation.

  • Limitations: The multi-step nature of the synthesis can lead to lower overall yields.

The Gabriel Synthesis: A Classic Route

The Gabriel synthesis, a cornerstone of primary amine synthesis, was also adapted for the preparation of this compound.

  • Reaction: This method involves the reaction of potassium phthalimide with 2-(chloromethyl)thiophene, followed by hydrolysis or hydrazinolysis of the resulting N-substituted phthalimide.

  • Mechanism: The phthalimide anion acts as a nucleophile, displacing the chloride from 2-(chloromethyl)thiophene. The subsequent cleavage of the phthalimide group liberates the desired primary amine.

  • Advantages: The Gabriel synthesis is known for producing clean primary amines, avoiding the over-alkylation often seen with other methods.

  • Limitations: The cleavage of the phthalimide group can sometimes require harsh conditions (e.g., strong acid or base), which may not be compatible with other functional groups. Hydrazinolysis is often a milder alternative.

Modern and Optimized Protocols

Contemporary synthetic chemistry has focused on developing milder, more efficient, and scalable routes to this compound. These methods often employ advanced catalytic systems and offer improved functional group tolerance.

One such modern approach is the reductive amination of 2-thiophenecarboxaldehyde.

  • Reaction: 2-Thiophenecarboxaldehyde reacts with an ammonia source in the presence of a reducing agent.

  • Mechanism: The aldehyde and ammonia (or an ammonium salt) form an imine in situ, which is then selectively reduced to the amine.

  • Reducing Agents: Modern reductive amination protocols often utilize milder and more selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).

  • Advantages: This one-pot procedure is highly efficient and avoids the isolation of intermediates. The mild conditions are compatible with a wide range of functional groups.

  • Limitations: Careful control of pH is often necessary to ensure efficient imine formation and reduction.

The following diagram illustrates the common synthetic pathways to this compound:

Synthesis_of_2_Thiophenemethylamine Thiophene Thiophene ThiopheneCarbonitrile 2-Thiophenecarbonitrile Thiophene->ThiopheneCarbonitrile Various Steps ThiopheneCarboxaldehyde 2-Thiophenecarboxaldehyde Thiophene->ThiopheneCarboxaldehyde Vilsmeier-Haack Product This compound ThiopheneCarbonitrile->Product Reduction (e.g., LiAlH₄) ChloromethylThiophene 2-(Chloromethyl)thiophene ThiopheneCarboxaldehyde->ChloromethylThiophene Reduction/Halogenation Oxime 2-Thiophenecarboxaldehyde Oxime ThiopheneCarboxaldehyde->Oxime + NH₂OH ThiopheneCarboxaldehyde->Product Reductive Amination ChloromethylThiophene->Product Gabriel Synthesis Oxime->Product Reduction

Caption: Key synthetic routes to this compound.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

PropertyValue
Molecular Formula C₅H₇NS
Molar Mass 113.18 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 79-80 °C at 15 mmHg
Density 1.09 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.565
Solubility Soluble in common organic solvents

Spectroscopic Characterization:

  • ¹H NMR (CDCl₃): The proton NMR spectrum is characteristic, showing signals for the aminomethyl protons and the three protons on the thiophene ring. The chemical shifts and coupling patterns provide unambiguous confirmation of the structure.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum displays signals for the five carbon atoms of the molecule, with the chemical shifts reflecting their electronic environment.

  • IR Spectroscopy: The infrared spectrum shows characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹) and C-H stretching of the thiophene ring.

  • Mass Spectrometry: The mass spectrum shows the molecular ion peak (M⁺) at m/z = 113, confirming the molecular weight.

Applications in Drug Discovery and Materials Science

The utility of this compound as a building block stems from the unique properties of the thiophene ring and the reactivity of the primary amine.

Medicinal Chemistry

In medicinal chemistry, the thiophene ring is often used as a bioisosteric replacement for a benzene ring. This substitution can lead to compounds with:

  • Improved Potency: The sulfur atom of the thiophene ring can engage in hydrogen bonding and other non-covalent interactions with biological targets.

  • Enhanced Metabolic Stability: The thiophene ring can alter the metabolic profile of a drug candidate, potentially leading to a longer half-life.

  • Modified Lipophilicity: The substitution of benzene with thiophene can fine-tune the lipophilicity of a molecule, which is a critical parameter for drug absorption and distribution.

Numerous drug candidates and approved drugs contain the this compound scaffold or a related thiophene moiety. These compounds span a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.

Materials Science

In materials science, the incorporation of thiophene-containing units into polymers can lead to materials with interesting electronic and optical properties. The amine functionality of this compound provides a convenient handle for polymerization or for grafting onto surfaces. These materials have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a modern and reliable synthesis of this compound via reductive amination.

Reductive Amination of 2-Thiophenecarboxaldehyde

Materials:

  • 2-Thiophenecarboxaldehyde

  • Ammonium acetate

  • Sodium triacetoxyborohydride (STAB)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a solution of 2-thiophenecarboxaldehyde (1.0 eq) in methanol, add ammonium acetate (5.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

The following workflow diagram illustrates the experimental procedure:

Reductive_Amination_Workflow Start Start: 2-Thiophenecarboxaldehyde + Ammonium Acetate in Methanol Stir1 Stir at RT for 30 min (Imine Formation) Start->Stir1 Cool Cool to 0 °C Stir1->Cool AddSTAB Add STAB portion-wise Cool->AddSTAB Stir2 Stir at RT for 4-6 h (Reaction Monitoring by TLC) AddSTAB->Stir2 Quench Quench with sat. NaHCO₃ Stir2->Quench Extract Extract with DCM Quench->Extract Dry Dry over MgSO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Distillation or Chromatography) Concentrate->Purify Product Final Product: This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound has transitioned from a chemical curiosity in the early days of thiophene chemistry to a high-value building block in modern chemical synthesis. Its journey reflects the broader advancements in synthetic methodology, from classical, often harsh, procedures to elegant and efficient one-pot protocols. The continued exploration of its chemistry and applications promises to yield new discoveries in both medicine and materials science, solidifying its status as a cornerstone of heterocyclic chemistry.

The Analytical Signature of a Versatile Building Block: A Technical Guide to the Spectroscopic Data of 2-Thiophenemethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Identity of a Key Intermediate

2-Thiophenemethylamine, a heterocyclic amine carrying a thiophene ring, serves as a pivotal structural motif in a diverse array of pharmacologically active compounds and functional materials.[1][2][3] Its inherent chemical properties make it a valuable precursor in the synthesis of novel therapeutic agents, including potential treatments for neurological disorders and infectious diseases, as well as in the development of advanced materials for electronic applications.[1][2][3] An unambiguous understanding of its molecular architecture and purity is paramount for any research or development endeavor. This technical guide provides an in-depth analysis of the core spectroscopic data of this compound, offering a foundational reference for its identification, characterization, and quality control. By delving into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers with the expertise to confidently utilize this versatile molecule.

I. Deciphering the Proton Environment: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides a detailed map of the hydrogen atoms within a molecule, revealing their chemical environment, connectivity, and relative numbers. For this compound, the ¹H NMR spectrum is characterized by distinct signals corresponding to the protons on the thiophene ring and the aminomethyl substituent.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

A robust ¹H NMR spectrum of this compound can be obtained using a standard high-field NMR spectrometer. The following protocol outlines a typical procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as those of the amine group.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion and resolution.

  • Data Acquisition: Acquire the spectrum at a standard probe temperature of 298 K. Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clean spectrum. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.

A general protocol for the NMR analysis of primary amines is described by Perez-Fuertes et al. (2008).[4]

Data Summary and Interpretation

The ¹H NMR spectrum of this compound in CDCl₃ typically displays the following key resonances:

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.18Doublet of doublets1HH5 (proton on C5 of thiophene ring)
~ 6.95Doublet of doublets1HH4 (proton on C4 of thiophene ring)
~ 6.90Multiplet1HH3 (proton on C3 of thiophene ring)
~ 4.00Singlet2H-CH₂- (methylene protons)
~ 1.60Broad Singlet2H-NH₂ (amine protons)

Data sourced from the Spectral Database for Organic Compounds (SDBS), AIST, Japan.[5]

The downfield shifts of the thiophene protons (H3, H4, and H5) are characteristic of their location in an aromatic ring system. The splitting patterns (doublet of doublets and multiplet) arise from the coupling between these adjacent, non-equivalent protons. The methylene protons (-CH₂-) adjacent to the thiophene ring and the amine group appear as a singlet, indicating minimal or no coupling with the amine protons, a common phenomenon due to rapid proton exchange. The amine protons themselves typically present as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Diagram of ¹H NMR Spectral Correlations for this compound

H_NMR_Correlation cluster_structure This compound Structure cluster_spectrum ¹H NMR Spectrum mol H5 ~7.18 ppm (dd) mol->H5 H5 H4 ~6.95 ppm (dd) mol->H4 H4 H3 ~6.90 ppm (m) mol->H3 H3 CH2 ~4.00 ppm (s) mol->CH2 -CH₂- NH2 ~1.60 ppm (br s) mol->NH2 -NH₂

Caption: Correlation of protons in this compound with their respective ¹H NMR chemical shifts.

II. Probing the Carbon Skeleton: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

Experimental Protocol: ¹³C NMR Data Acquisition

The experimental setup for ¹³C NMR is similar to that for ¹H NMR, with a few key differences in the acquisition parameters.

  • Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is often beneficial for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrumentation: A high-field NMR spectrometer (e.g., 100 MHz for carbon) is used.

  • Data Acquisition: A proton-decoupled sequence is typically employed to simplify the spectrum, resulting in single lines for each carbon. A larger number of scans is usually required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.

Data Summary and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ shows the following signals:

Chemical Shift (δ, ppm) Assignment
~ 145.0C2 (thiophene ring carbon attached to the methylamine group)
~ 126.8C5 (thiophene ring carbon)
~ 124.5C4 (thiophene ring carbon)
~ 123.0C3 (thiophene ring carbon)
~ 40.0-CH₂- (methylene carbon)

Data sourced from the Spectral Database for Organic Compounds (SDBS), AIST, Japan.[5]

The chemical shifts of the thiophene ring carbons are in the aromatic region of the spectrum. The C2 carbon, being attached to the electron-withdrawing methylamine group, is the most downfield-shifted. The methylene carbon (-CH₂-) appears in the aliphatic region of the spectrum.

Diagram of ¹³C NMR Spectral Correlations for this compound

C13_NMR_Correlation cluster_structure This compound Structure cluster_spectrum ¹³C NMR Spectrum mol C2 ~145.0 ppm mol->C2 C2 C5 ~126.8 ppm mol->C5 C5 C4 ~124.5 ppm mol->C4 C4 C3 ~123.0 ppm mol->C3 C3 CH2_C ~40.0 ppm mol->CH2_C -CH₂-

Caption: Correlation of carbon atoms in this compound with their ¹³C NMR chemical shifts.

III. Fingerprinting Functional Groups: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound provides clear evidence for the presence of the amine group and the thiophene ring.

Experimental Protocol: Acquiring an FT-IR Spectrum

FT-IR spectra of liquid samples like this compound are typically acquired using an Attenuated Total Reflectance (ATR) accessory or as a thin film between salt plates (e.g., NaCl or KBr).

  • Sample Preparation (ATR): Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

A general laboratory procedure for FT-IR spectroscopy of liquid samples is well-established.[6]

Data Summary and Interpretation

The FT-IR spectrum of this compound exhibits several characteristic absorption bands:

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3380 - 3250Medium, BroadN-H stretchPrimary Amine (-NH₂)
~ 3100WeakC-H stretchAromatic (Thiophene)
~ 2920, 2850MediumC-H stretchAliphatic (-CH₂-)
~ 1590MediumN-H bend (scissoring)Primary Amine (-NH₂)
~ 1440MediumC=C stretchAromatic (Thiophene)
~ 1230MediumC-N stretchAliphatic Amine
~ 850StrongC-H out-of-plane bend2-substituted Thiophene
~ 700StrongC-S stretchThiophene

Data sourced from the Spectral Database for Organic Compounds (SDBS), AIST, Japan.[5]

The broad absorption in the 3380-3250 cm⁻¹ region is a hallmark of the N-H stretching vibrations of a primary amine. The presence of two bands in this region, although often poorly resolved, is expected due to symmetric and asymmetric stretching modes.[7] The N-H bending vibration around 1590 cm⁻¹ further confirms the primary amine functionality.[7] The weak C-H stretch at ~3100 cm⁻¹ and the C=C stretching at ~1440 cm⁻¹ are characteristic of the thiophene ring. The strong bands in the fingerprint region, particularly around 850 cm⁻¹ and 700 cm⁻¹, are indicative of the 2-substituted thiophene ring and the C-S bond, respectively.

IV. Determining Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and the elucidation of its structure. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules like this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard EI-MS experiment involves the following steps:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high vacuum.

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).[8][9][10]

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged species (fragment ions) and neutral radicals or molecules.

  • Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Data Summary and Interpretation

The EI mass spectrum of this compound shows a prominent molecular ion peak and a characteristic fragmentation pattern.

m/z Relative Intensity (%) Assignment
113~ 50[M]⁺• (Molecular Ion)
112~ 20[M-H]⁺
97~ 100[M-NH₂]⁺ or [Thiophene-CH₂]⁺ (Base Peak)
84~ 15[Thiophene-H]⁺

Data sourced from the Spectral Database for Organic Compounds (SDBS), AIST, Japan.[5]

The molecular ion peak at m/z 113 confirms the molecular weight of this compound (C₅H₇NS). The base peak at m/z 97 is the most abundant ion and corresponds to the loss of the amino group (•NH₂) via cleavage of the C-N bond, forming a stable thiophenemethyl cation. This fragmentation is a characteristic feature of primary amines.[11] The presence of a peak at m/z 112, corresponding to the loss of a hydrogen atom, is also commonly observed.

Diagram of Key Mass Spectrometry Fragmentation Pathways for this compound

MS_Fragmentation M [C₅H₇NS]⁺• m/z = 113 (Molecular Ion) M_minus_H [C₅H₆NS]⁺ m/z = 112 M->M_minus_H - •H Base_Peak [C₅H₅S]⁺ m/z = 97 (Base Peak) M->Base_Peak - •NH₂

Caption: Primary fragmentation pathways of this compound in EI-MS.

V. Conclusion: An Integrated Spectroscopic Portrait

The spectroscopic data presented in this guide—¹H NMR, ¹³C NMR, FT-IR, and MS—collectively provide a comprehensive and unambiguous analytical signature for this compound. Each technique offers a unique and complementary perspective on the molecule's structure, from the arrangement of its atoms to the nature of its chemical bonds. For researchers in drug discovery and materials science, a thorough understanding of this spectroscopic data is not merely an academic exercise; it is a fundamental prerequisite for ensuring the quality and integrity of their work. This guide serves as a detailed and authoritative reference, empowering scientists to confidently identify, characterize, and utilize this compound in their pursuit of scientific innovation.

References

An In-depth Technical Guide to the Commercial Availability of 2-Thiophenemethylamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 2-Thiophenemethylamine in Modern Chemistry

This compound, also known as (2-thienyl)methylamine, is a pivotal heterocyclic building block in the landscape of pharmaceutical and materials science research. Its structure, which features a reactive primary amine tethered to a thiophene ring, makes it a versatile precursor for a wide array of complex molecules. The thiophene moiety itself is a well-regarded bioisostere for the benzene ring, often imparting favorable pharmacokinetic properties to drug candidates.[1] Consequently, this compound serves as a critical starting material in the synthesis of various biologically active agents, including those with anti-inflammatory, anti-cancer, and neuroprotective activities.[2][3][4] This guide provides an in-depth analysis of the commercial landscape for this compound, offering practical insights for researchers, scientists, and procurement specialists in the drug development sector to navigate the complexities of sourcing this essential chemical.

The Commercial Landscape: Sourcing and Supplier Evaluation

The commercial availability of this compound is robust, with a multitude of suppliers ranging from large, well-established chemical conglomerates to smaller, specialized manufacturers. These suppliers offer various grades and quantities of the compound, catering to the diverse needs of academic research laboratories and industrial-scale production facilities.

Key Commercial Suppliers and Purity Grades

A survey of the market reveals several prominent suppliers of this compound. The purity of the commercially available product typically ranges from 94% to over 98%, with the grade significantly influencing its suitability for different applications. For instance, while a 96% purity might be adequate for initial exploratory synthesis, a purity of ≥98% is often required for late-stage drug development and cGMP (current Good Manufacturing Practice) production.

SupplierPurity Levels OfferedNoteworthy Characteristics
Sigma-Aldrich (Merck) 96%A well-established supplier with extensive technical documentation and global distribution.
Thermo Fisher Scientific (Alfa Aesar) 94%[5]Offers a range of product sizes and provides detailed specifications.
TCI (Tokyo Chemical Industry) >98.0% (GC)[6]Known for high-purity reagents suitable for demanding research applications.
Chem-Impex International ≥ 98% (GC)[3]Provides high-purity compounds with a focus on the pharmaceutical and biotech industries.
Acros Organics (Fisher Scientific) Not specified in search resultsA brand under Fisher Scientific, offering a broad range of laboratory chemicals.[7]
Various Chinese Suppliers (e.g., Bouling Chemical, LookChem, ChemBK) Often ≥98% or customizable[8][9][10]Offer competitive pricing and bulk quantities, but require thorough qualification.

It is imperative for researchers to select a purity grade that aligns with their experimental needs. Higher purity grades minimize the risk of introducing impurities that could interfere with downstream reactions or biological assays, a critical consideration in drug discovery.

A Practical Workflow for Supplier Qualification

Selecting the right supplier for this compound involves more than just comparing prices. A systematic approach to supplier qualification is essential to ensure a stable and reliable supply of high-quality material.

SupplierQualification Start Identify Potential Suppliers RequestInfo Request Technical Data Package Start->RequestInfo Sample Request and Analyze Sample (CoA) RequestInfo->Sample Audit Conduct Supplier Audit (Optional) Sample->Audit Negotiate Negotiate Supply Agreement Sample->Negotiate Audit Waived Audit->Negotiate Approve Approve Supplier Negotiate->Approve

Caption: A streamlined workflow for qualifying suppliers of this compound.

Step-by-Step Supplier Qualification Protocol:

  • Initial Screening: Identify a list of potential suppliers based on their product offerings, stated purity, and regional availability.

  • Request for Information: Contact the shortlisted suppliers and request a comprehensive technical data package. This should include:

    • A detailed Certificate of Analysis (CoA) for a recent batch, outlining the purity, impurities, and analytical methods used.

    • A Safety Data Sheet (SDS) providing handling, storage, and safety information.[7][11]

    • Information on the manufacturing process and quality management systems (e.g., ISO 9001 certification).

  • Sample Analysis: Request a sample of this compound for in-house analysis. This is a critical step to verify the supplier's claimed specifications. The analysis should include:

    • Purity determination: Typically performed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

    • Identity confirmation: Can be achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

    • Impurity profiling: To identify and quantify any potential by-products from the synthesis.

  • Supplier Audit (for large-scale or cGMP applications): For critical applications, a physical or remote audit of the supplier's manufacturing facility may be necessary to assess their quality systems, production capabilities, and regulatory compliance.

  • Supply Agreement: Once a supplier is qualified, establish a clear supply agreement that outlines specifications, pricing, lead times, and change control procedures.

Synthesis and Quality Control: What Researchers Need to Know

An understanding of the common synthetic routes to this compound can provide valuable insights into the potential impurities that may be present in the commercial product. Several methods for its synthesis have been reported, often starting from thiophene or its derivatives.[12][13][14]

A common synthetic pathway involves the following steps:

SynthesisPathway Thiophene Thiophene Aldehyde 2-Thiophenecarboxaldehyde Thiophene->Aldehyde Vilsmeier-Haack Reaction Oxime Aldehyde Oxime Aldehyde->Oxime Reaction with Hydroxylamine Amine This compound Oxime->Amine Reduction (e.g., with LiAlH4 or H2/Pd)

Caption: A representative synthetic pathway for this compound.

Potential impurities arising from this synthesis could include unreacted starting materials, intermediates like the oxime, or by-products from side reactions. Therefore, robust analytical quality control is paramount.

Essential Analytical Methods for Quality Assurance

Researchers should be familiar with the key analytical techniques used to characterize this compound:

  • Gas Chromatography (GC): A primary method for determining purity and detecting volatile impurities.[6][15]

  • High-Performance Liquid Chromatography (HPLC): Useful for purity assessment and the analysis of non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can provide information on isomeric purity.

  • Mass Spectrometry (MS): Determines the molecular weight and provides structural information.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule.

When sourcing this compound, it is advisable to request data from multiple analytical techniques to gain a comprehensive understanding of the product's quality.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a wide range of pharmaceutical compounds. Its utility stems from the reactivity of the primary amine group, which readily participates in reactions such as amidation, reductive amination, and the formation of various heterocyclic systems.

Some notable applications include its use as a reactant in the synthesis of:

  • Serotonin 5-HT1A receptor antagonists: These compounds have shown potential as neuroprotective agents.[2]

  • Inducible nitric oxide synthase (iNOS) dimerization inhibitors: These have potential applications in treating inflammatory conditions.[2]

  • Anti-platelet drugs: For example, it is a key intermediate in the synthesis of analogs of clopidogrel.[4]

  • Anti-cancer agents: Derivatives of this compound have been investigated for their anti-proliferative properties.[1][3]

The versatility of this compound ensures its continued relevance in the discovery and development of novel therapeutics.

Conclusion and Future Outlook

This compound is a commercially accessible and highly valuable reagent for researchers and drug development professionals. A thorough understanding of the commercial landscape, coupled with a rigorous supplier qualification process and a keen awareness of the importance of analytical quality control, is essential for successful research and development outcomes. As the demand for novel therapeutics continues to grow, the strategic sourcing of high-quality building blocks like this compound will remain a critical factor in the advancement of medicinal chemistry and the broader life sciences.

References

An In-depth Technical Guide to the Core Mechanism of Action of 2-Thiophenemethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 2-thiophenemethylamine, a heterocyclic amine with significant potential in medicinal chemistry. Structurally analogous to the endogenous trace amine 2-phenethylamine, this compound is hypothesized to exert its pharmacological effects through modulation of several key neurological targets. This document synthesizes the available evidence, drawing parallels from structurally related compounds to elucidate its likely interactions with monoamine oxidase (MAO), serotonin (5-HT) receptors, and the trace amine-associated receptor 1 (TAAR1). Furthermore, this guide details robust experimental protocols for the in-vitro characterization of this and similar compounds, providing a framework for future research and drug development endeavors.

Introduction: The Emerging Significance of this compound

This compound is a sulfur-containing heterocyclic compound, distinguished by a thiophene ring linked to an ethylamine side chain. Its structural similarity to 2-phenethylamine, a well-characterized neuromodulator, positions it as a compound of significant interest for its potential to interact with monoaminergic systems in the central nervous system. While direct pharmacological data on this compound is emerging, its utility as a synthetic precursor for targeted therapeutics, including serotonin 5-HT1A receptor antagonists, underscores its interaction with key neurological pathways[1]. This guide will explore the probable molecular mechanisms that underpin the activity of this compound, providing a foundation for its further investigation and therapeutic development.

Postulated Molecular Targets and Mechanisms of Action

Based on the pharmacology of structurally related phenethylamines, the mechanism of action of this compound is likely multifaceted, involving modulation of enzymatic activity and direct receptor interaction.

Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine[2]. Inhibition of these enzymes leads to increased synaptic concentrations of these neurotransmitters, a mechanism central to the action of many antidepressant and neuroprotective drugs. Phenethylamine and its derivatives are known substrates and, in some cases, inhibitors of MAO[2].

It is highly probable that this compound also interacts with MAO-A and MAO-B. Studies on a range of phenethylamine derivatives, including the psychoactive 2C-series, have demonstrated varying degrees of MAO inhibition[2]. For instance, several 2C compounds exhibit IC50 values for MAO-A and MAO-B in the micromolar range, indicating a potential for significant enzymatic inhibition[2]. The replacement of the phenyl group in 2-phenethylamine with a thiophene ring in this compound is expected to alter its binding affinity and inhibitory potency for MAO isoforms. The sulfur atom in the thiophene ring may influence electrostatic and hydrophobic interactions within the active site of the enzyme.

Table 1: Monoamine Oxidase Inhibition by Phenethylamine Derivatives (2C-Series) [2]

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
2C-B>250180
2C-D12513
2C-E101.7
2C-H>250>250
2C-I102.6
2C-N10014
2C-P10018
2C-T-21001.9
2C-T-71013
2C-T-21>250170
bk-2C-B>250>250
bk-2C-I>250>250

Data from "Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases"[2]. This table illustrates the MAO inhibitory potential of compounds structurally related to this compound.

Interaction with Serotonin (5-HT) Receptors

The serotonergic system is a critical regulator of mood, cognition, and various physiological processes. Phenethylamine derivatives are well-documented to interact with multiple serotonin receptor subtypes, with a particular affinity for the 5-HT2 family (5-HT2A and 5-HT2C)[3][4]. These G protein-coupled receptors (GPCRs) are key targets for psychedelic drugs and some antipsychotics.

Given that this compound is a reactant in the synthesis of serotonin 5-HT1A receptor antagonists, a direct interaction with this receptor subtype is strongly implied[1]. The nature of this interaction, whether agonistic or antagonistic, requires further experimental validation. It is plausible that this compound also exhibits affinity for other 5-HT receptors, particularly the 5-HT2A and 5-HT2C subtypes, in a manner analogous to other phenethylamines.

The signaling cascade following 5-HT2A receptor activation, a likely target for this compound, is depicted below.

5HT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A 5-HT2A Receptor Gq Gq 5HT2A->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Activation Ca2->PKC Activation Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Phosphorylation 2Thiophenemethylamine This compound (Putative Agonist) 2Thiophenemethylamine->5HT2A

Figure 1: Postulated 5-HT2A Receptor Signaling Pathway for this compound.
Modulation of Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a G protein-coupled receptor that is activated by endogenous trace amines, including 2-phenethylamine, as well as amphetamine-like psychostimulants[5][6]. TAAR1 activation modulates dopaminergic and serotonergic neurotransmission, making it a promising target for the treatment of various neuropsychiatric disorders[7][8].

The structural similarity of this compound to 2-phenethylamine strongly suggests that it may act as a TAAR1 agonist. Activation of TAAR1 can lead to a cascade of intracellular events, including the stimulation of adenylyl cyclase and the production of cyclic AMP (cAMP), which in turn can influence the activity of protein kinase A (PKA)[7].

Experimental Protocols for Mechanistic Elucidation

To rigorously define the mechanism of action of this compound, a series of in-vitro assays are required. The following protocols provide a standardized framework for these investigations.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a fluorometric assay to determine the IC50 value of this compound for both MAO-A and MAO-B.

Objective: To quantify the inhibitory potency of this compound on recombinant human MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or a fluorogenic substrate)

  • This compound

  • Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the assay buffer, MAO enzyme (either MAO-A or MAO-B), and the various concentrations of this compound or positive control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the MAO substrate to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Stop the reaction (if necessary, depending on the substrate used).

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

MAO_Inhibition_Workflow Start Start Prep_Compound Prepare Serial Dilutions of This compound Start->Prep_Compound Add_Reagents Add Buffer, MAO Enzyme (A or B), and Compound to 96-well Plate Prep_Compound->Add_Reagents Pre_Incubate Pre-incubate at 37°C for 15 min Add_Reagents->Pre_Incubate Add_Substrate Add MAO Substrate Pre_Incubate->Add_Substrate Incubate Incubate at 37°C (30-60 min) Add_Substrate->Incubate Measure_Fluorescence Measure Fluorescence Incubate->Measure_Fluorescence Analyze_Data Calculate % Inhibition and IC50 Value Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 2: Experimental Workflow for MAO Inhibition Assay.
Radioligand Binding Assay for Serotonin Receptors

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for specific serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C).

Objective: To determine the Ki of this compound for human serotonin receptors.

Materials:

  • Cell membranes expressing the target human serotonin receptor subtype

  • Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A)

  • This compound

  • Non-specific binding control (a high concentration of a known ligand for the target receptor)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the various concentrations of this compound. For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of this compound by analyzing the displacement of the radioligand.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell-Based Functional Assay for Serotonin Receptors

This protocol describes a cell-based assay to determine whether this compound acts as an agonist or antagonist at a specific serotonin receptor and to quantify its potency (EC50) or inhibitory activity (IC50).

Objective: To characterize the functional activity of this compound at human serotonin receptors.

Materials:

  • A cell line stably expressing the target human serotonin receptor (e.g., HEK293 or CHO cells)[9][10].

  • A known agonist for the target receptor.

  • This compound.

  • Assay medium.

  • A detection system for the second messenger associated with the receptor's signaling pathway (e.g., a calcium-sensitive fluorescent dye for Gq-coupled receptors like 5-HT2A, or a cAMP assay for Gs- or Gi-coupled receptors like 5-HT1A)[9][11].

  • 96- or 384-well clear-bottom black microplates.

  • A microplate reader capable of fluorescence or luminescence detection.

Procedure (for a Gq-coupled receptor like 5-HT2A):

  • Plate the cells in the microplates and allow them to adhere overnight.

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Prepare serial dilutions of this compound (for agonist testing) or a fixed concentration of a known agonist with serial dilutions of this compound (for antagonist testing).

  • Add the compound solutions to the wells.

  • Measure the change in intracellular calcium concentration over time using a fluorescence plate reader.

  • For agonist activity, calculate the EC50 value from the dose-response curve.

  • For antagonist activity, calculate the IC50 value from the inhibition of the agonist-induced response.

Monoamine Transporter Inhibition Assay using Synaptosomes

This protocol details a method to assess the inhibitory effect of this compound on the uptake of radiolabeled monoamines (dopamine, norepinephrine, or serotonin) into isolated nerve terminals (synaptosomes).

Objective: To determine the IC50 of this compound for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Materials:

  • Fresh or frozen rodent brain tissue (e.g., striatum for DAT, cortex for NET and SERT)[12][13].

  • Sucrose solutions of various molarities for density gradient centrifugation[12].

  • Radiolabeled neurotransmitter ([3H]dopamine, [3H]norepinephrine, or [3H]serotonin).

  • This compound.

  • Known transporter inhibitors as positive controls (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).

  • Uptake buffer (e.g., Krebs-Ringer buffer).

  • Glass fiber filters.

  • Scintillation counter and fluid.

Procedure:

  • Synaptosome Preparation: a. Homogenize brain tissue in ice-cold sucrose buffer[12][13]. b. Perform differential centrifugation to obtain a crude synaptosomal pellet (P2 fraction)[12]. c. Further purify the synaptosomes using a sucrose density gradient centrifugation[12]. d. Resuspend the purified synaptosomes in uptake buffer.

  • Uptake Assay: a. Prepare serial dilutions of this compound. b. In microcentrifuge tubes, pre-incubate the synaptosomes with the test compound or vehicle at 37°C for a short period. c. Initiate the uptake by adding the radiolabeled neurotransmitter. d. Incubate for a short, defined time (e.g., 5-10 minutes) at 37°C. e. Terminate the uptake by rapid filtration through glass fiber filters followed by washing with ice-cold buffer. f. Measure the radioactivity retained on the filters using a scintillation counter. g. Determine the IC50 value by analyzing the inhibition of neurotransmitter uptake at different concentrations of this compound.

Structure-Activity Relationship and Comparative Pharmacology

The bioisosteric replacement of the phenyl ring in 2-phenethylamine with a thiophene ring in this compound is a key structural modification that will dictate its pharmacological profile. The thiophene ring, being more electron-rich and possessing a sulfur heteroatom, can engage in different types of interactions (e.g., hydrogen bonding, π-π stacking, and hydrophobic interactions) with target proteins compared to a benzene ring. This can lead to altered affinity and efficacy at receptors and enzymes. A thorough investigation of a series of thiophene-based ethylamine derivatives with substitutions on the thiophene ring and the ethylamine side chain will be crucial to establish a clear structure-activity relationship (SAR).

Conclusion and Future Directions

This compound represents a promising chemical scaffold for the development of novel therapeutics targeting the central nervous system. Based on its structural analogy to 2-phenethylamine and its use in the synthesis of serotonergic compounds, its mechanism of action is likely to involve the modulation of monoamine oxidase, serotonin receptors, and TAAR1. The experimental protocols detailed in this guide provide a robust framework for the definitive characterization of its pharmacological profile. Future research should focus on obtaining precise quantitative data on its binding affinities and functional activities at these targets. Furthermore, in vivo studies will be essential to translate these in-vitro findings into a comprehensive understanding of its physiological and behavioral effects. Such a systematic approach will be instrumental in unlocking the full therapeutic potential of this compound and its derivatives.

References

Unlocking Therapeutic Potential: A Technical Guide to the 2-Thiophenemethylamine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Directive: The Strategic Value of the 2-Thiophenemethylamine Core

This compound, a structurally unassuming heterocyclic amine, has emerged as a critical pharmacophore in modern medicinal chemistry. While not a therapeutic agent in its own right, its true value lies in its role as a versatile molecular scaffold. The thiophene ring, a bioisostere of the phenyl group, offers unique electronic properties and metabolic stability, while the ethylamine side chain provides a key anchor for receptor interactions.[1][2] This guide delves into the significant therapeutic potential unlocked by derivatives of this compound, focusing on two primary and highly promising areas of research: neuroprotection via serotonin 5-HT1A receptor antagonism and the selective inhibition of neuronal nitric oxide synthase (nNOS) for applications in neurodegenerative diseases and oncology.

This document will provide an in-depth analysis of the structure-activity relationships (SAR), preclinical evidence, and key experimental protocols that underscore the therapeutic promise of this molecular building block.

Scientific Integrity & Logic: A Foundation for Drug Discovery

The exploration of this compound derivatives is grounded in established principles of medicinal chemistry and pharmacology. The strategic modifications of this core structure have led to the development of highly potent and selective ligands for challenging therapeutic targets.

Serotonin 5-HT1A Receptor Antagonism: A Neuroprotective Strategy

The serotonin 5-HT1A receptor is a well-validated target for the treatment of anxiety, depression, and neurodegenerative disorders.[3] Antagonism of this receptor has been shown to offer neuroprotective effects, particularly in the context of ischemic brain injury.[4] this compound serves as a crucial starting material in the synthesis of potent 5-HT1A receptor antagonists.[4]

Mechanism of Action & Rationale

The neuroprotective effects of 5-HT1A receptor antagonists are believed to be mediated by their ability to modulate glutamatergic neurotransmission and reduce excitotoxicity, a key driver of neuronal cell death in ischemic conditions. By blocking the 5-HT1A receptor, these compounds can prevent the downstream signaling cascades that lead to neuronal damage.

Structure-Activity Relationship (SAR) Insights

The development of 5-HT1A antagonists from the this compound scaffold has revealed key structural requirements for high affinity and selectivity. The thiophene ring often serves as a bioosteric replacement for a phenyl group, contributing to favorable pharmacokinetic properties. The ethylamine side chain is typically elaborated to incorporate larger, often bicyclic, moieties that enhance binding to the receptor pocket.

Selective Inhibition of Neuronal Nitric Oxide Synthase (nNOS): A Targeted Approach to Disease Modification

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes. However, its overproduction by neuronal nitric oxide synthase (nNOS) is implicated in the pathophysiology of numerous neurodegenerative diseases, including Parkinson's and Alzheimer's, as well as in the progression of certain cancers like melanoma.[5][6] Consequently, the development of potent and selective nNOS inhibitors is a major goal in drug discovery. The this compound core has been instrumental in the design of such inhibitors.[5][7]

Mechanism of Action & Rationale

Selective nNOS inhibitors aim to reduce the excessive production of NO in neuronal tissues, thereby mitigating its neurotoxic effects without interfering with the essential functions of other NOS isoforms, such as endothelial NOS (eNOS), which is crucial for cardiovascular health.[7] This isoform selectivity is a critical determinant of the therapeutic window and safety profile of nNOS inhibitors.

Structure-Activity Relationship (SAR) Insights

Derivatives of this compound, particularly thiophene-2-carboximidamides, have demonstrated high potency and selectivity for nNOS.[5][7] The thiophene ring and the carboximidamide group are key pharmacophoric elements that interact with specific residues within the nNOS active site. Structural modifications to the rest of the molecule, often incorporating the this compound moiety as a linker or side chain, are crucial for achieving high selectivity over eNOS and inducible NOS (iNOS).

Data Presentation & Experimental Protocols

Quantitative Data Summary

The following table summarizes the reported biological activities of key derivatives incorporating the this compound scaffold.

Compound ClassTargetKey Derivative ExamplePotency (Ki/IC50)SelectivityReference
Thiophene-2-carboximidamidesnNOSN-(1-(2-(methylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide5 nM (Ki for nNOS)440-fold vs eNOS, 260-fold vs iNOS[5]
Arylpiperazine Derivatives5-HT1A Receptor(Structure not specified in abstract)Not SpecifiedHigh[4]
Experimental Protocols

General Synthesis of Thiophene-2-carboximidamide-based nNOS Inhibitors

A common synthetic route to this class of inhibitors involves the coupling of 2-thiophenecarbonitrile with an appropriate amine, often derived from this compound, followed by conversion of the nitrile to the carboximidamide.

Step-by-Step Methodology:

  • Amine Synthesis: Starting with this compound, perform necessary modifications to introduce the desired linker and core structures. This may involve reductive amination, acylation, or other standard organic transformations.

  • Nitrile Coupling: Couple the synthesized amine with 2-thiophenecarbonitrile under suitable conditions, often involving a palladium-catalyzed cross-coupling reaction.

  • Carboximidamide Formation: Convert the nitrile group to the corresponding carboximidamide. This can be achieved through various methods, such as the Pinner reaction or by treatment with lithium bis(trimethylsilyl)amide followed by an ammonium chloride quench.

In Vitro nNOS Inhibition Assay

The inhibitory activity of synthesized compounds against nNOS can be determined using a variety of methods, including the hemoglobin capture assay or by measuring the conversion of radiolabeled L-arginine to L-citrulline.

Step-by-Step Methodology (Hemoglobin Capture Assay):

  • Reagent Preparation: Prepare solutions of purified nNOS enzyme, L-arginine (substrate), NADPH (cofactor), and the test compound at various concentrations.

  • Reaction Initiation: In a microplate, combine the enzyme, substrate, cofactor, and test compound.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period.

  • Detection: Add a solution of oxyhemoglobin and measure the change in absorbance at a specific wavelength (e.g., 401 nm) to determine the amount of NO produced.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Visualization of Key Pathways and Concepts

Signaling Pathway of nNOS in Neuronal Damage

nNOS_Pathway cluster_Neuron Neuron cluster_Inhibitor Therapeutic Intervention Ca2_Influx ↑ Ca2+ Influx (e.g., Excitotoxicity) CaM Calmodulin (CaM) Ca2_Influx->CaM activates nNOS_inactive nNOS (inactive) CaM->nNOS_inactive binds to nNOS_active nNOS (active) nNOS_inactive->nNOS_active activates NO Nitric Oxide (NO) nNOS_active->NO produces L_Arginine L-Arginine L_Arginine->nNOS_active Neurotoxicity Neurotoxicity (Peroxynitrite formation, DNA damage) NO->Neurotoxicity Thiophene_Inhibitor This compound -derived nNOS Inhibitor Thiophene_Inhibitor->nNOS_active selectively inhibits

Caption: nNOS activation cascade and the point of intervention for this compound-derived inhibitors.

Workflow for the Development of this compound-Based Therapeutics

DrugDevWorkflow Start This compound Scaffold Synthesis Derivative Synthesis (SAR-driven) Start->Synthesis InVitro In Vitro Screening (Binding & Functional Assays) Synthesis->InVitro Lead_Opt Lead Optimization (ADME/Tox Profiling) InVitro->Lead_Opt Identify Hits Lead_Opt->Synthesis Iterative Design InVivo In Vivo Efficacy (Animal Models) Lead_Opt->InVivo Select Candidates Preclinical Preclinical Development InVivo->Preclinical

Caption: A streamlined workflow for the discovery and development of therapeutics from the this compound core.

Safety and Handling of this compound

This compound is a combustible liquid that can cause severe skin burns and eye damage.[1][8] It is classified as corrosive.[1] The toxicological properties have not been fully investigated.[8][9] Therefore, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[1][8] It should be stored in a cool, dry, and well-ventilated area away from heat and open flames.[8]

Conclusion

The this compound scaffold represents a privileged starting point for the design of novel therapeutics. Its utility in the synthesis of potent and selective 5-HT1A receptor antagonists and nNOS inhibitors highlights its significant potential in addressing unmet medical needs in neurology and oncology. Further exploration of this versatile building block is warranted to unlock its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 2-Thiophenemethylamine Derivatives for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Thiophene Scaffold as a Privileged Motif in Neuropharmacology

In the quest for novel therapeutics for neurological disorders, medicinal chemists often turn to privileged scaffolds—molecular frameworks that exhibit versatile binding properties to various biological targets. The 2-phenethylamine motif is a classic example, forming the backbone of endogenous catecholamines and numerous psychoactive compounds.[1] A key strategy in modern drug design involves bioisosteric replacement, where a functional group is substituted with another that retains similar physicochemical properties, often leading to improved potency, selectivity, or pharmacokinetic profiles.

The 2-thiophenemethylamine core is a bioisostere of phenethylamine, where the phenyl ring is replaced by a thiophene ring. This substitution maintains aromaticity and a similar steric profile while introducing unique electronic properties and metabolic characteristics due to the sulfur atom.[2] Thiophene derivatives have demonstrated a wide spectrum of pharmacological activities, including antipsychotic, anti-anxiety, and anti-inflammatory effects, with numerous FDA-approved drugs containing this moiety.[2] Their lipophilicity often aids in crossing the blood-brain barrier, a critical feature for drugs targeting the central nervous system (CNS).[2]

This guide focuses on the synthesis of N-substituted this compound derivatives and their application in neuroscience, with a specific emphasis on their role as modulators of the dopamine transporter (DAT). The DAT is a critical protein that regulates dopaminergic signaling by reuptaking dopamine from the synaptic cleft.[1][3] Dysregulation of DAT function is implicated in numerous conditions, including ADHD, depression, and substance use disorders, making it a prime target for therapeutic intervention.[1] We will provide detailed protocols for synthesizing a library of these compounds via reductive amination and a robust in vitro protocol for assessing their functional activity at the dopamine transporter.

Part 1: Synthesis of N-Substituted this compound Derivatives

A highly efficient and versatile method for synthesizing a library of N-substituted this compound derivatives is the one-pot reductive amination of 2-thiophenecarboxaldehyde. This method involves the initial formation of an imine intermediate by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this transformation as it is mild, selective for imines over carbonyls, and does not require acidic conditions that could be detrimental to sensitive substrates.[4]

Workflow for Synthesis via Reductive Amination

The overall synthetic strategy is depicted below. It allows for significant structural diversity by simply varying the amine component (R¹R²NH) in the reaction.

G Figure 1: General Synthetic Workflow. cluster_reaction One-Pot Reductive Amination start 2-Thiophenecarboxaldehyde reaction_step1 Imine Formation (Intermediate) start->reaction_step1 Reacts with amine Primary or Secondary Amine (R¹R²NH) amine->reaction_step1 reagents Sodium Triacetoxyborohydride (STAB) Solvent (e.g., DCE) reduction_step Reduction reagents->reduction_step Mediated by product N-Substituted This compound Derivative reaction_step1->reduction_step In-situ Reduction workup Aqueous Workup & Purification (Chromatography) reduction_step->workup Yields Crude Product workup->product G Figure 2: Mechanism of DAT Inhibition. cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft DA Dopamine (DA) DAT_Node Dopamine Transporter (DAT) DA->DAT_Node 1. Binds Inhibitor 2-Thiophene- methylamine Derivative Inhibitor->DAT_Node 3. Binds & Blocks DAT_Node->presynaptic_neuron 2. Reuptake

References

Application Notes & Protocols: Investigating 2-Thiophenemethylamine as a Novel Dopamine Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dopamine receptors, critical G protein-coupled receptors (GPCRs) in the central nervous system, are key targets for treating neurological and psychiatric disorders like Parkinson's disease and schizophrenia.[1][2] The discovery of novel dopamine agonists with unique pharmacological profiles remains a significant goal in neuropharmacology. This document outlines a comprehensive experimental framework for the investigation of 2-Thiophenemethylamine, a structurally interesting compound, as a potential dopamine agonist. We provide a tiered approach, from initial in vitro characterization to potential in vivo validation, explaining the scientific rationale behind each protocol. The methodologies described herein are designed to rigorously assess the binding affinity, functional efficacy, and potential therapeutic relevance of this compound.

Introduction: The Rationale for Investigating this compound

The core structure of many potent dopaminergic agents is based on a phenethylamine scaffold. This compound (C₅H₇NS) is an analogue of phenethylamine where the phenyl ring is replaced by a thiophene ring.[3] This bioisosteric substitution can significantly alter a molecule's chemical properties, including its lipophilicity, metabolic stability, and receptor interaction profile. While this compound is known as a reactant in the synthesis of various compounds, including some with neuroprotective effects, its direct activity at dopamine receptors has not been thoroughly investigated.[4]

This application note provides the scientific and methodological foundation to explore the hypothesis that this compound may act as a dopamine agonist. The protocols are designed to systematically characterize its interaction with dopamine receptor subtypes (D1-like and D2-like) and to elucidate its functional consequences on intracellular signaling pathways.

Compound Profile: this compound

A thorough understanding of the test compound is critical before commencing biological assays.

PropertyValueSource
CAS Number 27757-85-3[4][5]
Molecular Formula C₅H₇NS[4][5]
Molecular Weight 113.18 g/mol [4]
Appearance Clear colorless to yellow liquid[4][5]
Density 1.103 g/mL at 25 °C[4][5]
Boiling Point 95-99 °C at 28 mmHg[4][5]
Solubility Soluble in ethanol and chloroform[4][5]
Purity ≥96% recommended for biological assays[6]

Synthesis: this compound can be synthesized via several routes, including the reduction of 2-thiophenecarboxaldehyde or from 2-bromothiophene via a Grignard reaction.[7][8] Purity should be confirmed by NMR and mass spectrometry before use.

Tier 1: In Vitro Characterization of Dopamine Receptor Interaction

The initial phase of investigation focuses on establishing whether this compound directly interacts with dopamine receptors and, if so, with what affinity and functional effect.

Dopamine Receptor Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a test compound for a specific receptor.[1] These assays measure the displacement of a high-affinity radiolabeled ligand by the unlabeled test compound (this compound).

Objective: To determine the binding affinity (Kᵢ) of this compound for human dopamine D1-like (D1, D5) and D2-like (D2, D3, D4) receptor subtypes.

Methodology: Competitive Radioligand Binding Assay.

Protocol 1: Competitive Binding Assay

  • Membrane Preparation:

    • Use commercially available cell membranes from cell lines stably expressing individual human dopamine receptor subtypes (e.g., HEK293 or CHO cells).[9]

    • Alternatively, prepare crude membrane fractions from these cells by homogenization in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by high-speed refrigerated centrifugation.[1]

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Assay Setup (96-well plate format):

    • Prepare serial dilutions of this compound in assay buffer.

    • In triplicate, add the following to wells:

      • Total Binding: Membrane preparation, assay buffer, and a fixed concentration of a suitable radioligand (e.g., [³H]SCH23390 for D1-like, [³H]Spiperone for D2-like).[1]

      • Non-specific Binding (NSB): Membrane preparation, radioligand, and a high concentration of a known non-radioactive antagonist (e.g., haloperidol) to saturate all specific binding sites.

      • Competition: Membrane preparation, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Termination & Filtration:

    • Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound.[1]

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[1]

  • Data Analysis:

    • Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific radioligand binding).[9]

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.[9]

Dopamine Receptor Functional Assays

Functional assays determine whether the binding of a compound to a receptor elicits a cellular response, classifying it as an agonist, antagonist, or inverse agonist.

Dopamine receptors modulate the production of the second messenger cyclic AMP (cAMP). D1-like receptors couple to the Gαs protein to stimulate adenylyl cyclase and increase cAMP levels, while D2-like receptors couple to Gαi/o to inhibit adenylyl cyclase and decrease cAMP.[1][10]

G_protein_signaling cluster_d1 D1-like Pathway cluster_d2 D2-like Pathway D1_Agonist D1 Agonist (e.g., this compound) D1R D1/D5 Receptor D1_Agonist->D1R Binds Gs Gαs D1R->Gs Activates AC_stim Adenylyl Cyclase Gs->AC_stim Stimulates cAMP_inc ↑ cAMP AC_stim->cAMP_inc Converts ATP_stim ATP ATP_stim->AC_stim PKA PKA Activation cAMP_inc->PKA CREB CREB Phosphorylation PKA->CREB Response_stim Cellular Response CREB->Response_stim D2_Agonist D2 Agonist (e.g., this compound) D2R D2/D3/D4 Receptor D2_Agonist->D2R Binds Gi Gαi/o D2R->Gi Activates AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Conversion Blocked ATP_inhib ATP ATP_inhib->AC_inhib Response_inhib Cellular Response cAMP_dec->Response_inhib

Caption: Dopamine Receptor Signaling Pathways.

Protocol 2: cAMP Accumulation Assay

Objective: To measure the effect of this compound on cAMP production in cells expressing D1-like or D2-like receptors and determine its efficacy (Eₘₐₓ) and potency (EC₅₀).

Methodology: This can be performed using various commercial kits, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence (e.g., GloSensor™ cAMP Assay).[11]

  • Cell Seeding: Seed cells stably expressing the dopamine receptor subtype of interest into a multi-well plate (e.g., 96- or 384-well) and allow them to adhere.[9]

  • Compound Preparation: Prepare serial dilutions of this compound and a known full agonist (e.g., Dopamine) as a positive control.

  • Assay Procedure (Example for D2-like receptors):

    • Wash the cells with serum-free medium.

    • Pre-incubate cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).[9]

    • Add an adenylyl cyclase stimulator like forskolin to all wells (except basal control) to induce a measurable level of cAMP.[9] The inhibitory effect of a D2 agonist will be measured as a reduction from this stimulated level.

    • For D1-like receptors, forskolin is not added, as the agonist effect is a direct stimulation of cAMP production.

  • Lysis and Detection: Lyse the cells and perform the cAMP detection step according to the manufacturer's protocol for the chosen assay kit.

  • Data Analysis:

    • Normalize the data to the response of the full agonist (Dopamine), which is set to 100% efficacy.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).[12] A partial agonist will have an Eₘₐₓ < 100%.[13]

Tier 2: In Vivo Proof-of-Concept Studies

Should in vitro results demonstrate potent and efficacious agonist activity, preliminary in vivo studies can be initiated to assess the compound's behavioral effects in established animal models.

Objective: To evaluate the central dopaminergic effects of this compound in a rodent model of Parkinson's disease.

Methodology: 6-Hydroxydopamine (6-OHDA) induced rotational behavior model in rats. Unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle causes a near-complete depletion of dopaminergic neurons on one side of the brain, creating a reliable model of Parkinsonian motor deficits.[14]

Protocol 3: 6-OHDA Rotational Model

  • Lesioning:

    • Anesthetize adult male rats and place them in a stereotaxic frame.

    • Perform a unilateral injection of 6-OHDA into the medial forebrain bundle. This creates an animal that is hypersensitive to dopamine agonists on the lesioned side.

  • Post-operative Recovery: Allow animals to recover for at least 2-3 weeks to ensure stable lesioning.

  • Drug Administration:

    • Administer this compound systemically (e.g., via intraperitoneal injection) at various doses. Include a vehicle control group and a positive control group (e.g., L-DOPA or apomorphine).

  • Behavioral Assessment:

    • Place the animals in automated rotometer bowls immediately after drug administration.

    • Record the number of full 360° rotations, both ipsilateral (towards the lesion) and contralateral (away from the lesion), over a period of 90-120 minutes.

    • Dopamine agonists stimulate the hypersensitive receptors on the lesioned side, causing the animal to rotate contralaterally.

  • Data Analysis:

    • Calculate the net contralateral rotations per minute for each animal.

    • Compare the rotational scores between the different dose groups and the control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • A dose-dependent increase in contralateral rotations would be indicative of central dopamine agonist activity.

Experimental Workflow Visualization

experimental_workflow cluster_tier1 Tier 1: In Vitro Screening cluster_tier2 Tier 2: In Vivo Validation cluster_decision Decision Point Binding Receptor Binding Assays (Determine Kᵢ for D1/D2 subtypes) Functional Functional Assays (Determine EC₅₀/Eₘₐₓ for cAMP) Binding->Functional Promising Kᵢ leads to... Decision Potent & Efficacious Agonist? Functional->Decision InVivo 6-OHDA Rat Model (Assess rotational behavior) Decision->InVivo Yes Stop Stop/Redesign Decision->Stop No

Caption: Tiered Experimental Workflow.

Data Interpretation & Expected Outcomes

The results from these protocols will provide a comprehensive profile of this compound's dopaminergic activity.

AssayKey ParametersInterpretation of a Positive Result (Agonist Profile)
Binding Assay Kᵢ (nM)Low nanomolar Kᵢ values indicate high binding affinity for one or more dopamine receptor subtypes.
cAMP Assay (D1) EC₅₀ (nM), Eₘₐₓ (%)Dose-dependent increase in cAMP. Low EC₅₀ indicates high potency. Eₘₐₓ relative to dopamine defines it as a full or partial agonist.[13]
cAMP Assay (D2) EC₅₀ (nM), Eₘₐₓ (%)Dose-dependent decrease in forskolin-stimulated cAMP. Low EC₅₀ indicates high potency.
6-OHDA Model Net Contralateral RotationsA significant, dose-dependent increase in contralateral rotations compared to the vehicle control.

A successful outcome would be the identification of this compound as a potent and selective agonist for a specific dopamine receptor subtype, with a clear behavioral effect in an in vivo model, warranting further preclinical development.

References

Application Notes and Protocols: The Strategic Role of 2-Thiophenemethylamine in the Synthesis of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Thiophenemethylamine as a Privileged Scaffold in Anti-Inflammatory Drug Discovery

The thiophene ring is a well-established pharmacophore in medicinal chemistry, gracing the structures of numerous approved drugs with a wide array of biological activities.[1][2] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it a valuable scaffold for the design of novel therapeutic agents. Within the diverse landscape of thiophene-containing compounds, this compound stands out as a particularly versatile and strategic building block for the synthesis of potent anti-inflammatory agents.[3] Its inherent structural features—a reactive primary amine tethered to the thiophene core—provide a facile handle for a variety of chemical transformations, enabling the exploration of diverse chemical space in the quest for new and improved anti-inflammatory drugs.

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of innovative anti-inflammatory compounds. We will delve into the causal logic behind synthetic strategies, provide detailed, field-proven protocols, and explore the mechanistic underpinnings of the resulting molecules' anti-inflammatory effects.

The Mechanistic Landscape of Inflammation: Key Targets for this compound Derivatives

A rational approach to anti-inflammatory drug design necessitates a thorough understanding of the key molecular players in the inflammatory cascade. Derivatives of this compound have been shown to modulate several of these critical pathways.

The Arachidonic Acid Cascade: COX and LOX Inhibition

A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins—potent mediators of pain and inflammation.[4] The lipoxygenase (LOX) pathway, another branch of the arachidonic acid cascade, produces leukotrienes, which are also key pro-inflammatory molecules.[2] Thiophene-based compounds have demonstrated the ability to inhibit both COX and LOX enzymes, with some exhibiting dual inhibitory activity, a desirable trait that may offer a broader spectrum of anti-inflammatory effects with a potentially improved side-effect profile.[5][6]

Pro-Inflammatory Cytokines: Modulating the Signaling Storm

Chronic inflammatory conditions are often characterized by the overproduction of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[7][8][9] These signaling proteins orchestrate a complex network of cellular responses that perpetuate the inflammatory state.[10][11][12] Consequently, the inhibition of these cytokines or their signaling pathways represents a major therapeutic strategy.[13] Novel thiophene derivatives have shown promise in their ability to suppress the production of these key cytokines, offering a distinct mechanistic advantage over traditional NSAIDs.[3]

Below is a diagram illustrating the central role of these inflammatory mediators, which are the primary targets for the anti-inflammatory agents synthesized from this compound.

Caption: Key Inflammatory Pathways Targeted by this compound Derivatives.

Synthetic Strategies and Protocols

The primary amino group of this compound is a versatile functional handle for the construction of a diverse library of potential anti-inflammatory agents. The following protocols detail two key synthetic transformations: amide formation and Schiff base condensation.

Protocol 1: Synthesis of N-(Thiophen-2-ylmethyl)amides

The acylation of this compound to form amides is a robust and straightforward method to introduce a wide range of substituents, allowing for the fine-tuning of physicochemical and pharmacological properties. This protocol describes the synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, a molecule with demonstrated antimicrobial activity that serves as an excellent model for the synthesis of other N-acyl derivatives with potential anti-inflammatory properties.[14]

Experimental Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve thiophen-2-ylmethanamine (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA), to the solution.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of the desired acyl chloride (e.g., thiophene-2-carbonyl chloride, 1.1 eq) in the same anhydrous solvent dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Characterization: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(thiophen-2-ylmethyl)amide. Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Caption: General Scheme for the Synthesis of N-(Thiophen-2-ylmethyl)amides.

Protocol 2: Synthesis of Schiff Bases from this compound

Schiff base formation provides a rapid and efficient means of generating molecular diversity. The condensation of this compound with various aldehydes and ketones can lead to compounds with a broad spectrum of biological activities, including anti-inflammatory effects.[15][16]

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent, such as ethanol or methanol.

  • Aldehyde/Ketone Addition: To this solution, add the desired aromatic or heterocyclic aldehyde/ketone (1.0 eq).

  • Catalyst (Optional but Recommended): Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid, to facilitate the condensation.

  • Reaction Conditions: Reflux the reaction mixture for 2-6 hours. The formation of the Schiff base is often accompanied by a color change.

  • Product Isolation: Upon completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration.

  • Purification: If the product does not precipitate, concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure Schiff base.

  • Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Caption: General Scheme for the Synthesis of Schiff Bases from this compound.

Data Presentation: In Vitro and In Vivo Anti-Inflammatory Activity

The following tables summarize the anti-inflammatory activity of representative thiophene derivatives, showcasing the potential of this chemical class.

Table 1: In Vitro COX-1/COX-2 and 5-LOX Inhibitory Activity of Thiophene Derivatives

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
5b 45.735.454.338.39[5][6]
Celecoxib >1000.35->285[4]
Zileuton --14.29-[4]

Table 2: In Vivo Anti-inflammatory Activity of Thiophene Derivatives in Carrageenan-Induced Paw Edema Model

Compound IDDose (mg/kg)% Inhibition of EdemaReference Drug (% Inhibition)Reference
5b 2.622 x 10⁻⁵ mol/kg58.77% (at 4h)-[6]
9d --Indomethacin (59.09%)[4]
Thiophene Pyrazole Hybrid 13 ---[17]
SPJ-1g (Schiff Base) -65%Ibuprofen (82%)[18]
SPJ-1b (Schiff Base) -61%Ibuprofen (82%)[18]

Conclusion and Future Directions

This compound has proven to be a highly valuable and versatile starting material for the synthesis of a new generation of anti-inflammatory agents. The straightforward derivatization of its primary amine function allows for the systematic exploration of structure-activity relationships, leading to the identification of potent inhibitors of key inflammatory targets, including COX and LOX enzymes, as well as pro-inflammatory cytokines. The protocols outlined in this application note provide a solid foundation for researchers to embark on the synthesis and evaluation of novel this compound derivatives. Future work in this area should focus on the development of compounds with dual or multi-target inhibitory profiles to achieve superior efficacy and an improved safety profile. Furthermore, a deeper investigation into the modulation of intracellular signaling pathways by these compounds will undoubtedly unveil new therapeutic opportunities for the treatment of a wide range of inflammatory disorders.

References

Application of 2-Thiophenemethylamine in PET Imaging Ligand Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiophene Scaffold as a Privileged Structure in CNS PET Ligand Design

The development of Positron Emission Tomography (PET) ligands for imaging targets within the central nervous system (CNS) is a formidable challenge in medicinal chemistry and neuroimaging.[1] An ideal PET ligand must not only exhibit high affinity and selectivity for its target but also possess a suite of physicochemical properties that allow it to cross the blood-brain barrier, exhibit favorable pharmacokinetics, and be amenable to rapid radiolabeling with short-lived isotopes like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).[2] In this context, heterocyclic scaffolds have become mainstays in the design of CNS drugs and imaging agents.

Among these, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has emerged as a "privileged scaffold."[3] Its remarkable similarity in physicochemical properties to a benzene ring makes it an effective bioisostere, a substitution that can lead to enhanced potency, selectivity, and pharmacokinetic profiles.[4] The sulfur atom in the thiophene ring increases electron density compared to benzene, rendering it more susceptible to electrophilic substitution and providing a handle for facile functionalization.[3][5] Furthermore, this sulfur atom can act as a hydrogen bond acceptor, a critical interaction for drug-receptor binding.[3] These properties make thiophene and its derivatives, such as 2-thiophenemethylamine, attractive starting points for the development of novel PET ligands targeting a variety of CNS pathologies.

This technical guide provides a comprehensive overview of the application of the this compound scaffold and related thiophene derivatives in the development of PET imaging ligands. We will delve into the rationale behind its selection, provide detailed protocols for synthesis and radiolabeling, and outline the necessary in vitro and in vivo evaluation pipelines. By presenting both successful applications and notable challenges, this guide aims to equip researchers with the practical knowledge to leverage the potential of thiophene-based structures in their neuroimaging research.

Part 1: Rationale for Thiophene-Based Scaffolds in PET Ligand Development

The selection of a core scaffold is a critical decision in the PET ligand design process. Thiophene-based structures, including those derived from this compound, offer several advantages for CNS targets:

  • Bioisosterism with Benzene: The thiophene ring can often replace a phenyl ring in a known pharmacophore without significant loss of affinity, while potentially improving properties such as metabolic stability and solubility.[4]

  • Modulation of Physicochemical Properties: The thiophene ring allows for fine-tuning of lipophilicity (logP), a key parameter for blood-brain barrier penetration.

  • Synthetic Tractability: The thiophene ring is amenable to a wide range of chemical modifications, facilitating the exploration of structure-activity relationships (SAR). The Gewald reaction, for instance, provides a straightforward, one-pot synthesis of highly substituted 2-aminothiophenes, which are versatile intermediates.[6][7]

  • Versatility in Targeting: Thiophene-based ligands have been developed for a diverse array of CNS targets, demonstrating the scaffold's adaptability. Examples include ligands for cannabinoid receptors (CB₂), α-synuclein aggregates in Parkinson's disease, and the P2Y₁₂ receptor, a marker for microglia activation in neuroinflammation.[8][9][10]

The following table summarizes the key physicochemical properties of thiophene in comparison to benzene, highlighting its suitability as a bioisostere.

PropertyThiopheneBenzeneRationale for PET Ligand Design
Molecular Weight ( g/mol ) 84.1478.11Similar size allows for bioisosteric replacement with minimal steric hindrance.
Boiling Point (°C) 8480.1Similar volatility.
Dipole Moment (D) 0.550The slight polarity of thiophene can improve solubility and interactions with biological targets.
Aromaticity AromaticAromaticMaintains planar structure important for receptor binding.
Reactivity More reactive to electrophilic substitutionLess reactiveFacilitates chemical modification and diversification of ligand candidates.[5]

Part 2: The Ligand Development Workflow: A Conceptual Overview

The journey from a chemical scaffold to a validated PET imaging agent is a multi-step process. The following diagram illustrates the typical workflow for developing a thiophene-based PET ligand.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation A Scaffold Selection (this compound) B Precursor Synthesis (e.g., Gewald Reaction) A->B C Radiolabeling (e.g., ¹¹C-Methylation) B->C D Binding Affinity Assays (IC₅₀, Kᵢ) C->D E Autoradiography (Target Distribution) D->E F Animal Biodistribution E->F G Preclinical PET/CT Imaging F->G H Metabolite Analysis G->H

Caption: Overall workflow for the development of a thiophene-based PET ligand.

Part 3: Detailed Protocols

This section provides detailed, step-by-step protocols for the key stages of developing a thiophene-based PET ligand, using a hypothetical derivative of this compound as an example.

Protocol 1: Synthesis of a 2-Aminothiophene Precursor via the Gewald Reaction

The Gewald reaction is a powerful one-pot, multi-component reaction for synthesizing polysubstituted 2-aminothiophenes.[6][7] This protocol describes the synthesis of a generic 2-aminothiophene intermediate that can be further functionalized.

G A Combine Ketone, α-Cyanoester, Sulfur, and Solvent B Add Base (e.g., Morpholine) A->B C Heat Reaction Mixture (40-50°C) B->C D Monitor by TLC C->D E Work-up and Purification (Filtration/Recrystallization) D->E F Characterization (NMR, MS) E->F

Caption: Workflow for the Gewald synthesis of a 2-aminothiophene precursor.

Materials and Reagents:

  • Carbonyl compound (e.g., a ketone)

  • Active methylene compound (e.g., an α-cyanoester)

  • Elemental sulfur

  • Base (e.g., morpholine or triethylamine)

  • Solvent (e.g., ethanol or methanol)

  • Round-bottom flask, magnetic stirrer, reflux condenser

  • Thin Layer Chromatography (TLC) supplies

  • Filtration apparatus and recrystallization solvents

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol). Add a suitable solvent, such as ethanol (20-30 mL).

  • Initiation: Add the base (e.g., morpholine, 10-20 mol%).

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50°C.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 2-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified 2-aminothiophene by NMR and mass spectrometry.

Troubleshooting: For low or no product yield, consider the following:

  • Base Selection: For less reactive ketones, a stronger base may be necessary.

  • Water Removal: The initial condensation step produces water, which can inhibit the reaction. Using a Dean-Stark apparatus can be beneficial.

  • Sulfur Reactivity: Gently heating the reaction can improve sulfur's reactivity, but excessive heat can lead to side reactions.

  • Steric Hindrance: For sterically hindered ketones, a two-step procedure (isolating the Knoevenagel-Cope condensation product before reacting with sulfur and base) may be more effective.[6]

Protocol 2: ¹¹C-Methylation of a Carboxylic Acid Precursor

This protocol describes the radiolabeling of a carboxylic acid precursor with [¹¹C]methyl iodide ([¹¹C]CH₃I) to produce the final PET tracer. This is a common strategy for introducing the ¹¹C label in the final step of the synthesis.

G A Produce [¹¹C]CH₄ (Cyclotron) B Synthesize [¹¹C]CH₃I A->B C Trap [¹¹C]CH₃I in Precursor/Base Solution B->C D Heat Reaction Vial C->D E Quench Reaction D->E F Purify by HPLC E->F G Formulate for Injection F->G

Caption: Workflow for the ¹¹C-methylation of a carboxylic acid precursor.

Materials and Reagents:

  • Carboxylic acid precursor of the thiophene-based ligand

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I) produced from a cyclotron

  • Base (e.g., NaOH, TBAH, or CsF)

  • Solvent (e.g., DMF or DMSO)

  • Automated radiochemistry synthesis module

  • HPLC system for purification

  • Sterile vials and formulation solutions (e.g., saline, ethanol)

Procedure:

  • Precursor Preparation: Dissolve the carboxylic acid precursor (0.5-1.0 mg) in the chosen solvent in a reaction vial. Add the base to form the carboxylate salt in situ.

  • [¹¹C]CH₃I Trapping: Bubble the gaseous [¹¹C]CH₃I through the precursor solution at room temperature.

  • Reaction: Seal the reaction vial and heat it at an optimized temperature (e.g., 80-120°C) for a specific duration (e.g., 3-5 minutes).

  • Quenching: After the reaction time, quench the reaction by adding a suitable solution, often the mobile phase for HPLC purification.

  • Purification: Inject the crude reaction mixture onto a semi-preparative HPLC column to separate the ¹¹C-labeled product from the unreacted precursor and other impurities.

  • Formulation: Collect the HPLC fraction containing the radiolabeled ligand, remove the organic solvent under a stream of nitrogen or by solid-phase extraction, and formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

  • Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and sterility before injection.

Optimization: The radiochemical yield can be influenced by the choice of base, solvent, temperature, and reaction time. Recent studies have shown that fluoride-mediated radiosynthesis using bases like CsF or KF can significantly improve the radiochemical conversion for [¹¹C]methyl ester formation.[11]

Protocol 3: In Vitro Evaluation of the PET Ligand

In vitro studies are crucial for determining the binding characteristics of the newly synthesized radioligand.

G cluster_0 Competitive Binding Assay cluster_1 Autoradiography A Prepare Tissue Homogenates B Incubate with Radioligand and Competitor A->B C Separate Bound/Free Ligand B->C D Quantify Radioactivity C->D E Determine IC₅₀ and Kᵢ D->E F Prepare Tissue Sections G Incubate with Radioligand F->G H Wash and Dry Sections G->H I Expose to Phosphor Screen H->I J Image and Analyze I->J G A Animal Preparation (Anesthesia, Cannulation) B Radiotracer Injection (e.g., Tail Vein) A->B C Dynamic PET/CT Scan B->C D Image Reconstruction and Analysis C->D E Blocking Study (Pre-injection of unlabeled ligand) C->E F Ex Vivo Biodistribution and Metabolite Analysis C->F

References

Application Notes & Protocols: Leveraging 2-Thiophenemethylamine for the Development of Alzheimer's Disease Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Novel Scaffolds in Alzheimer's Drug Discovery

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by a complex pathology that includes the aggregation of amyloid-beta (Aβ) peptides into extracellular plaques, the hyperphosphorylation of tau protein leading to intracellular neurofibrillary tangles (NFTs), cholinergic deficit, oxidative stress, and neuroinflammation.[1][2][3] This intricate web of pathological events has rendered the traditional "one-target, one-drug" approach largely unsuccessful, creating an urgent need for multi-target-directed ligands (MTDLs) that can modulate several of these pathways simultaneously.[1][4]

Within the vast landscape of medicinal chemistry, the thiophene scaffold has emerged as a highly versatile and privileged pharmacophore for developing central nervous system (CNS) therapeutics.[5][6][7] Thiophene derivatives possess favorable physicochemical properties, including stability, lipophilicity, and an ability to cross the blood-brain barrier (BBB), which are critical for CNS drug candidates.[6][8] Specifically, 2-thiophenemethylamine serves as an exceptional starting material, a foundational building block offering synthetic tractability and the structural flexibility to design potent and selective MTDLs for Alzheimer's disease. This guide provides a comprehensive overview of the strategic design, synthesis, and evaluation of this compound-based ligands, complete with detailed protocols for researchers in the field.

Section 1: The Rationale for this compound in a Multi-Target Approach

The development of effective AD therapeutics is hypothesized to require intervention at multiple points in the disease cascade. A ligand capable of concurrently inhibiting cholinesterase activity, preventing Aβ and tau aggregation, and mitigating oxidative stress would represent a significant advancement. The this compound scaffold is an ideal starting point for designing such MTDLs.

Its primary amine group provides a reactive handle for a wide array of chemical modifications, allowing for the introduction of various pharmacophoric elements. For instance, by linking it to other moieties, researchers can design hybrid molecules that interact with the catalytic and peripheral anionic sites of acetylcholinesterase (AChE), while the core thiophene structure can be tailored to disrupt the π-π stacking interactions that drive Aβ and tau fibrillization.[9][10]

MTDL_Strategy cluster_AD Alzheimer's Disease Pathology cluster_Ligand This compound Derivative Aβ Aggregation Aβ Aggregation Tau Tangles Tau Tangles Cholinergic Deficit Cholinergic Deficit Oxidative Stress Oxidative Stress Ligand Multi-Target Ligand Ligand->Aβ Aggregation Inhibits Ligand->Tau Tangles Inhibits Ligand->Cholinergic Deficit Restores (via AChE Inhibition) Ligand->Oxidative Stress Reduces

Figure 1: The Multi-Target-Directed Ligand (MTDL) approach for AD.

Section 2: Synthetic Strategy and Ligand Design

The synthesis of diverse libraries of AD ligands often begins with the functionalization of the this compound core. A common and robust method for creating thiophene derivatives is the Gewald reaction, which can be used to construct the thiophene ring itself, followed by modifications.[9][11] For the purposes of this guide, we will focus on the modification of the commercially available this compound.

A representative synthetic workflow involves the acylation of the primary amine of this compound with a chloroacetyl chloride, followed by a nucleophilic substitution with a secondary amine (e.g., a substituted piperazine). This strategy is effective for creating analogs of known AChE inhibitors like Donepezil.[9]

Rationale behind the design:

  • Thiophene Ring: Serves as a bioisostere for the indanone moiety of Donepezil, designed to engage in π-π stacking interactions within the AChE active site.[7][9]

  • Amide Linker: The carbonyl group is often crucial for hydrogen bonding and orienting the ligand correctly within the enzyme's active site.[9]

  • Piperazine Moiety: This group can be readily substituted to modulate lipophilicity, basicity, and interactions with the peripheral anionic site (PAS) of AChE, potentially interfering with Aβ aggregation.

Synthesis_Workflow Start This compound Step1 Acylation with Chloroacetyl Chloride Start->Step1 Intermediate N-(thiophen-2-ylmethyl) -2-chloroacetamide Step1->Intermediate Step2 Nucleophilic Substitution with Substituted Piperazine Intermediate->Step2 Final Final Ligand Library (AChE Inhibitor Candidates) Step2->Final

Figure 2: General synthetic workflow for creating AChE inhibitor candidates.

Section 3: Core In Vitro Evaluation Protocols

Once a library of compounds has been synthesized, a cascade of in vitro assays is required to determine their biological activity. The following protocols are fundamental for the initial screening of this compound-based ligands.

Protocol 3.1: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the spectrophotometric method developed by Ellman, which measures the activity of AChE by quantifying the production of thiocholine.[9][11]

Principle: AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine and acetate. Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow anion that can be quantified by measuring its absorbance at 412 nm. An inhibitor will reduce the rate of this color change.

Materials:

  • AChE from Electrophorus electricus (Electric Eel)

  • Acetylthiocholine iodide (ATCI)

  • DTNB (Ellman's Reagent)

  • Donepezil (as a reference inhibitor)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare a 10 mM stock solution of ATCI in deionized water.

    • Prepare serial dilutions of the synthesized test compounds and Donepezil in buffer (e.g., from 100 µM to 1 nM).

    • Prepare the AChE solution (e.g., 0.25 units/mL) in phosphate buffer. Keep on ice.

  • Assay Setup (in a 96-well plate):

    • To each well, add 140 µL of 0.1 M phosphate buffer (pH 8.0).

    • Add 20 µL of the test compound dilution (or buffer for control wells).

    • Add 20 µL of the AChE enzyme solution.

    • Incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add 10 µL of DTNB solution to each well.

    • Add 10 µL of ATCI solution to each well to start the reaction.

  • Measurement:

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 60 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (change in absorbance per minute).

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 3.2: Amyloid-β (Aβ₄₂) Aggregation Inhibition Assay

The Thioflavin T (ThT) fluorescence assay is the most common method for monitoring the kinetics of amyloid fibril formation in real-time.[10][12]

Principle: ThT dye exhibits a characteristic increase in fluorescence emission upon binding to the β-sheet structures of amyloid fibrils. Inhibitors of aggregation will prevent or slow this increase in fluorescence.

Materials:

  • Synthetic Amyloid-β (1-42) peptide (Aβ₄₂)

  • Hexafluoroisopropanol (HFIP)

  • Thioflavin T (ThT)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compounds

  • Black, clear-bottom 96-well microplates

  • Fluorescence plate reader (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

  • Aβ₄₂ Preparation (Critical Step):

    • Dissolve lyophilized Aβ₄₂ peptide in HFIP to a concentration of 1 mg/mL to ensure it is monomeric and free of pre-formed aggregates.

    • Aliquot the solution into microcentrifuge tubes, evaporate the HFIP under a gentle stream of nitrogen or in a speed-vac to form a peptide film. Store aliquots at -80°C.

    • Immediately before use, dissolve a peptide film in a small volume of DMSO and then dilute to the final working concentration (e.g., 10 µM) in ice-cold PBS.

  • Assay Setup:

    • Prepare a 500 µM ThT stock solution in PBS and filter it through a 0.22 µm syringe filter. Dilute to a working concentration of 20 µM in PBS.

    • In each well of the 96-well plate, add the Aβ₄₂ solution.

    • Add the test compound at various concentrations (e.g., in a 1:1, 1:5, 1:10 molar ratio of peptide to compound). Add vehicle (e.g., DMSO) to control wells.

    • Add the 20 µM ThT working solution to each well.

  • Measurement:

    • Seal the plate to prevent evaporation.

    • Place the plate in a fluorescence reader set to 37°C.

    • Measure fluorescence (Ex: 440 nm, Em: 485 nm) every 15-30 minutes for 24-48 hours, with intermittent shaking between reads to promote aggregation.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration.

    • The efficacy of an inhibitor is determined by its ability to reduce the final fluorescence plateau and/or increase the lag time of aggregation compared to the Aβ₄₂-only control.

    • Calculate the percentage of inhibition at the final time point.

Protocol 3.3: Neuroprotection Assay against Aβ₄₂-Induced Toxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It is used here to determine if a compound can protect neuronal cells from the toxic effects of Aβ oligomers.[10][13]

Principle: The mitochondrial reductase enzymes in living, metabolically active cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • SH-SY5Y human neuroblastoma cell line (or other suitable neuronal cell line).[14]

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • Aβ₄₂ oligomers (prepared separately by incubating monomeric Aβ₄₂ at 4°C for 24h).

  • MTT solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • The next day, remove the old medium.

    • Add fresh, serum-free medium containing the test compounds at various concentrations.

    • Incubate for 1-2 hours (pre-treatment).

    • Add prepared Aβ₄₂ oligomers to a final concentration known to induce toxicity (e.g., 5-10 µM). Include control wells: cells only, cells + vehicle, and cells + Aβ₄₂ only.

    • Incubate for an additional 24-48 hours at 37°C.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the "cells only" control (representing 100% viability).

    • Plot cell viability (%) against compound concentration to determine the neuroprotective effect.

Section 4: In Vivo Evaluation and Preclinical Workflow

Promising candidates from in vitro screening must be evaluated in vivo. Animal models are essential for assessing a compound's efficacy, pharmacokinetics, and safety profile in a complex biological system.[15][16]

Common Transgenic Mouse Models:

  • APP/PS1: Expresses human amyloid precursor protein (APP) and presenilin-1 (PSEN1) with familial AD mutations, leading to early and robust Aβ plaque deposition.[17]

  • 5XFAD: Expresses five familial AD mutations, resulting in rapid and aggressive amyloid pathology.[18]

  • 3xTg-AD: Models both plaque and tangle pathology, though the tau pathology is less robust.[16][19]

Workflow for Preclinical Evaluation:

  • Pharmacokinetic (PK) Studies: Initial studies in wild-type mice determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, and most importantly, its ability to cross the BBB.[6]

  • Chronic Dosing in a Transgenic Model: The selected lead compound is administered to transgenic mice over a period of several months, beginning before or just at the onset of pathology.

  • Behavioral Testing: Cognitive function is assessed using tests like the Morris Water Maze or T-Maze to evaluate spatial learning and memory.[20]

  • Post-mortem Brain Analysis (Histopathology): After the treatment period, brain tissue is analyzed to quantify changes in Aβ plaque load, tau pathology, neuroinflammation (gliosis), and neuronal loss.

Section 5: Data Interpretation and Lead Optimization

The goal of the screening cascade is to identify a lead compound with a balanced profile. Data should be compiled to facilitate comparison and decision-making.

Table 1: Hypothetical Screening Data for this compound Derivatives

Compound IDAChE IC₅₀ (µM)Aβ₄₂ Agg. Inhib. (%) @ 1:10Neuroprotection (%) vs AβPAMPA-BBB Pe (10⁻⁶ cm/s)
TM-01 0.2185%78%5.2
TM-02 1.5445%35%6.1
TM-03 0.0992%85%2.1 (Low Permeability)
Donepezil 0.0215%25%4.8

Interpretation:

  • TM-01 shows a strong, balanced profile: potent AChE inhibition, excellent Aβ aggregation inhibition, significant neuroprotection, and good predicted BBB permeability.

  • TM-02 is less potent across the board.

  • TM-03 is a very potent inhibitor but has poor predicted BBB permeability, making it a less viable candidate for CNS effects unless its structure is modified.

Based on this data, TM-01 would be selected as the lead candidate for further optimization and advancement into in vivo studies. The lead optimization process is an iterative cycle of chemical modification and re-testing to improve potency, selectivity, and drug-like properties.

Conclusion

The this compound scaffold represents a fertile ground for the development of next-generation, multi-target ligands for Alzheimer's disease. Its synthetic accessibility and structural versatility allow for the systematic exploration of chemical space to address the complex, multifactorial nature of the disease. By employing a rigorous and logical cascade of in vitro and in vivo assays, as detailed in these protocols, researchers can effectively identify and optimize novel therapeutic candidates with the potential to modify the course of this devastating neurodegenerative condition.

References

Functionalization of 2-Thiophenemethylamine at the Thiophene Ring: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed overview of synthetic strategies for the functionalization of the thiophene ring in 2-thiophenemethylamine. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the thiophene motif in a wide range of pharmaceuticals.[1][2][3][4][5] This document outlines key methodologies, including electrophilic substitution, metal-catalyzed cross-coupling reactions, and lithiation-based approaches. Each section provides not only step-by-step protocols but also delves into the mechanistic underpinnings and rationale behind experimental choices, empowering researchers to adapt and innovate upon these foundational techniques.

Introduction: The Significance of this compound in Drug Discovery

The thiophene ring is a privileged scaffold in medicinal chemistry, serving as a bioisosteric replacement for the benzene ring in numerous drug candidates. Its presence can enhance potency, modulate metabolic stability, and fine-tune the pharmacokinetic profile of bioactive molecules.[5] this compound, with its reactive aminomethyl side chain and functionalizable aromatic ring, represents a critical starting material for the synthesis of a diverse array of compounds with potential therapeutic applications, including anti-cancer, anti-inflammatory, and antiviral agents.[1][6][7][8] The ability to selectively modify the thiophene ring is therefore a crucial skill for medicinal chemists aiming to explore new chemical space and develop novel therapeutics. This guide provides a detailed exploration of the primary strategies for achieving this functionalization.

Section 1: Electrophilic Aromatic Substitution: Leveraging the Thiophene Ring's Inherent Reactivity

Electrophilic aromatic substitution (SEAr) is a fundamental strategy for the functionalization of thiophenes. The thiophene ring is more reactive than benzene towards electrophiles, with a strong preference for substitution at the C5 (α) position, and to a lesser extent, the C3 (β) position.[9][10] The aminomethyl group at the C2 position is an activating, ortho-, para-directing group. However, under acidic conditions typical for many SEAr reactions, the amine can be protonated, becoming a deactivating, meta-directing group. Therefore, careful consideration of reaction conditions and the potential need for a protecting group on the amine are crucial for achieving the desired regioselectivity.

Halogenation: Introducing a Versatile Handle

Bromination and chlorination of the thiophene ring introduce a halide atom that can serve as a versatile handle for subsequent cross-coupling reactions.

Protocol 1: Bromination of N-Protected this compound

This protocol describes the bromination of N-Boc-2-thiophenemethylamine, which directs substitution to the 5-position.

Materials:

  • N-Boc-2-thiophenemethylamine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve N-Boc-2-thiophenemethylamine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add NBS portion-wise to the stirred solution over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Causality: The use of the Boc protecting group prevents the amine from interfering with the reaction and directs the electrophilic attack to the electron-rich C5 position. NBS is a mild and selective brominating agent, minimizing over-bromination.

Formylation: Installing a Key Carbonyl Group

The introduction of a formyl group provides a gateway to a wide range of further transformations, including reductive amination, oxidation to a carboxylic acid, and Wittig-type reactions.

Protocol 2: Vilsmeier-Haack Formylation of N-Protected this compound

This protocol details the formylation at the 5-position using the Vilsmeier reagent.

Materials:

  • N-Boc-2-thiophenemethylamine (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, add anhydrous DMF to anhydrous DCE and cool to 0 °C.

  • Add POCl₃ dropwise to the stirred DMF solution, maintaining the temperature at 0 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Add a solution of N-Boc-2-thiophenemethylamine in anhydrous DCE to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC.[11]

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with saturated sodium bicarbonate solution.

  • Extract the product with DCM (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. Purify the crude product by column chromatography.

Trustworthiness: The Vilsmeier-Haack reaction is a reliable and well-established method for the formylation of electron-rich aromatic rings.[11] The regioselectivity is high for the 5-position on the 2-substituted thiophene ring.

Section 2: Metal-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are powerful tools for the functionalization of halogenated thiophenes. These reactions allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and amino groups.[12][13][14][15][16]

Suzuki-Miyaura Coupling: Aryl and Heteroaryl Introduction

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organohalide.[12][13][14][15]

Protocol 3: Suzuki-Miyaura Coupling of 5-Bromo-N-Boc-2-thiophenemethylamine

This protocol describes the coupling of a boronic acid with the brominated thiophene derivative from Protocol 1.

Materials:

  • 5-Bromo-N-Boc-2-thiophenemethylamine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or other suitable base (2.0 eq)

  • Toluene/Water or Dioxane/Water solvent mixture

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a Schlenk flask, combine 5-bromo-N-Boc-2-thiophenemethylamine, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture (e.g., toluene/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Expertise & Experience: The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and can be substrate-dependent.[17] For example, using a bulky phosphine ligand can often improve the efficiency of the coupling.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[18][19][20][21][22]

Protocol 4: Sonogashira Coupling of 5-Bromo-N-Boc-2-thiophenemethylamine

Materials:

  • 5-Bromo-N-Boc-2-thiophenemethylamine (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous THF or DMF

Procedure:

  • To a solution of 5-bromo-N-Boc-2-thiophenemethylamine and the terminal alkyne in anhydrous THF, add Pd(PPh₃)₂Cl₂ and CuI under an inert atmosphere.

  • Add TEA or DIPEA and stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: Forming Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[23][24][25][26][27]

Protocol 5: Buchwald-Hartwig Amination of 5-Bromo-N-Boc-2-thiophenemethylamine

Materials:

  • 5-Bromo-N-Boc-2-thiophenemethylamine (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • A suitable phosphine ligand (e.g., Xantphos, BINAP) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 eq)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, combine Pd₂(dba)₃, the phosphine ligand, and the base in a Schlenk tube.

  • Add a solution of 5-bromo-N-Boc-2-thiophenemethylamine and the amine in the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C until the starting material is consumed (monitor by TLC).

  • Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Authoritative Grounding: The development of various generations of catalyst systems for the Buchwald-Hartwig amination has greatly expanded its scope, allowing for the coupling of a wide range of amines with aryl halides under increasingly mild conditions.[23]

Section 3: Deprotonation and Lithiation: Activating the Thiophene Ring

Directed ortho-metalation (DoM) and related deprotonation strategies offer a powerful means to functionalize specific positions of the thiophene ring. The sulfur atom in thiophene can direct lithiation to the C2 and C5 positions.

Protocol 6: Lithiation and Quenching with an Electrophile

This protocol describes the lithiation of the C5 position of N-protected this compound followed by reaction with an electrophile.

Materials:

  • N-Boc-2-thiophenemethylamine (1.0 eq)

  • n-Butyllithium (n-BuLi) (1.1 eq) in hexanes

  • Anhydrous THF or diethyl ether

  • Electrophile (e.g., dimethylformamide, iodine, chlorotrimethylsilane) (1.2 eq)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve N-Boc-2-thiophenemethylamine in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add n-BuLi solution dropwise. Stir the mixture at -78 °C for 1 hour.

  • Add the electrophile to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Self-Validation: The success of this reaction is highly dependent on anhydrous conditions and low temperatures to prevent side reactions. The deep red or orange color of the thienyllithium intermediate is a visual indicator of successful deprotonation.

Section 4: Direct C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization has emerged as a more sustainable and atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the thiophene ring.[28][29][30][31][32]

Protocol 7: Palladium-Catalyzed Direct C-H Arylation

This protocol provides a general procedure for the direct arylation of the C5 position.

Materials:

  • N-Boc-2-thiophenemethylamine (1.0 eq)

  • Aryl halide (e.g., aryl bromide) (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • A suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand)

  • A suitable base (e.g., potassium carbonate, cesium carbonate)

  • A suitable solvent (e.g., DMA, toluene)

Procedure:

  • In a reaction vial, combine N-Boc-2-thiophenemethylamine, the aryl halide, Pd(OAc)₂, the ligand, and the base.

  • Add the solvent and seal the vial.

  • Heat the mixture to 100-140 °C for 12-24 hours.

  • Cool the reaction, dilute with ethyl acetate, and wash with water.

  • Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography.

Expertise & Experience: The development of catalyst systems for direct C-H activation is an active area of research. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high regioselectivity and yield.[28][29][30][31][32]

Data Presentation

Table 1: Comparison of Functionalization Strategies

StrategyPosition(s) TargetedKey ReagentsAdvantagesDisadvantages
Electrophilic Substitution C5 (major), C3 (minor)NBS, POCl₃/DMFWell-established, readily available reagentsCan require protecting groups, regioselectivity can be an issue
Suzuki-Miyaura Coupling C5 (from 5-halo)Arylboronic acids, Pd catalystWide substrate scope, mild conditionsRequires pre-halogenation
Sonogashira Coupling C5 (from 5-halo)Terminal alkynes, Pd/Cu catalystsIntroduces valuable alkynyl groupsRequires pre-halogenation
Buchwald-Hartwig Amination C5 (from 5-halo)Amines, Pd catalystForms C-N bonds efficientlyRequires pre-halogenation, can be sensitive to air/moisture
Lithiation C5n-BuLi, electrophileHigh regioselectivity, versatileRequires strictly anhydrous conditions and low temperatures
Direct C-H Functionalization C5Aryl halides, Pd catalystAtom-economical, avoids pre-functionalizationCan be challenging to achieve high regioselectivity and yield

Visualization of Key Workflows

Electrophilic_Substitution_Workflow start This compound protect Protect Amine (e.g., Boc-anhydride) start->protect brominate Bromination (NBS, THF) protect->brominate formylate Formylation (Vilsmeier-Haack) protect->formylate product_bromo 5-Bromo-N-Boc-2- thiophenemethylamine brominate->product_bromo product_formyl 5-Formyl-N-Boc-2- thiophenemethylamine formylate->product_formyl

Caption: Workflow for Electrophilic Substitution.

Cross_Coupling_Workflow start 5-Bromo-N-Boc-2- thiophenemethylamine suzuki Suzuki Coupling (Arylboronic acid, Pd catalyst) start->suzuki sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) start->sonogashira buchwald Buchwald-Hartwig (Amine, Pd catalyst) start->buchwald product_aryl 5-Aryl Derivative suzuki->product_aryl product_alkynyl 5-Alkynyl Derivative sonogashira->product_alkynyl product_amino 5-Amino Derivative buchwald->product_amino

Caption: Cross-Coupling Reaction Pathways.

Conclusion

The functionalization of the thiophene ring in this compound is a cornerstone of synthetic efforts in medicinal chemistry. This guide has provided a detailed overview of the primary methodologies employed for this purpose, from classical electrophilic substitution to modern metal-catalyzed cross-coupling and direct C-H activation strategies. By understanding the principles and practical considerations outlined in this document, researchers will be well-equipped to design and execute synthetic routes to novel thiophene-containing molecules with the potential for significant biological activity. The provided protocols serve as a robust starting point for further optimization and adaptation to specific research goals.

References

Application Notes and Protocols: 2-Thiophenemethylamine in the Design of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are fundamental regulators of cellular signaling.[1] Their dysregulation is a well-established driver of numerous pathologies, most notably cancer, making them one of the most critical target classes in modern drug discovery.[2][3] Kinase inhibitors are designed to compete with the endogenous ligand, adenosine triphosphate (ATP), at its binding site within the catalytic domain.[4] A key interaction for achieving high-potency inhibition is the formation of hydrogen bonds with the "hinge" region, a flexible segment that connects the N- and C-terminal lobes of the kinase domain.[5][6]

The thiophene scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives like thieno[2,3-d]pyrimidines being particularly successful in targeting kinases.[2][7] This guide focuses on a crucial building block for these scaffolds: 2-Thiophenemethylamine . We will explore the rationale for its use as a superior bioisostere for the often-problematic aniline moiety, detail its application in the structure-based design of potent inhibitors, and provide validated protocols for the synthesis and evaluation of novel compounds incorporating this key fragment.

Section 1: The Rationale for this compound in Kinase Inhibitor Design

The Kinase Hinge Region: The Critical Anchor Point

The ATP-binding pocket of a kinase is a deep, solvent-accessible cavity. The adenine moiety of ATP penetrates most deeply and is recognized by a short stretch of the polypeptide chain linking the two lobes, known as the hinge motif.[8] The majority of clinically used kinase inhibitors are ATP-competitive, containing a core heterocyclic scaffold that mimics the adenine group's hydrogen bonding pattern with this hinge region.[6][8] Typically, this involves one to three hydrogen bonds that anchor the inhibitor in the active site, a prerequisite for potent inhibition.[5]

This compound as a Strategic Bioisostere

The aniline group is a common feature in early-generation kinase inhibitors, prized for its ability to act as a hinge-binding motif. However, anilines are well-known "structural alerts" in medicinal chemistry.[9] They are susceptible to oxidative metabolism by cytochrome P450 enzymes, which can generate reactive metabolites like nitrosoarenes and quinone-imines.[9] These reactive species can lead to idiosyncratic adverse drug reactions, including hepatotoxicity, limiting the therapeutic potential of an otherwise effective compound.[10]

This compound serves as an effective bioisosteric replacement for aniline, aiming to mimic its spatial and electronic properties while mitigating its metabolic liabilities.[11]

Key Advantages:

  • Improved Metabolic Stability: The thiophene ring is generally less prone to the specific oxidative metabolism pathways that generate reactive aniline metabolites, potentially leading to safer drug candidates.[9][10]

  • Modulation of Physicochemical Properties: Replacing a benzene ring with a thiophene ring alters key properties like pKa, lipophilicity (logP), and dipole moment. This allows medicinal chemists to fine-tune a compound's solubility, permeability, and pharmacokinetic profile.

  • Maintained Hinge-Binding Capability: The amino group on the methylene linker retains the crucial hydrogen-bond donating capacity required for anchoring to the kinase hinge. The thiophene ring itself can participate in favorable hydrophobic and van der Waals interactions within the ATP pocket.

cluster_0 Problematic Aniline Moiety cluster_1 Bioisosteric Solution Aniline Aniline Scaffold (in Kinase Inhibitor) Metabolism CYP450 Oxidation Aniline->Metabolism Thiophene This compound Scaffold Aniline->Thiophene Bioisosteric Replacement Reactive Reactive Metabolites (e.g., Quinone-imine) Metabolism->Reactive Toxicity Potential Toxicity (Hepatotoxicity) Reactive->Toxicity Properties Improved PK Properties Maintained Hinge Binding Thiophene->Properties Stability Metabolic Stability Thiophene->Stability RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) RAS RAS RTK->RAS RAF RAF (e.g., B-Raf) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cell Proliferation, Angiogenesis, Survival TF->Response Inhibitor Thiophene-based Kinase Inhibitor Inhibitor->RAF Inhibition start Start prep Prepare Compound Serial Dilutions (in DMSO) start->prep plate Dispense Compounds & Controls into 384-well Plate prep->plate add_kinase Add Kinase Enzyme Solution plate->add_kinase pre_incubate Pre-incubate (15 min) (Inhibitor-Kinase Binding) add_kinase->pre_incubate add_atp Initiate Reaction: Add ATP/Substrate Mix pre_incubate->add_atp incubate Incubate (60 min, 30°C) (Kinase Reaction) add_atp->incubate add_adpglo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) incubate->add_adpglo incubate2 Incubate (40 min) add_adpglo->incubate2 add_detect Add Kinase Detection Reagent (Convert ADP to Light) incubate2->add_detect incubate3 Incubate (30 min) add_detect->incubate3 read Read Luminescence (Plate Reader) incubate3->read analyze Data Analysis: Normalize & Fit Curve to find IC50 read->analyze end End analyze->end

References

use of 2-Thiophenemethylamine in materials science and polymer chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to 2-Thiophenemethylamine in Materials Science and Polymer Chemistry

Authored by a Senior Application Scientist

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the versatile applications of this compound. We move beyond simple procedural lists to explore the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established scientific principles.

Introduction: The Unique Duality of this compound

This compound (CAS 27757-85-3) is an organic compound featuring a thiophene ring substituted at the 2-position with a methylamine group (-CH₂NH₂).[1] This structure provides two distinct reactive centers:

  • The Thiophene Ring: A π-conjugated aromatic heterocycle that can undergo oxidative or electrochemical polymerization to form conductive polymers.[2][3] Its electron-rich nature makes it a valuable building block for optoelectronic materials.[4][5]

  • The Primary Amine Group: A nucleophilic functional group that serves as a powerful handle for covalent modification, enabling the grafting of the thiophene moiety onto other molecules, polymers, or surfaces.[6]

This duality makes this compound a highly versatile precursor for creating a new generation of functional polymers, hybrid materials, and tailored surfaces for applications ranging from organic electronics to biomedical sensors.[7][8]

Property Value Source
Chemical Formula C₅H₇NS[1]
Molecular Weight 113.18 g/mol [9][10]
Boiling Point 95-99 °C / 28 mmHg[10]
Density 1.103 g/mL at 25 °C[10]
Appearance Clear colorless to yellow liquid[10]

Application in Polymer Chemistry: Building Functional Macromolecules

The primary use of this compound in polymer chemistry is as a monomer or a functionalizing agent to introduce the electroactive thiophene unit into macromolecular architectures.

Synthesis of Poly(this compound) via Electropolymerization

Electropolymerization is a powerful technique for growing high-quality, adherent conductive polymer films directly onto an electrode surface.[11] This method is ideal for fabricating sensors, electrochromic devices, and modified electrodes. The polymerization of this compound proceeds via the oxidative coupling of thiophene rings.

Causality Behind Experimental Choices:

  • Solvent/Electrolyte System: Acetonitrile is a common aprotic solvent for electropolymerization as it has a wide electrochemical window. A supporting electrolyte, such as tetrabutylammonium tetrafluoroborate (TBATFB) or lithium perchlorate, is essential to ensure conductivity of the solution.[12][13]

  • Potential Range: The potential must be cycled to a value high enough to oxidize the monomer (typically >1.6 V vs Ag/AgCl for thiophene) but not so high that it causes over-oxidation and degradation of the resulting polymer film.[13] The increasing current observed with each cycle indicates progressive polymer deposition on the electrode.[14]

  • Monomer Concentration: A moderate concentration (e.g., 0.1 M) is used to ensure a sufficient rate of polymerization without causing monomer depletion issues near the electrode surface.

Protocol 1: Electropolymerization of this compound on an ITO Electrode

Materials:

  • Indium Tin Oxide (ITO) coated glass slide (working electrode)

  • Platinum wire (counter electrode)

  • Ag/AgCl (reference electrode)

  • This compound (0.1 M)

  • Tetrabutylammonium tetrafluoroborate (TBATFB) (0.1 M)

  • Anhydrous Acetonitrile (solvent)

  • Electrochemical cell and Potentiostat

Procedure:

  • Electrode Preparation: Clean the ITO substrate by sonicating sequentially in acetone and isopropanol for 15 minutes each. Dry under a stream of nitrogen.

  • Electrolyte Preparation: In an inert atmosphere (glovebox or Schlenk line), dissolve this compound and TBATFB in anhydrous acetonitrile to final concentrations of 0.1 M each.

  • Cell Assembly: Assemble the three-electrode cell with the ITO slide as the working electrode, platinum wire as the counter electrode, and Ag/AgCl as the reference electrode. Add the electrolyte solution.

  • Electropolymerization: Using a potentiostat, perform cyclic voltammetry (CV). Cycle the potential from -0.2 V to +1.8 V (vs. Ag/AgCl) at a scan rate of 100 mV/s for 10-20 cycles.

  • Film Characterization (Self-Validation):

    • Visual: A colored film (typically dark blue or black in its doped state) should be visible on the ITO surface.

    • Electrochemical: An increase in the peak currents with each successive CV scan indicates successful polymer deposition. After polymerization, transfer the film to a monomer-free electrolyte solution. A reversible redox wave corresponding to the p-doping and de-doping of the polythiophene film should be observed.

    • Spectroscopic: Characterize the film using UV-Vis spectroscopy to observe the characteristic π-π* transitions and polaron/bipolaron bands of the conductive polymer.[11] FTIR can confirm the incorporation of the thiophene structure.

G cluster_prep Preparation cluster_poly Electropolymerization cluster_char Validation & Characterization Clean_ITO Clean ITO Substrate (Acetone, IPA Sonication) Assemble_Cell Assemble 3-Electrode Cell Clean_ITO->Assemble_Cell Prep_Solution Prepare Electrolyte (0.1M Monomer, 0.1M TBATFB in Acetonitrile) Prep_Solution->Assemble_Cell Run_CV Run Cyclic Voltammetry (-0.2V to +1.8V @ 100mV/s) Assemble_Cell->Run_CV Visual Visual Inspection (Colored Film) Run_CV->Visual Electrochem Electrochemical Analysis (Redox Waves) Run_CV->Electrochem Spectro Spectroscopic Analysis (UV-Vis, FTIR) Run_CV->Spectro

Caption: Workflow for electropolymerization and validation.

Functionalization of Pre-existing Polymers

The amine group of this compound is a versatile anchor point. It can be reacted with polymers containing electrophilic groups (e.g., carboxylic acids, acid chlorides, epoxides) to covalently graft thiophene units onto a non-conductive backbone. This approach is used to create materials that combine the properties of the backbone (e.g., solubility, biocompatibility) with the electronic properties of thiophene. A common strategy involves amide coupling with a carboxylated polymer.

Application in Materials Science: Engineering Functional Surfaces and Interfaces

The ability to introduce thiophene moieties onto surfaces is critical for developing advanced materials for electronics, sensing, and energy applications.

Surface Modification of Siliceous Substrates

Silicon wafers or glass slides can be functionalized with this compound to create a surface primed for subsequent thiophene polymerization or for interfacing with other organic electronic layers. This is typically a multi-step process.

Causality Behind Experimental Choices:

  • Silanization: The surface of siliceous materials is rich in hydroxyl (-OH) groups. An organosilane, such as (3-Glycidyloxypropyl)trimethoxysilane (GPTMS), is used to create a covalent link to the surface. The methoxy groups of the silane hydrolyze and react with the surface hydroxyls, while the epoxy group is presented outwards.

  • Amine Reaction: The primary amine of this compound acts as a nucleophile, opening the strained epoxy ring of the surface-bound GPTMS in a highly efficient reaction. This covalently attaches the thiophene moiety to the surface.

  • Validation: X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides definitive proof of modification by detecting the elements unique to each layer (e.g., Si from the substrate, C and O from the silane, and N and S from the this compound).[15] Water contact angle measurements provide a quick check of the changing surface hydrophobicity at each step.

Protocol 2: Covalent Immobilization on a Silicon Wafer

Materials:

  • Silicon wafer with a native oxide layer (SiO₂)

  • (3-Glycidyloxypropyl)trimethoxysilane (GPTMS)

  • Anhydrous Toluene

  • This compound

  • Anhydrous Isopropanol

  • Piranha solution (H₂SO₄:H₂O₂ 3:1) - EXTREME CAUTION

Procedure:

  • Surface Activation: Immerse the silicon wafer in Piranha solution for 15 minutes to clean and hydroxylate the surface. (Safety Note: Piranha solution is extremely corrosive and reacts violently with organic materials. Use appropriate personal protective equipment (PPE) and work in a fume hood). Rinse copiously with deionized water and dry with nitrogen.

  • Silanization (Epoxy-functionalization):

    • Prepare a 2% (v/v) solution of GPTMS in anhydrous toluene.

    • Immerse the activated wafer in the solution and heat at 60 °C for 2 hours under a nitrogen atmosphere.

    • Rinse with toluene, then isopropanol, and cure in an oven at 110 °C for 30 minutes.

  • Thiophene Grafting:

    • Prepare a 5% (v/v) solution of this compound in anhydrous isopropanol.

    • Immerse the epoxy-functionalized wafer in the solution and heat at 80 °C for 12 hours under a nitrogen atmosphere.

    • Rinse thoroughly with isopropanol and dry with nitrogen.

  • Surface Characterization (Self-Validation):

    • Contact Angle: The clean wafer is hydrophilic (<10°). After silanization, it becomes more hydrophobic. After amine reaction, the angle will change again.

    • XPS: The initial wafer shows Si and O peaks. After step 2, the C 1s peak intensity increases. After step 3, new peaks for N 1s and S 2p will appear, confirming successful immobilization.

    • AFM: Atomic Force Microscopy can be used to assess the surface morphology and roughness after modification.[15]

G cluster_validation Validation Checks Wafer SiO2/Si Wafer (Surface -OH groups) Silane GPTMS Silanization (Toluene, 60°C) Wafer->Silane V1 Contact Angle: Hydrophilic Wafer->V1 Epoxy_Wafer Epoxy-Functionalized Wafer Silane->Epoxy_Wafer Amine Amine Reaction (this compound, Isopropanol, 80°C) Epoxy_Wafer->Amine V2 Contact Angle: Hydrophobic XPS: C, Si, O Epoxy_Wafer->V2 Thiophene_Wafer Thiophene-Functionalized Wafer Amine->Thiophene_Wafer V3 Contact Angle: Changed XPS: N, S, C, Si, O Thiophene_Wafer->V3

Caption: Workflow for surface modification of a silicon wafer.

Role in Hybrid Materials

This compound and its derivatives are crucial in the development of advanced hybrid materials.

  • Hybrid Solar Cells: The amine can act as a ligand to passivate the surface of semiconductor nanocrystals like CdSe, improving their dispersion within a poly(3-hexylthiophene) (P3HT) polymer matrix and enhancing interfacial charge transfer.[16]

  • Perovskite Solar Cells: The ammonium salt, 2-thiophenemethylammonium iodide, is used as an organic spacer cation in the fabrication of highly efficient and stable 2D/3D hybrid perovskite solar cells.

Safety and Handling

This compound is a corrosive substance and requires careful handling.

Hazard Information
Pictograms GHS05 (Corrosion)
Signal Word Danger
Hazard Statements H314: Causes severe skin burns and eye damage.
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection.
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment Chemical safety goggles, protective gloves, N95 dust mask, work in a well-ventilated fume hood.

(Data sourced from Sigma-Aldrich)

References

Application Note: A Validated Stability-Indicating HPLC Method for the Purity Assessment of 2-Thiophenemethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 2-Thiophenemethylamine. As a crucial intermediate in the synthesis of various pharmaceutical compounds, including serotonin 5-HT1A receptor antagonists, ensuring the purity of this compound is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). The described method is simple, accurate, precise, and specific, capable of separating this compound from its potential process-related impurities and degradation products. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its suitability for quality control and stability testing in research and drug development settings.[1][2]

Introduction: The Analytical Imperative

This compound serves as a fundamental building block in medicinal chemistry.[3] The presence of impurities, even in trace amounts, can alter the pharmacological and toxicological profile of the resulting API. Therefore, a reliable analytical method to assess its purity is not merely a procedural step but a cornerstone of quality assurance.

Primary amines like this compound can present analytical challenges, often due to their high polarity and their tendency to interact with residual silanol groups on silica-based stationary phases, leading to poor peak shape (tailing).[4] While derivatization techniques can mitigate these issues, they introduce complexity and potential variability.[5] The method presented here circumvents these issues through careful optimization of mobile phase pH and column chemistry, providing a direct and efficient analytical solution.

This guide is designed for researchers, analytical scientists, and drug development professionals, providing not only a step-by-step protocol but also the scientific rationale behind the methodological choices, ensuring both practical application and a deep understanding of the analytical system.

Principle of Separation

The method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a more polar aqueous-organic mixture. This compound, a polar compound, has a limited retention on the C18 column. To achieve optimal retention and peak symmetry, the mobile phase is buffered to a slightly acidic pH. This ensures that the primary amine group is consistently protonated (as -NH3+), minimizing its interaction with silanol groups and promoting a single, sharp chromatographic peak. Separation from impurities is achieved based on differences in their respective hydrophobicities. Detection is performed using a UV detector at a wavelength where the thiophene chromophore exhibits significant absorbance.

Materials and Methods

Instrumentation & Consumables
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent L1 packing).

  • Data Acquisition: OpenLab CDS ChemStation Edition or equivalent.

  • Analytical Balance: Mettler Toledo XSR205DU or equivalent.

  • pH Meter: Calibrated with standard buffers.

  • Filters: 0.45 µm PVDF syringe filters for sample preparation.

Chemicals and Reagents
  • This compound: Reference Standard (>99.5% purity).

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized, 18.2 MΩ·cm (Milli-Q® or equivalent).

  • Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade.

  • Phosphoric Acid (H₃PO₄): Analytical grade.

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂): For forced degradation studies.

Chromatographic Conditions

All quantitative data and instrumental parameters are summarized in the table below for clarity.

ParameterCondition
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 20 mM Potassium Phosphate Buffer (Adjusted to pH 3.0 with H₃PO₄)
Mobile Phase B Acetonitrile (ACN)
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 235 nm (DAD monitoring from 200-400 nm)
Injection Volume 10 µL
Run Time 25 minutes
Preparation of Solutions
  • Mobile Phase A (Buffer): Weigh 2.72 g of KH₂PO₄ into 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 90:10 (v/v) ratio.

  • Reference Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL for Purity): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter prior to injection.

Method Validation: A Self-Validating System

Method validation is the cornerstone of trustworthiness in analytical science, demonstrating that the procedure is fit for its intended purpose.[1] The following protocols are based on ICH Q2(R2) guidelines.[2][6]

Specificity and Stability-Indicating Nature

Specificity is demonstrated by the method's ability to resolve the main analyte peak from any potential impurities or degradation products. This is rigorously tested through forced degradation studies.[7][8][9]

Forced Degradation Protocol:

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for 2 hours. Neutralize before injection.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and cool white fluorescent light (ICH Q1B conditions) for 7 days.

The goal is to achieve 5-20% degradation of the active substance.[10] The chromatograms from these stressed samples are then evaluated for peak purity using a DAD detector to ensure the main peak is spectrally homogenous and well-separated from all degradants.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (235 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: General analytical workflow for purity assessment.

Linearity

Linearity is established by preparing a series of at least five concentrations of the reference standard, typically from the Limit of Quantitation (LOQ) to 150% of the nominal test concentration (e.g., 1 µg/mL to 150 µg/mL). The peak area is plotted against concentration, and the correlation coefficient (r²), y-intercept, and slope are determined.

Accuracy

Accuracy is assessed via a recovery study. A known amount of the this compound reference standard is spiked into a sample solution at three concentration levels (e.g., 80%, 100%, and 120% of the test concentration). The percentage recovery is calculated at each level.

Precision
  • Repeatability (Intra-day): Six replicate injections of the same sample solution are performed on the same day, by the same analyst, on the same instrument. The relative standard deviation (%RSD) of the peak areas is calculated.

  • Intermediate Precision (Inter-day): The repeatability assay is performed on a different day, by a different analyst, or on a different instrument. The %RSD is calculated to assess the method's consistency.

LOD & LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are determined based on the signal-to-noise ratio (S/N). LOD is typically where S/N is 3:1, and LOQ is where S/N is 10:1. The LOQ concentration must exhibit acceptable precision and accuracy.

Robustness

The method's robustness is evaluated by making small, deliberate changes to the chromatographic parameters and observing the effect on the results.

Parameters to Vary:

  • Mobile Phase pH (± 0.2 units)

  • Column Temperature (± 5°C)

  • Flow Rate (± 0.1 mL/min)

  • Mobile Phase Composition (± 2% organic)

The system suitability parameters must remain within the acceptance criteria for all variations.

G cluster_precision Precision Components cluster_specificity Forced Degradation Conditions Validation Method Validation (ICH Q2) Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOQ LOQ / LOD Validation->LOQ Robustness Robustness Validation->Robustness Acid Acid Specificity->Acid Base Base Specificity->Base Oxidation Oxidation Specificity->Oxidation Thermal Thermal Specificity->Thermal Photo Photolytic Specificity->Photo Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate

Caption: Logical flow of the HPLC method validation process.

System Suitability and Data Analysis

System Suitability Test (SST)

Before sample analysis, a system suitability solution (the reference standard solution) is injected five times. The results must meet the predefined criteria to ensure the chromatographic system is performing adequately.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, preventing co-elution issues.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
%RSD of Peak Areas ≤ 2.0% (for replicate injections)Confirms injection precision and system stability.
Resolution (Rs) > 2.0 (between analyte and nearest impurity)Guarantees baseline separation of critical peaks.
Purity Calculation

The purity of the this compound sample is calculated using the area percent method. This method assumes that all impurities have a similar UV response to the main component at the analytical wavelength.

Formula: % Purity = (Area of 2-TMA Peak / Sum of Areas of All Peaks) x 100

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the purity assessment of this compound. The stability-indicating nature of the assay, confirmed through comprehensive forced degradation studies, makes it an invaluable tool for quality control laboratories involved in the synthesis, release testing, and stability monitoring of this critical pharmaceutical intermediate. Adherence to the described protocols and validation standards will ensure the generation of reliable and defensible scientific data, supporting regulatory submissions and guaranteeing product quality.

References

Application Note: Advanced NMR Characterization of 2-Thiophenemethylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Thiophenemethylamine and its derivatives are significant structural motifs in medicinal chemistry and drug development, recognized as privileged pharmacophores by the U.S. FDA.[1] Their versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, make them key targets in pharmaceutical research.[1][2][3][4][5][6] Unambiguous structural characterization is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for the complete structural elucidation of these molecules in solution.[2][3][7][8][9]

This application note provides a comprehensive guide to the advanced NMR techniques used to characterize this compound derivatives. It is intended for researchers, scientists, and drug development professionals who are synthesizing or analyzing these heterocyclic compounds. We will detail not just the experimental protocols but also the underlying principles and the logic behind the interpretation of the spectral data, moving from simple 1D ¹H and ¹³C NMR to more complex 2D correlation experiments like COSY, HSQC, and HMBC.

Core Principles of NMR for Structural Elucidation

The power of NMR lies in its ability to probe the chemical environment and connectivity of NMR-active nuclei, primarily ¹H and ¹³C.[7][8] For a molecule like a this compound derivative, NMR helps us determine:

  • The number and type of protons and carbons: By integrating ¹H signals and observing the number of ¹³C signals.

  • The electronic environment of each nucleus: Indicated by the chemical shift (δ).

  • Through-bond proton-proton connectivity: Revealed by scalar (J) coupling in ¹H NMR and cross-peaks in COSY spectra.[10][11]

  • Direct one-bond proton-carbon connections: Identified using HSQC experiments.[10][11][12][13]

  • Long-range (2-4 bond) proton-carbon connectivity: Mapped out by HMBC experiments, which is crucial for piecing together the molecular skeleton.[10][11][12][13]

Experimental Protocols

Sample Preparation: The Foundation of High-Quality Spectra

The quality of the NMR data is directly dependent on proper sample preparation. A poorly prepared sample can lead to broad lines, poor resolution, and misleading results.

Protocol for a Standard 5 mm NMR Tube:

  • Analyte Quantity:

    • For ¹H NMR: Weigh 5-25 mg of the this compound derivative.

    • For ¹³C NMR and 2D NMR: A higher concentration is preferable due to the lower natural abundance and sensitivity of the ¹³C nucleus. Aim for 20-50 mg, or as much as will readily dissolve.

  • Solvent Selection and Volume:

    • Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is common for nonpolar organic compounds, while DMSO-d₆ or Methanol-d₄ (CD₃OD) can be used for more polar derivatives.

    • Causality: The choice of solvent can affect the chemical shifts, especially for labile protons like those on an amine (N-H).[14] In protic solvents like D₂O or CD₃OD, these protons can exchange with deuterium, causing their signals to broaden or disappear. DMSO-d₆ is often an excellent choice for observing N-H protons as it slows down this exchange.

    • Use approximately 0.6 mL of the deuterated solvent for a standard 5 mm tube. This corresponds to a sample height of about 4.0-5.0 cm.

  • Dissolution and Filtration:

    • Dissolve the sample in the solvent, using gentle vortexing or sonication if necessary.

    • Crucial Step: Filter the solution through a small plug of glass wool or a syringe filter directly into the clean, dry NMR tube. This removes any particulate matter, which can severely degrade the magnetic field homogeneity and thus the spectral resolution.

  • Internal Standard (Optional but Recommended):

    • Add a small amount of an internal reference standard, such as tetramethylsilane (TMS) for organic solvents (δ = 0.00 ppm). This allows for accurate calibration of the chemical shift axis.

  • Final Steps:

    • Cap the NMR tube securely to prevent solvent evaporation.

    • Wipe the outside of the tube with a lint-free tissue and a solvent like isopropanol to remove any fingerprints or dust before inserting it into the spectrometer.

NMR Data Acquisition Workflow

The following workflow outlines a logical sequence for acquiring a comprehensive NMR dataset for structural elucidation.

NMR_Workflow cluster_interpretation Data Integration H1 ¹H NMR C13 ¹³C NMR H1->C13 COSY ¹H-¹H COSY H1->COSY Identify Spin Systems DEPT DEPT-135 C13->DEPT HSQC ¹H-¹³C HSQC C13->HSQC DEPT->HSQC Determine CHn Multiplicity COSY->HSQC Assign Assign Signals COSY->Assign HMBC ¹H-¹³C HMBC HSQC->HMBC HSQC->HMBC Anchor Long-Range Correlations HMBC->Assign Structure Elucidate Structure Assign->Structure

Caption: Standard NMR workflow for structural elucidation.

Data Interpretation and Structural Elucidation: A Worked Example

Let's consider a hypothetical derivative, N-acetyl-2-thiophenemethylamine (1) , to illustrate the data interpretation process.

(A proper chemical structure image would be here)

Structure: N-acetyl-2-thiophenemethylamine. The thiophene ring is numbered starting from the sulfur as 1, with the CH₂NHCOCH₃ group at position 2. The thiophene protons are H3, H4, and H5. The methylene protons are H6, and the methyl protons are H7. The amine proton is NH.

¹H NMR: The Initial Proton Map

The ¹H NMR spectrum provides the first overview of the proton environment.

  • Thiophene Region (δ 6.8-7.5 ppm): The three protons on the thiophene ring will appear in this aromatic region. Their splitting patterns and coupling constants are highly diagnostic.

    • H5: Will typically appear as a doublet of doublets, coupled to both H4 (³J ≈ 5 Hz) and H3 (⁴J ≈ 1 Hz).

    • H3: Will also be a doublet of doublets, coupled to H4 (³J ≈ 3.5 Hz) and H5 (⁴J ≈ 1 Hz).

    • H4: Will appear as a doublet of doublets, coupled to H5 (³J ≈ 5 Hz) and H3 (³J ≈ 3.5 Hz).

  • Methylene Protons (H6, δ ~4.5 ppm): The two protons of the CH₂ group adjacent to the thiophene ring and the nitrogen will likely appear as a doublet, coupled to the amide proton (³J ≈ 6 Hz).

  • Amide Proton (NH, δ ~6.0 ppm, broad): This proton often appears as a broad triplet due to coupling with the adjacent CH₂ group and quadrupolar broadening from the ¹⁴N nucleus. Its chemical shift is highly dependent on solvent and concentration.

  • Methyl Protons (H7, δ ~2.0 ppm): The three protons of the acetyl methyl group will appear as a sharp singlet as they have no adjacent protons to couple with.

¹³C NMR and DEPT-135: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. The DEPT-135 experiment further distinguishes between CH, CH₂, and CH₃ groups.

  • Quaternary Carbons (No signal in DEPT-135):

    • C2 (Thiophene): The carbon bearing the aminomethyl substituent.

    • C=O (Amide): The carbonyl carbon, typically appearing far downfield (~170 ppm).

  • CH Carbons (Positive DEPT-135 signal):

    • C3, C4, C5: The three CH carbons of the thiophene ring.

  • CH₂ Carbons (Negative DEPT-135 signal):

    • C6: The methylene carbon.

  • CH₃ Carbons (Positive DEPT-135 signal):

    • C7: The acetyl methyl carbon.

Table 1: Typical NMR Data for N-acetyl-2-thiophenemethylamine (in CDCl₃)

Atom¹H δ (ppm), Multiplicity, J (Hz)¹³C δ (ppm)DEPT-135
Thiophene Ring
C2-~143.0Quaternary
H3~6.95 (dd, J = 3.6, 1.1)~124.5CH
H4~6.98 (dd, J = 5.1, 3.6)~125.5CH
H5~7.20 (dd, J = 5.1, 1.1)~127.0CH
Side Chain
C6~4.60 (d, J = 5.8)~39.0CH₂
NH~6.10 (br t, J = 5.8)--
C=O-~170.0Quaternary
C7~2.00 (s)~23.0CH₃
H7

Note: These are predicted values based on typical ranges for thiophene derivatives.[15][16][17][18]

2D NMR: Connecting the Pieces

While 1D spectra provide a list of parts, 2D spectra reveal how they are connected.[10][11][19]

1. ¹H-¹H COSY (Correlation Spectroscopy)

The COSY spectrum shows which protons are coupled to each other, typically through 2 or 3 bonds.[10][11] This is invaluable for tracing out the proton spin systems.

  • A cross-peak between the NH proton (~6.10 ppm) and the H6 methylene protons (~4.60 ppm) would confirm their adjacency.

  • Crucially, the connectivity of the thiophene ring protons would be clearly visible:

    • A cross-peak between H5 (~7.20 ppm) and H4 (~6.98 ppm).

    • A cross-peak between H4 (~6.98 ppm) and H3 (~6.95 ppm).

    • A weaker cross-peak might be visible between H5 and H3 due to their 4-bond coupling.

  • The H7 methyl singlet (~2.00 ppm) would show no cross-peaks, confirming its isolation.

Caption: Key ¹H-¹H COSY correlations for N-acetyl-2-thiophenemethylamine.

2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates each proton with the carbon it is directly attached to (one-bond C-H correlation).[12][13] This is the most reliable way to assign the chemical shifts of protonated carbons.

  • A cross-peak would appear for each C-H pair:

    • (δH ~6.95, δC ~124.5) → Assigns C3

    • (δH ~6.98, δC ~125.5) → Assigns C4

    • (δH ~7.20, δC ~127.0) → Assigns C5

    • (δH ~4.60, δC ~39.0) → Assigns C6

    • (δH ~2.00, δC ~23.0) → Assigns C7

3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is the key to assembling the full molecular skeleton. It shows correlations between protons and carbons over 2 to 4 bonds, allowing us to connect the spin systems identified in the COSY spectrum.[10][11][12][13]

  • Connecting the side chain to the ring: The most critical correlation would be from the methylene protons (H6) to the quaternary carbon C2 of the thiophene ring. A cross-peak between H6 (~4.60 ppm) and C2 (~143.0 ppm) provides definitive proof of the attachment point. A correlation from H6 to C3 would also be expected.

  • Confirming the acetyl group: Correlations from the methyl protons (H7) to the carbonyl carbon (C=O) and from the amide proton (NH) to the carbonyl carbon would confirm the structure of the acetylamino moiety. A key correlation from the methylene protons (H6) to the carbonyl carbon would link the entire side chain together.

  • Intra-ring correlations: Long-range correlations within the thiophene ring would confirm the assignments made from the 1D spectra (e.g., H5 correlating to C3 and C4).

Caption: Key long-range ¹H-¹³C HMBC correlations for structural assembly.

Conclusion

The structural elucidation of this compound derivatives is achieved through a systematic and integrated application of 1D and 2D NMR techniques. While ¹H and ¹³C NMR provide the fundamental chemical shift and multiplicity data, it is the combination of COSY, HSQC, and HMBC experiments that allows for the unambiguous assembly of the molecular structure. By carefully preparing the sample and logically acquiring and interpreting this suite of NMR data, researchers can confidently verify the identity and purity of their synthesized compounds, providing a solid foundation for further studies in drug discovery and development.

References

Application Notes and Protocols for In Vitro Efficacy Evaluation of 2-Thiophenemethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive technical guide provides a suite of detailed application notes and robust protocols for the in vitro evaluation of 2-Thiophenemethylamine, a heterocyclic amine with potential pharmacological applications.[1][2] Recognizing the structural similarities of this compound to endogenous monoamines, this guide prioritizes assays targeting key components of monoaminergic signaling pathways, including monoamine oxidase (MAO) enzymes and G-protein coupled receptors (GPCRs). Furthermore, we address the foundational need to assess the compound's impact on cell health. The protocols herein are designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies for enzyme inhibition kinetics, receptor binding affinity, cell-based functional responses, and cytotoxicity. Each protocol is presented with scientific rationale, data interpretation guidelines, and quality control measures to ensure experimental integrity and reproducibility.

Introduction: Unveiling the Therapeutic Potential of this compound

This compound is a thiophene derivative with a methylamine substituent, a structural motif that hints at its potential interaction with biological systems, particularly in the realm of neuropharmacology.[1][2] Its documented use as a reactant in the synthesis of compounds targeting the serotonin 5-HT1A receptor underscores the need for a systematic evaluation of its intrinsic biological activity. This guide provides a strategic framework for characterizing the in vitro efficacy of this compound, commencing with direct target engagement and progressing to cellular functional and viability assays. The proposed workflow is designed to build a comprehensive pharmacological profile of the compound.

Experimental Workflow for Efficacy Profiling

A logical and stepwise approach is crucial for the efficient evaluation of a novel compound. The following workflow outlines a recommended sequence of assays to characterize the in vitro efficacy of this compound.

G cluster_0 Primary Screening & Target ID cluster_1 Cellular Functional Response cluster_2 Cytotoxicity Assessment A Enzyme Inhibition Assays (e.g., MAO-A & MAO-B) C GPCR Functional Assay (cAMP Accumulation) A->C Identified Target E Cell Viability Assay (ATP Quantitation) A->E Assess Off-Target Effects B Receptor Binding Assays (e.g., Serotonin Receptors) B->C Identified Target B->E Assess Off-Target Effects D Reporter Gene Assay (CREB Activity) C->D Downstream Signaling C->E Assess Compound Toxicity G A This compound B GPCR A->B C G-Protein (Gs/Gi) B->C D Adenylyl Cyclase C->D E ATP -> cAMP D->E F GloSensor™ Biosensor E->F G Luminescence Signal F->G

References

Application Note: A Scalable Synthesis of 2-Thiophenemethylamine for Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide to the scale-up synthesis of 2-thiophenemethylamine, a critical building block in the development of numerous pharmaceutical agents.[1][2][3] Recognizing the increasing demand for this intermediate in preclinical studies, we present a robust and scalable synthetic protocol, moving from gram to kilogram scale. The featured methodology is centered around the reductive amination of 2-thiophenecarboxaldehyde, a commercially available starting material. This document offers a detailed operational protocol, in-depth discussion of process optimization, and critical considerations for ensuring the production of high-purity material suitable for preclinical trials, all within the framework of Good Manufacturing Practice (GMP) principles.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound and its derivatives are integral components of a wide array of biologically active molecules. The thiophene moiety, a sulfur-containing aromatic heterocycle, is a well-established pharmacophore that contributes to the therapeutic efficacy of drugs across various indications. Its presence can influence metabolic stability, receptor binding affinity, and overall pharmacokinetic profiles. Consequently, this compound serves as a key starting material in the synthesis of novel therapeutics, making a reliable and scalable source of this intermediate paramount for advancing drug discovery programs from the bench to preclinical evaluation.

The transition from small-scale laboratory synthesis to a larger, more controlled production for preclinical toxicology and efficacy studies presents significant challenges. These include ensuring batch-to-batch consistency, maintaining a high purity profile to avoid confounding biological results, and establishing a process that is both safe and economically viable for further development. This application note aims to address these challenges by providing a detailed, field-proven guide for researchers and process chemists.

Strategic Approach: Selection of a Scalable Synthetic Route

Several synthetic routes to this compound have been reported in the literature. After a thorough evaluation of factors such as starting material availability, reaction efficiency, scalability, and safety, we have selected reductive amination of 2-thiophenecarboxaldehyde as the most suitable method for preclinical production.

Rationale for Route Selection:

  • Starting Material Accessibility: 2-Thiophenecarboxaldehyde is a readily available and relatively inexpensive commercial product.

  • Process Robustness: Reductive amination is a well-established and widely used transformation in industrial settings, known for its reliability and scalability.[4][5]

  • Control over Impurities: This route offers good control over the impurity profile, particularly minimizing the formation of secondary and tertiary amines with appropriate reaction conditions.[6][7][8]

  • Favorable Safety Profile: The reagents and conditions involved are manageable on a larger scale with standard chemical engineering controls.

The chosen synthetic pathway is depicted in the following diagram:

Synthetic Pathway 2-Thiophenecarboxaldehyde 2-Thiophenecarboxaldehyde Imine Intermediate Imine Intermediate 2-Thiophenecarboxaldehyde->Imine Intermediate + NH3 This compound This compound Imine Intermediate->this compound [Reduction]

Figure 1: Chosen synthetic route for this compound.

Detailed Synthesis Protocol: Reductive Amination of 2-Thiophenecarboxaldehyde

This protocol is designed for a nominal 100 g scale and can be adapted for larger quantities with appropriate engineering controls. It is imperative that this process is conducted in a well-ventilated fume hood by personnel trained in handling hazardous materials.

Materials and Equipment
Reagent/EquipmentGradeSupplier (Example)Notes
2-Thiophenecarboxaldehyde≥98%Sigma-AldrichStore under inert gas.
Ammonia solution (28-30% in water)Reagent GradeFisher ScientificCorrosive and volatile. Handle with extreme care.
Sodium borohydride (NaBH4)≥98%Acros OrganicsMoisture sensitive.
Methanol (MeOH)AnhydrousEMD Millipore
Dichloromethane (DCM)ACS GradeVWR
Sodium sulfate (Na2SO4)Anhydrous, granularJ.T. Baker
5 L Jacketed Glass Reactor-ChemglassEquipped with overhead stirrer, thermocouple, condenser, and addition funnel.
Rotary Evaporator-Büchi
Vacuum Pump-Edwards
Step-by-Step Procedure
  • Reactor Setup: Assemble the 5 L jacketed glass reactor with an overhead stirrer, thermocouple, condenser, and an addition funnel. Ensure the system is clean, dry, and purged with nitrogen.

  • Reaction Mixture Preparation: Charge the reactor with 2-thiophenecarboxaldehyde (100 g, 0.89 mol) and anhydrous methanol (1 L). Begin stirring to dissolve the aldehyde.

  • Ammonia Addition: Cool the solution to 0-5 °C using a circulating chiller. Slowly add aqueous ammonia (28-30%, 500 mL, approx. 7.5 mol) via the addition funnel over a period of 1 hour, maintaining the internal temperature below 10 °C.

    • Causality: The excess ammonia and low temperature are crucial to favor the formation of the primary imine and minimize the formation of secondary and tertiary amine byproducts.[6][7][8]

  • Imine Formation: Stir the mixture at 0-5 °C for an additional 2 hours to ensure complete imine formation.

  • Reduction: In a separate flask, carefully prepare a solution of sodium borohydride (50 g, 1.32 mol) in methanol (500 mL). Cool this solution to 0-5 °C.

  • Borohydride Addition: Slowly add the sodium borohydride solution to the reaction mixture over 2 hours, maintaining the internal temperature below 15 °C. Vigorous gas evolution (hydrogen) will occur. Ensure adequate ventilation and no ignition sources are present.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quenching: Carefully quench the reaction by the slow addition of water (500 mL) at 0-5 °C.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the methanol.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract with dichloromethane (3 x 500 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as an oil.

Purification Protocol for Preclinical Grade Material

To achieve the high purity required for preclinical studies (>99%), a multi-step purification process is recommended.

  • Distillation: Perform a vacuum distillation of the crude product. This will remove non-volatile impurities and any remaining solvent. Collect the fraction boiling at approximately 95-99 °C at 28 mmHg.

  • Chromatographic Purification (if necessary): If the purity after distillation is insufficient, column chromatography on silica gel may be employed. A gradient elution system of dichloromethane and methanol with a small percentage of triethylamine (to prevent amine tailing) is effective.

  • Final Salt Formation and Crystallization (Optional but Recommended): For enhanced stability and ease of handling, the purified free base can be converted to its hydrochloride salt. Dissolve the purified amine in isopropanol and slowly add a solution of hydrogen chloride in isopropanol. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold isopropanol, and dried under vacuum.

Quality Control and Characterization

A comprehensive analytical testing program is essential to ensure the quality and consistency of the synthesized this compound. All analytical methods should be validated according to ICH Q2(R1) guidelines.[9][10][11]

Quality_Control_Workflow cluster_Synthesis Synthesis cluster_Purification Purification cluster_Final_QC Final Quality Control Start Start In-Process_Controls In-Process_Controls Start->In-Process_Controls Reaction Monitoring (TLC/GC) Crude_Product Crude_Product In-Process_Controls->Crude_Product Distillation Distillation Crude_Product->Distillation Chromatography Chromatography Distillation->Chromatography Purity Check (GC/HPLC) Purified_Product Purified_Product Chromatography->Purified_Product Specification_Testing Specification_Testing Purified_Product->Specification_Testing Full Characterization Final_API Final_API Release Release Specification_Testing->Release Meets Specifications

Figure 2: Quality control workflow for this compound synthesis.

Analytical Methods
TestMethodAcceptance Criteria (Example)
Identification
¹H NMRNMRConforms to the structure of this compound.
¹³C NMRNMRConforms to the structure of this compound.
Mass SpectrometryMSMolecular ion consistent with the molecular weight of this compound (113.18 g/mol ).[12]
Assay
PurityHPLC≥ 99.0% (by area percent)
Impurities
Any single impurityHPLC≤ 0.10%
Total impuritiesHPLC≤ 0.50%
Residual Solvents GC-HSMethanol: ≤ 3000 ppm, Dichloromethane: ≤ 600 ppm
Water Content Karl Fischer≤ 0.5%
Appearance VisualClear, colorless to pale yellow liquid.
Detailed Analytical Protocols
  • HPLC Method:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 235 nm.

  • ¹H NMR (400 MHz, CDCl₃):

    • Expected peaks: δ 7.18 (dd, 1H), 6.95 (m, 2H), 3.95 (s, 2H), 1.60 (s, 2H, -NH₂).

  • Mass Spectrometry (EI):

    • Expected m/z: 113 (M+).

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All operations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water.

The reductive amination process involves the use of flammable solvents and generates hydrogen gas, which is highly flammable. Ensure that the reaction is carried out in an area free of ignition sources and with adequate ventilation.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound for preclinical studies. By employing a robust reductive amination strategy and implementing rigorous purification and quality control measures, researchers and drug development professionals can confidently produce high-purity material suitable for advancing their therapeutic candidates. Adherence to the principles outlined in this guide will facilitate a smooth transition from research to development, ensuring a reliable supply of this critical building block.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 2-Thiophenemethylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Thiophenemethylamine (CAS 27757-85-3). This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and optimize this crucial synthetic transformation. We move beyond simple protocols to explore the causality behind experimental choices, empowering you to make informed decisions that enhance yield, purity, and reproducibility.

This compound is a vital building block in medicinal chemistry, serving as a key intermediate for various therapeutic agents, including serotonin 5-HT1A receptor antagonists and inducible oxide synthase inhibitors.[1] However, its synthesis can present challenges, from low yields to problematic impurities. This document provides a structured approach to identifying and solving common issues encountered in the laboratory.

Core Synthetic Pathways: An Overview

The synthesis of this compound can be approached from several precursors. The two most common and direct routes in a research setting are the reductive amination of 2-thiophenecarboxaldehyde and the reduction of 2-thiophenecarbonitrile.

Synthetic_Pathways Aldehyde 2-Thiophenecarboxaldehyde Imine N-(thiophen-2-ylmethylene)methanamine (Imine Intermediate) Aldehyde->Imine + NH3 / Amine Source Nitrile 2-Thiophenecarbonitrile Product This compound Nitrile->Product + Reducing Agent (e.g., LAH, H2/Catalyst) Imine->Product + Reducing Agent (e.g., NaBH3CN)

Caption: Common synthetic routes to this compound.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address the most frequent challenges.

Issue 1: Consistently Low or No Product Yield

Question: My reaction has stalled or resulted in a very low yield of this compound. What are the likely causes and how can I fix them?

Answer: Low yield is the most common complaint, and its causes are highly dependent on the chosen synthetic route. Let's break it down.

A) For Reductive Amination of 2-Thiophenecarboxaldehyde:

The core of this reaction is the formation of an imine intermediate, which is then reduced. A failure at either stage will kill the yield.

  • Cause 1: Inefficient Imine Formation. The equilibrium between the aldehyde/ammonia and the imine/water may not favor the imine.

    • Solution: Ensure removal of water. Using a Dean-Stark trap or adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can drive the reaction forward. Also, verify the quality of your ammonia source (e.g., fresh ammonium acetate or a solution of ammonia in methanol).

  • Cause 2: Ineffective Reducing Agent. The chosen reducing agent may be old, inappropriate, or added under the wrong conditions.

    • Solution: Sodium cyanoborohydride (NaBH₃CN) is ideal for this step as it selectively reduces the imine in the presence of the aldehyde.[2] However, it is moisture-sensitive and degrades over time. Use a freshly opened bottle or a verified active lot. Lithium aluminum hydride (LAH) is generally too reactive and will preferentially reduce the starting aldehyde to 2-thiophenemethanol.

  • Cause 3: Incorrect pH. The reaction pH is critical. Imine formation is acid-catalyzed but the amine must be in its neutral, nucleophilic form. The reducing agent also has pH-dependent activity.

    • Solution: The optimal pH for reductive amination is typically between 6 and 7. This can be maintained using a buffer or by adding a mild acid like acetic acid.

B) For Reduction of 2-Thiophenecarbonitrile:

This is a direct reduction, so issues typically stem from the reducing agent or reaction conditions.

  • Cause 1: Inactive Hydride Reagent. Lithium aluminum hydride (LAH) is a powerful choice but reacts violently with water and protic solvents.

    • Solution: Ensure your LAH is fresh and not quenched by atmospheric moisture. Use anhydrous solvents (e.g., dry THF or diethyl ether) and perform the reaction under an inert atmosphere (Nitrogen or Argon). Always add the nitrile solution slowly to the LAH slurry at a reduced temperature (e.g., 0 °C) to control the initial exotherm before refluxing.

  • Cause 2: Catalyst Poisoning or Inactivity (for Catalytic Hydrogenation). Catalytic methods (e.g., H₂ with Raney Nickel or Pd/C) are an alternative, but the sulfur atom in the thiophene ring can act as a catalyst poison.

    • Solution: If using catalytic hydrogenation, a sulfur-resistant catalyst may be required. Raney Nickel is often effective, but may require higher pressures and temperatures.[3] Ensure the catalyst has not been exposed to air for extended periods. The addition of ammonia during the hydrogenation can help prevent the formation of secondary and tertiary amine by-products.[4]

  • Cause 3: Insufficient Reaction Time or Temperature. Nitrile reduction can be sluggish.

    • Solution: Monitor the reaction by TLC or GC-MS. If starting material remains, consider extending the reflux time or, if using a hydride reagent, ensuring the temperature is sufficient for the reaction to proceed to completion.

Troubleshooting_Low_Yield Start Low or No Yield Route Which Synthetic Route? Start->Route ReductiveAmine Reductive Amination Route->ReductiveAmine Aldehyde NitrileRed Nitrile Reduction Route->NitrileRed Nitrile ImineCheck Check Imine Formation: - Is water being removed? - Is ammonia source fresh? ReductiveAmine->ImineCheck ReducerCheckRA Check Reducing Agent: - Is NaBH3CN fresh? - Is pH optimal (6-7)? ReductiveAmine->ReducerCheckRA ReducerCheckNR Check Hydride Reagent: - Is LAH fresh? - Are solvents anhydrous? NitrileRed->ReducerCheckNR CatalystCheck Check H2/Catalyst: - Is catalyst active? - Risk of sulfur poisoning? NitrileRed->CatalystCheck ConditionsCheck Check Conditions: - Sufficient time/temp? - Monitor by TLC/GC NitrileRed->ConditionsCheck

Caption: Decision workflow for troubleshooting low product yield.

Issue 2: Significant Formation of Impurities

Question: My crude product analysis (NMR, LC-MS) shows several major impurities. What are they likely to be and how do I prevent them?

Answer: Side-product formation is a common culprit for reducing both yield and purity.

  • Impurity 1: 2-Thiophenemethanol.

    • Source: Reductive amination route. If a non-selective or overly powerful reducing agent (like NaBH₄ or LAH) is used, it will reduce the starting aldehyde directly to the corresponding alcohol.

    • Prevention: Use an imine-selective reducing agent like NaBH₃CN.

  • Impurity 2: Secondary/Tertiary Amines.

    • Source: Primarily from the nitrile reduction route, especially with catalytic hydrogenation. The newly formed primary amine can react with the intermediate imine species, leading to a secondary amine, which can react again.[4]

    • Prevention: When using catalytic hydrogenation, perform the reaction in the presence of excess ammonia (liquid or as an alcoholic solution).[4] This provides a large excess of the primary nucleophile, outcompeting the product amine from reacting with the intermediate.

Side_Reaction Nitrile R-C≡N Imine R-CH=NH (Intermediate) Nitrile->Imine + [H] Imine_Branch Imine->Imine_Branch PrimaryAmine R-CH2-NH2 (Desired Product) SecondaryAmine (R-CH2)2-NH (Secondary Amine Byproduct) Imine_Branch->PrimaryAmine + [H] Imine_Branch->SecondaryAmine + R-CH2-NH2 (nucleophilic attack) - NH3

Caption: Mechanism of secondary amine formation during nitrile reduction.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for converting 2-thiophenecarbonitrile to this compound?

A1: The choice depends on your lab's capabilities and safety protocols. A comparison is provided below.

Reducing AgentTypical ConditionsProsCons
LiAlH₄ (LAH) Anhydrous THF or Et₂O, 0°C to refluxHigh yielding, fast, very effective for nitriles.Highly reactive with water/alcohols, requires inert atmosphere, workup can be cumbersome.
H₂ / Raney Ni EtOH or MeOH, often with NH₃, elevated pressure/tempGood for large scale, avoids complex hydrides, cheaper.Can lead to secondary/tertiary amines, catalyst can be pyrophoric, requires hydrogenation equipment, potential for catalyst poisoning by thiophene.[3][4]
BH₃-THF or BH₃-SMe₂ THF, refluxLess reactive than LAH, good functional group tolerance.Slower than LAH, BH₃-SMe₂ has a strong odor, requires careful handling.[4]

Q2: My final product is an oil and difficult to purify by chromatography. What are my options?

A2: this compound is a liquid with a relatively high boiling point (95-99 °C at 28 mmHg), making vacuum distillation an excellent purification method for larger scales.[5] For smaller scales or to remove closely-related impurities, consider the following:

  • Acid-Base Extraction: As a basic amine, the product can be extracted from an organic solvent (like ether or CH₂Cl₂) into an acidic aqueous solution (e.g., 1M HCl). The organic layer containing neutral impurities is discarded. The aqueous layer is then basified (e.g., with NaOH) to regenerate the free amine, which is then extracted back into a fresh organic solvent.

  • Salt Crystallization: You can form a salt, such as the hydrochloride or trifluoroacetate, by treating an ethereal solution of the crude amine with HCl (in ether) or TFA. These salts are often crystalline solids that can be purified by recrystallization and then converted back to the free base.

Q3: Can I use sodium borohydride (NaBH₄) for the nitrile reduction?

A3: No. Sodium borohydride is generally not a strong enough reducing agent to reduce nitriles to primary amines. It is typically used for reducing aldehydes and ketones. You need a more potent hydride source like LAH or borane.[6]

Detailed Experimental Protocols

Protocol 1: Synthesis via Reductive Amination of 2-Thiophenecarboxaldehyde

This protocol is adapted from general procedures for reductive amination and should be optimized for specific laboratory conditions.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-thiophenecarboxaldehyde (1.0 eq) and methanol (10 mL per 1 g of aldehyde).

  • Amine Source: Add ammonium acetate (2.5 eq) to the solution. Stir at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Cool the mixture to 0 °C in an ice bath. In small portions, add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) over 15 minutes. Caution: Cyanide gas may be evolved, perform in a well-ventilated fume hood.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of 1M HCl until gas evolution ceases. Basify the solution to pH >10 with 2M NaOH.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by vacuum distillation (bp: 95-99 °C/28 mmHg) to yield this compound as a clear to pale yellow liquid.[5]

Protocol 2: Synthesis via LAH Reduction of 2-Thiophenecarbonitrile

This protocol involves highly reactive reagents and must be performed with strict adherence to safety procedures under an inert atmosphere.

  • Setup: In a flame-dried, three-neck round-bottom flask under an argon or nitrogen atmosphere, prepare a slurry of lithium aluminum hydride (LAH, 1.5 eq) in anhydrous diethyl ether or THF (20 mL per 1 g of LAH). Cool the slurry to 0 °C.

  • Addition: Dissolve 2-thiophenecarbonitrile (1.0 eq) in anhydrous diethyl ether or THF (10 mL per 1 g of nitrile). Add this solution dropwise to the stirred LAH slurry via an addition funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Workup (Fieser method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add X mL of water, followed by X mL of 15% aqueous NaOH, and finally 3X mL of water, where X is the mass of LAH used in grams. Stir vigorously until a granular white precipitate forms and the solvent is clear.

  • Isolation: Filter the solid aluminum salts and wash thoroughly with diethyl ether or THF. Combine the filtrate and washes.

  • Purification: Dry the combined organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

References

Technical Support Center: Purification of 2-Thiophenemethylamine via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-thiophenemethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the column chromatographic purification of this important pharmaceutical intermediate.[1] As a senior application scientist, this guide synthesizes technical expertise with practical, field-proven insights to help you navigate the nuances of this purification process.

I. Understanding the Molecule and the Challenge

This compound is a primary amine with a pKa of approximately 8.95.[1][2] This basicity is the central challenge in its purification by standard silica gel column chromatography. The silica gel surface is populated with silanol groups (Si-OH), which are weakly acidic.[3] These acidic sites can strongly interact with the basic amine through ionic interactions, leading to several common problems:

  • Peak Tailing: The strong interaction causes the compound to elute slowly and asymmetrically from the column, resulting in broad, tailing peaks.[4]

  • Poor Recovery: A portion of the amine can remain irreversibly bound to the silica gel, leading to low product yield.[5]

  • Compound Degradation: The acidic environment of the silica gel can potentially degrade sensitive molecules.[6]

The key to a successful purification is to mitigate these acid-base interactions.

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₅H₇NS[7]
Molecular Weight 113.18 g/mol
Boiling Point 95-99 °C at 28 mmHg[7][8]
Density 1.103 g/mL at 25 °C[8][9]
Refractive Index (n20/D) 1.5670[8]
pKa (Predicted) 8.95 ± 0.29[1][2]
Solubility Easily soluble in ethanol and chloroform.[1][2]
Sensitivity Air sensitive.[1][2]

II. Experimental Workflow: A Step-by-Step Protocol

This section provides a detailed protocol for the purification of this compound using column chromatography with a triethylamine-modified mobile phase.

Workflow Diagram

Column_Chromatography_Workflow cluster_prep Preparation cluster_column Column Setup & Execution cluster_post Analysis & Isolation A 1. TLC Analysis (Determine Rf) B 2. Select Mobile Phase (e.g., Hexane:EtOAc with 1% TEA) A->B C 3. Prepare Slurry (Silica gel in mobile phase) D 4. Pack Column C->D E 5. Load Sample (Wet or Dry Loading) D->E F 6. Elute Column E->F G 7. Collect Fractions F->G H 8. Analyze Fractions (TLC) G->H I 9. Combine Pure Fractions H->I J 10. Evaporate Solvent I->J K 11. Characterize Product (NMR, GC-MS) J->K Troubleshooting_Logic start Problem Observed problem1 Problem: Tailing or Broad Peaks on TLC/Column Possible Causes: - Strong interaction with acidic silica - Inappropriate mobile phase Solutions: - Add 0.5-1% TEA to mobile phase - Use a more polar solvent system - Switch to neutral alumina or amine-functionalized silica problem2 Problem: Product Not Eluting from the Column Possible Causes: - Mobile phase is not polar enough - Strong irreversible binding to silica Solutions: - Gradually increase mobile phase polarity (gradient elution) - Ensure TEA is present in the mobile phase - Flush column with a highly polar solvent (e.g., 5-10% MeOH in DCM) problem3 Problem: Poor Separation of Product from Impurities Possible Causes: - Incorrect mobile phase polarity - Column overloading - Poorly packed column Solutions: - Optimize mobile phase using TLC for better separation - Use a larger column or less sample - Repack the column carefully

References

Technical Support Center: Troubleshooting Low Conversion Rates in 2-Thiophenemethylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest:

  • Name: 2-Thiophenemethylamine

  • Synonyms: 2-(Aminomethyl)thiophene

  • CAS Number: 27757-85-3[1]

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates and yields in their experiments. As a key intermediate in the synthesis of various pharmaceuticals, including serotonin receptor antagonists and inducible oxide synthase inhibitors, achieving an efficient and high-yielding synthesis is critical.[2]

Frequently Asked Questions (FAQs)

Q1: My overall yield of this compound is consistently low. What are the most common culprits I should investigate first?

A: Low yield is a multifaceted problem, but it often traces back to a few fundamental areas. The most common synthetic route, reductive amination, involves a sensitive equilibrium that must be carefully controlled.[3] Start by systematically evaluating the following:

  • Water Content: The primary pathway, reductive amination of 2-thiophenecarboxaldehyde, generates water. This byproduct can hydrolyze the crucial imine intermediate, pushing the reaction equilibrium back toward the starting materials.[3] Strict anhydrous conditions are paramount.

  • pH Control: The rate of imine formation is highly pH-dependent. The optimal range is typically mildly acidic (pH 4-6).[3] If the pH is too low (<4), the amine starting material becomes protonated and non-nucleophilic. If the pH is too high (>7), the carbonyl is not sufficiently activated for nucleophilic attack.[4]

  • Reagent Purity and Stoichiometry: Verify the purity of your 2-thiophenecarboxaldehyde, amine source (e.g., ammonia, ammonium acetate), and reducing agent. Impurities can introduce side reactions, while incorrect stoichiometry can leave starting materials unreacted.

  • Choice of Reducing Agent: Not all reducing agents are suitable. A common error is using a reagent like sodium borohydride (NaBH₄) under conditions where it prematurely reduces the starting aldehyde to 2-thiophenemethanol instead of selectively reducing the imine intermediate.[5][6]

Q2: I'm performing a reductive amination and my analysis (TLC/GC-MS) shows a large amount of unreacted 2-thiophenecarboxaldehyde. What is causing this lack of conversion?

A: This is a classic sign that the formation of the imine or iminium ion intermediate is the rate-limiting step or is failing to proceed efficiently. This intermediate is the actual substrate for the reducing agent.[7]

  • Troubleshooting Steps:

    • Water Removal: If you are not already, incorporate a method to remove water as it forms. This can be done by adding chemical drying agents like anhydrous magnesium sulfate or molecular sieves, or by azeotropic removal with a Dean-Stark apparatus if using a suitable solvent like toluene.[7]

    • Catalysis: Ensure you are using a mild acid catalyst, such as acetic acid, to facilitate the reaction. This protonates the carbonyl's oxygen, making it more electrophilic, and later facilitates the dehydration step.[8]

    • Pre-formation of the Imine: Consider a stepwise approach. Stir the aldehyde and amine source together in the solvent (with catalyst) for a period (e.g., 1-2 hours) to allow for imine formation before adding the reducing agent. Monitor this step by TLC to confirm the disappearance of the aldehyde and the appearance of a new spot for the imine.[8]

Q3: My main impurity is 2-thiophenemethanol. How can I prevent its formation?

A: The formation of 2-thiophenemethanol indicates that your reducing agent is attacking the starting aldehyde before the imine can be formed and reduced. This is a problem of selectivity.

  • Solution: Use a reducing agent that is selective for the protonated imine (iminium ion) over the carbonyl group.

    • Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent choice. It is a mild and selective reagent that is particularly effective for reductive aminations and is less likely to reduce the aldehyde.[4][8]

    • Sodium cyanoborohydride (NaBH₃CN) is also highly selective for the iminium ion at a controlled pH of 6-7.[4] However, due to the toxicity of cyanide byproducts, STAB is often preferred.[5]

    • If you must use Sodium Borohydride (NaBH₄) , ensure you allow sufficient time for the imine to form before its addition, and be aware that some alcohol byproduct is still likely.[9]

Troubleshooting Guide: Reductive Amination Pathway

This section provides a detailed breakdown of common problems encountered during the synthesis of this compound via the reductive amination of 2-thiophenecarboxaldehyde.

Problem 1: Incomplete Reaction and Low Conversion
  • Symptom: Analysis of the crude reaction mixture by TLC, GC-MS, or NMR shows a significant percentage of unreacted 2-thiophenecarboxaldehyde and/or the amine source.

  • Causality Analysis & Solutions: The core issue is an unfavorable equilibrium for the formation of the imine intermediate. To drive the reaction to completion, the equilibrium must be shifted towards the product.

    • Cause A: Water Interference

      • Explanation: The condensation reaction is reversible, with water as a byproduct. Its presence favors the reverse reaction (hydrolysis).

      • Solution:

        • Anhydrous Solvents: Use high-purity, anhydrous solvents like 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or methanol.[8]

        • Dehydrating Agents: Add 3Å or 4Å molecular sieves to the reaction mixture to sequester water as it is formed.[7]

        • Azeotropic Removal: For solvents that form an azeotrope with water (e.g., toluene), use a Dean-Stark apparatus to physically remove the water.

    • Cause B: Incorrect pH

      • Explanation: As detailed in the FAQs, pH is a delicate balance. The reaction needs to be acidic enough to catalyze the reaction but not so acidic that it deactivates the amine nucleophile.

      • Solution:

        • Use a Buffer or Acid Catalyst: Add a catalytic amount of acetic acid (typically 0.5-1 equivalent).[4] For sensitive substrates, an acetate buffer system can provide more stable pH control.

        • Monitor pH: If possible, check the pH of the reaction mixture before adding the reducing agent to ensure it is in the optimal 4-6 range.

    • Cause C: Ineffective Reducing Agent

      • Explanation: The choice of reducing agent and the reaction conditions must be matched.

      • Solution: Consult the table below to select the most appropriate reducing agent for your specific conditions. STAB is generally the most robust and reliable choice for this transformation.[8]

Reducing Agent Typical Solvent Pros Cons Citation(s)
Sodium Triacetoxyborohydride (STAB) DCE, THF, CH₃CNHigh selectivity for imines/iminium ions; mild; high functional group tolerance.Moisture sensitive; not ideal for protic solvents like methanol.[4][8][9]
Sodium Cyanoborohydride (NaBH₃CN) Methanol, EthanolHigh selectivity at acidic pH; stable in protic solvents.Highly toxic (releases HCN gas at low pH); requires careful pH control.[5][6][9]
Sodium Borohydride (NaBH₄) Methanol, EthanolInexpensive; readily available.Poor selectivity; readily reduces starting aldehyde, leading to alcohol byproduct. Best used in a two-step process.[6][9]
H₂ / Catalyst (e.g., Pd/C) Methanol, Ethanol"Green" reducing agent; high efficiency.May require pressure equipment; catalyst can sometimes be pyrophoric; may reduce other functional groups.[6][7]
Problem 2: Product Loss During Aqueous Work-up
  • Symptom: TLC analysis indicates high conversion in the reaction mixture, but the mass of the isolated, purified product is very low.

  • Causality Analysis & Solutions: this compound is a primary amine, which means its solubility is highly dependent on pH. Significant product can be lost to the aqueous phase if the work-up is not handled correctly.

    • Cause A: Amine Protonation

      • Explanation: During an acidic or neutral aqueous wash, the amine product (pKa ≈ 9.0) will be protonated to form an ammonium salt (R-NH₃⁺).[2] This salt is highly water-soluble and will partition into the aqueous layer, leading to catastrophic loss of yield.

      • Solution:

        • Basify Before Extraction: After quenching the reaction, adjust the pH of the aqueous layer to be basic (pH > 10) using a base like 1-2M NaOH or saturated sodium bicarbonate solution. This deprotonates the ammonium salt, regenerating the free amine (R-NH₂) which is soluble in organic solvents.

        • Confirm with pH Paper: Use pH paper to ensure the aqueous layer is strongly basic before proceeding with the organic extraction.

        • Multiple Extractions: Extract the aqueous layer multiple times (e.g., 3x with dichloromethane or ethyl acetate) to ensure complete recovery of the product.

Visualized Workflows and Pathways
General Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving low conversion rates.

G cluster_start Initial Observation cluster_analysis Analysis Phase cluster_solution Resolution start Low Conversion/Yield Observed analyze Analyze Crude Reaction (TLC, GC-MS, NMR) start->analyze unreacted_sm High % of Starting Material? analyze->unreacted_sm Identify Species byproduct Major Byproduct Formed? analyze->byproduct unreacted_sm->byproduct No check_imine Path 1: Optimize Imine Formation - Check pH (4-6) - Remove Water (Anhydrous Cond.) - Increase Reaction Time/Temp unreacted_sm->check_imine check_reducer Path 2: Evaluate Reducing Agent - Is it selective (e.g., STAB)? - Was it added correctly? - Is it active? byproduct->check_reducer Yes (e.g., Alcohol) check_workup Path 3: Review Work-up & Purification - Is pH > 10 during extraction? - Are emulsions forming? - Is purification method appropriate? byproduct->check_workup No (Good Conversion) solution Optimized High-Yield Synthesis check_imine->solution check_reducer->solution check_workup->solution

Caption: A logical workflow for troubleshooting low-yield synthesis.

Reductive Amination Mechanism

This diagram illustrates the key steps in the acid-catalyzed reductive amination process.

G Aldehyde 2-Thiophenecarboxaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Amine Ammonia (NH3) Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium Dehydration H_plus + H⁺ (Acid Catalyst) Hemiaminal->H_plus Imine Imine Iminium->Imine Deprotonation Product This compound Iminium->Product Reduction H2O - H₂O (Water Removal is Key) Iminium->H2O Imine->Iminium Protonation H_plus->Iminium Reducer [H⁻] (e.g., NaBH(OAc)₃) Reducer->Product

Caption: Key intermediates in the reductive amination pathway.

Experimental Protocols
Protocol 1: Optimized Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a general guideline and should be adapted based on specific laboratory conditions and analytical monitoring.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-thiophenecarboxaldehyde (1.0 eq).

  • Solvent and Amine Source: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE). Add ammonium acetate (1.5 - 2.0 eq) and a catalytic amount of glacial acetic acid (0.5 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the consumption of the aldehyde by TLC.

  • Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (STAB) (1.2 - 1.5 eq) portion-wise to control any potential exotherm.

  • Reaction: Allow the reaction to stir at room temperature overnight. Continue to monitor by TLC until the imine intermediate is fully consumed.

  • Quench: Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Ensure the aqueous layer is basic (pH > 10) by adding 1M NaOH if necessary. Extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
  • Plate: Use silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A good starting point for a mobile phase is a mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes). Adjust polarity as needed. The amine product should have a lower Rf than the starting aldehyde.

  • Spotting: Use a capillary tube to spot the starting aldehyde, the co-spot (aldehyde + reaction mixture), and the reaction mixture on the baseline.

  • Visualization: Visualize the plate under UV light (254 nm). The thiophene ring is UV active. Staining with potassium permanganate (KMnO₄) can also be used, as the amine will show up as a yellow/brown spot.

  • Interpretation: A successful reaction will show the disappearance of the starting aldehyde spot and the appearance of a new, lower Rf spot corresponding to the this compound product. The intermediate imine may also be visible.

References

Technical Support Center: Improving the Stability of 2-Thiophenemethylamine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 2-Thiophenemethylamine. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this compound in solution. As a compound containing both a primary amine and a thiophene ring, it is susceptible to specific degradation pathways that can compromise experimental integrity. This guide provides in-depth, experience-based answers to common questions, detailed protocols, and the scientific reasoning behind them.

FAQs: Understanding and Identifying Instability

This section addresses the fundamental questions regarding the stability of this compound.

Q1: Why is my this compound solution turning yellow or brown over time?

A change in color, typically to yellow or brown, is a common visual indicator of degradation. This discoloration is primarily caused by two chemical processes:

  • Oxidation: The primary amine group (-CH₂NH₂) is susceptible to oxidation, especially when exposed to atmospheric oxygen. This process can lead to the formation of colored impurities and can be accelerated by light and trace metal ions. Aromatic amines are well-known to form colored, complex products upon oxidation.[1]

  • Polymerization: The thiophene ring, while aromatic, can be susceptible to oxidative polymerization, particularly under acidic conditions or in the presence of strong oxidizing agents.[2] This can result in the formation of larger, conjugated molecules that absorb visible light, contributing to the discoloration.

If you observe these changes, it is a strong indication that the compound's purity is compromised, and analytical verification is recommended before use.[3]

Q2: What are the primary chemical degradation pathways for this compound?

The degradation of this compound in solution is primarily driven by the reactivity of its two key functional groups: the primary amine and the thiophene ring.

  • Amine Oxidation: The lone pair of electrons on the nitrogen atom of the primary amine makes it a target for oxidation. This can proceed through radical mechanisms, especially in the presence of oxygen, forming various oxidized species and potentially leading to dimerization or polymerization.

  • Thiophene Ring Oxidation: The electron-rich thiophene ring can be oxidized, particularly by strong oxidizing agents or photochemically.[4] The sulfur atom can be oxidized to a sulfoxide and then a sulfone.[5] Furthermore, the ring itself can undergo oxidative coupling or cleavage, leading to a complex mixture of degradation products.[5][6]

These pathways are often interconnected and can be catalyzed by environmental factors such as heat, light (UV), and the presence of metal ions.

Caption: Primary degradation pathways for this compound.

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems encountered during experiments.

Issue 1: I'm observing new, unexpected peaks in my HPLC or LC-MS analysis.

Cause: The appearance of new peaks over time is a definitive sign of chemical degradation. These peaks represent the formation of new chemical entities from the parent compound. Given the structure of this compound, these new peaks could correspond to:

  • Oxidized forms (e.g., sulfoxides).[5]

  • Dimerized or oligomeric products.

  • Products of reaction with solvent or buffer components.

Troubleshooting Workflow:

Caption: Troubleshooting flowchart for unexpected analytical peaks.

Solution:

  • Confirm Degradation: Immediately analyze a freshly prepared solution from your solid stock material to confirm that the degradation is happening in the solution over time and is not an issue with the source material's purity.

  • Characterize Degradants: If possible, use LC-MS to get molecular weights for the new peaks.[7] This information is invaluable for identifying the degradation pathway. An increase of 16 amu suggests oxidation (addition of one oxygen atom).

  • Implement Stabilization: Refer to the protocols in the next section to prepare a new, stabilized stock solution. Discard the degraded solution.

Issue 2: My experimental results are inconsistent, or the compound's activity is decreasing.

Cause: A loss of potency or inconsistent results often points to a decrease in the concentration of the active parent compound due to degradation. The degradation products are unlikely to have the same biological or chemical activity as this compound.

Solution:

  • Quantify Purity: Use a stability-indicating analytical method, such as HPLC with UV detection, to quantify the concentration of this compound in your solution relative to a known standard.[3][8] Track this concentration over time (e.g., at T=0, 24h, 48h).

  • Review Solution Preparation: Carefully review your solution preparation and storage procedures. Key factors to control are:

    • Solvent Purity: Use high-purity, degassed solvents.

    • pH Control: Ensure the solution pH is buffered appropriately.

    • Oxygen Exposure: Minimize headspace and consider purging with an inert gas.

    • Light Exposure: Store solutions in amber vials or protected from light.[3]

    • Temperature: Store solutions at the lowest practical temperature.[9]

  • Prepare a Fresh, Stabilized Stock: Discard the old solution and prepare a new one following the detailed protocol below.

Protocols for Enhancing Solution Stability

Adhering to a systematic protocol is the most effective way to ensure the stability of your this compound solutions.

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol is designed to minimize oxidation and other degradation pathways during solution preparation and storage.

Materials:

  • This compound (high purity solid)

  • Solvent: Anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO) or Ethanol.[10]

  • Antioxidant (optional, but recommended): Butylated hydroxytoluene (BHT) or Ascorbic Acid.

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials with PTFE-lined caps.

Procedure:

  • Solvent Preparation: If not using a freshly opened bottle of anhydrous solvent, degas the solvent by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Weighing: Weigh the required amount of this compound solid in a clean, dry vessel. Perform this step efficiently to minimize air exposure.

  • Dissolution: Add the degassed solvent to the solid to achieve the target concentration. If using an antioxidant, add it to the solvent before adding the this compound. A typical antioxidant concentration is 0.01-0.1% (w/v).

  • Inert Atmosphere: Once the solid is dissolved, gently flush the headspace of the vial with inert gas for 30-60 seconds before sealing the cap tightly.

  • Storage: Store the vial upright at -20°C or lower for long-term storage.[3] For daily use, an aliquot can be kept at 2-8°C, but should be brought to room temperature before opening to prevent water condensation.

  • Quality Control: After preparation, immediately take an aliquot for T=0 analysis (e.g., HPLC) to serve as a baseline for future stability checks.

Protocol 2: Stability Assessment using HPLC-UV

This method allows for the quantitative monitoring of this compound purity over time.

Instrumentation & Conditions:

  • HPLC System: Standard system with UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Solvent B: Acetonitrile with 0.1% TFA or Formic Acid.

  • Gradient: A typical starting gradient would be 5-95% B over 15 minutes, followed by a hold and re-equilibration. This must be optimized for your specific system and potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor in the UV range of 230-300 nm. Thiophene derivatives generally have strong absorbance in this region.

  • Column Temperature: 30°C.

Procedure:

  • Prepare a calibration curve using a freshly prepared set of standards of known concentration.

  • Inject your stored sample at specified time points (e.g., 0, 24, 48, 72 hours; 1 week).

  • Calculate the concentration of the parent peak in your sample by comparing its peak area to the calibration curve.

  • Monitor for the growth of any new impurity peaks. A stable solution should show <2% decrease in the main peak area over the desired experimental timeframe.

Data Summary: Recommended Storage Conditions

The following table summarizes the key variables and recommendations for maximizing the stability of this compound in solution.

ParameterRecommendationRationale
Solvent Anhydrous DMSO, EthanolAprotic or alcoholic solvents are generally preferred over aqueous solutions to minimize hydrolysis and pH-related degradation.[9][10]
pH Neutral to slightly basic (7.0-8.0)Avoid acidic conditions which can promote thiophene ring polymerization.[2] The amine will be in its free base form, which is more prone to oxidation but less prone to other reactions.
Temperature -20°C or below (Long-term) 2-8°C (Short-term)Reduces the rate of all chemical reactions, including degradation.[3]
Atmosphere Inert (Argon or Nitrogen)Displaces oxygen, the primary driver of oxidative degradation of the amine group.[3]
Additives Antioxidants (e.g., BHT, Ascorbic Acid) at 0.01-0.1%Act as radical scavengers, interrupting the chain reactions of oxidative degradation.[11][12][13]
Container Amber Glass VialProtects the compound from light, which can catalyze photo-degradation.[3]

References

side reactions of 2-Thiophenemethylamine with common reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Thiophenemethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we address common challenges and side reactions encountered during experimentation, providing in-depth, field-proven insights in a direct question-and-answer format.

Section 1: General Handling and Stability

Q1: My this compound has darkened in color upon storage. Is it still usable?

A1: this compound, like many primary amines, is susceptible to oxidation and degradation over time, which can result in a color change from colorless/pale yellow to a darker yellow or brown. This is often due to air oxidation and exposure to light.

  • Causality: The amine functional group can be oxidized, leading to the formation of imines, nitroso, or other colored impurities. The thiophene ring itself is relatively electron-rich and can also be susceptible to oxidative processes.

  • Recommendation: For most applications, a slight discoloration may not significantly impact the reaction outcome, especially if the subsequent product is purified. However, for high-purity applications or reactions sensitive to trace impurities (e.g., catalysis, final API synthesis), it is crucial to assess the purity.

  • Troubleshooting Protocol:

    • Purity Check: Analyze the material by NMR or GC-MS to quantify the level of impurities. Compare the spectrum to a reference standard of pure this compound.

    • Purification: If significant degradation has occurred, the amine can be repurified by distillation under reduced pressure.[1] It is recommended to distill from a drying agent like barium oxide (BaO) under an inert atmosphere (nitrogen or argon).[1]

    • Storage: Store the purified amine under an inert atmosphere, protected from light, and at the recommended temperature to minimize future degradation.[1]

Table 1: Physical and Storage Properties of this compound
PropertyValueSource
CAS Number 27757-85-3[1][2]
Molecular Weight 113.18 g/mol [2][3]
Boiling Point 95-99 °C at 28 mmHg[1][4]
Density 1.103 g/mL at 25 °C[1][4]
Refractive Index n20/D 1.5670[1][4]
Storage Class 8A - Combustible, corrosive hazardous materials
Flash Point 74 °C (165.2 °F) - closed cup

Section 2: Side Reactions in Acylation

Acylation is a common transformation for this compound, typically to form amides. However, the presence of two nucleophilic sites—the primary amine (N) and the thiophene ring (C2/C5)—can lead to competing side reactions.

Q2: I am trying to perform an N-acylation with an acyl chloride, but I'm getting a low yield and a complex mixture of products. What is going wrong?

A2: The primary issue is likely undesired C-acylation of the thiophene ring, a classic Friedel-Crafts reaction.[5][6] This side reaction is often promoted by the reaction conditions, especially the presence of Lewis acids.

  • Mechanistic Insight:

    • N-acylation: The primary amine is a potent nucleophile and will readily react with acylating agents like acyl chlorides or anhydrides under standard conditions to form the desired amide. This reaction typically requires a base to scavenge the HCl or carboxylic acid byproduct.

    • C-acylation (Friedel-Crafts): The thiophene ring is an electron-rich heterocycle that can undergo electrophilic aromatic substitution.[7][8] If a Lewis acid (e.g., AlCl₃, ZnBr₂, TiCl₄) is used to activate the acylating agent, or if the reaction is run under harsh acidic conditions, the resulting acylium ion can attack the thiophene ring, typically at the C5 position.[7][8]

Workflow: Diagnosing Acylation Issues

start Low Yield in Acylation check_conditions Analyze Reaction Conditions start->check_conditions lewis_acid Was a Lewis Acid (e.g., AlCl3, SnCl4) used? check_conditions->lewis_acid c_acylation High probability of C-acylation side reaction. lewis_acid->c_acylation YES check_temp Was the reaction heated excessively? lewis_acid->check_temp NO yes_la YES no_la NO re_evaluate Re-evaluate need for Lewis Acid. Use non-coordinating base (e.g., Pyridine, TEA) instead. c_acylation->re_evaluate thermal_decomp Potential for thermal decomposition or polymerization. check_temp->thermal_decomp YES check_purity Check purity of starting amine. Oxidized impurities can interfere. check_temp->check_purity NO yes_temp YES no_temp NO run_at_rt Run reaction at 0°C to room temperature. thermal_decomp->run_at_rt

Caption: Troubleshooting workflow for acylation reactions.

Protocol: Selective N-Acylation of this compound

This protocol is designed to favor N-acylation and minimize C-acylation.

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and a suitable anhydrous aprotic solvent (e.g., Dichloromethane, THF). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq) or pyridine (1.2 eq), to the solution.

  • Acylating Agent Addition: Dissolve the acyl chloride (1.05 eq) in the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting amine.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove excess base, then with brine. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel or recrystallization.

Section 3: Side Reactions with Aldehydes and Ketones

Reactions with carbonyl compounds are fundamental for synthesizing imines, which are key intermediates for reductive amination and the Pictet-Spengler reaction.

Q3: I am attempting a reductive amination, but my yield is low and I see significant amounts of the starting ketone and a byproduct I believe is the alcohol. What's happening?

A3: This outcome suggests that the reduction of the ketone is competing with or occurring faster than the formation of the imine intermediate.

  • Causality: Reductive amination is a two-step process: (1) formation of an imine (or iminium ion) and (2) reduction of the imine. The success of the reaction depends on the relative rates of these steps.

    • Inefficient Imine Formation: Imine formation is reversible and pH-dependent.[9][10] If the pH is too low, the amine will be protonated and non-nucleophilic.[9][10] If the pH is too high, the removal of water from the carbinolamine intermediate is not efficiently catalyzed.[9][10] The optimal pH is typically between 4 and 6.

    • Premature Reduction: If the reducing agent (e.g., NaBH₄) is too reactive and is added before imine formation is substantial, it will simply reduce the starting ketone to the corresponding alcohol. Milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often preferred as they are less reactive towards ketones at neutral or slightly acidic pH but are effective at reducing the protonated iminium ion.

Table 2: Troubleshooting Reductive Amination
IssueProbable CauseRecommended Solution
Low Conversion Inefficient imine formation.Optimize pH (typically 4-6). Use a dehydrating agent (e.g., molecular sieves) or Dean-Stark apparatus to drive imine formation.
Alcohol Byproduct Ketone reduction is faster than imine reduction.Use a milder reducing agent (e.g., NaBH₃CN, STAB). Pre-form the imine before adding the reducing agent.
Di-alkylation Product The product (a secondary amine) reacts again.Use a stoichiometric amount of the aldehyde/ketone. Use a large excess of the primary amine.
Q4: My Pictet-Spengler reaction with this compound and an aldehyde is failing, resulting in a dark, insoluble polymer. Why?

A4: The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with a carbonyl compound under acidic conditions.[11][12] While this compound is not a traditional β-arylethylamine, the electron-rich thiophene ring can participate in an analogous intramolecular electrophilic aromatic substitution. The formation of a polymer suggests that the reaction conditions are too harsh.

  • Mechanistic Insight: The reaction proceeds via an iminium ion intermediate, which is then attacked by the nucleophilic thiophene ring.[13][14] Strong acids (e.g., concentrated H₂SO₄, HCl) and high temperatures can lead to intermolecular polymerization of the thiophene rings or decomposition of the starting materials, which is a known issue with reactive heterocycles.[6]

Diagram: Pictet-Spengler Reaction and Polymerization Side Reaction

cluster_0 Desired Pictet-Spengler Pathway (Mild Acid) cluster_1 Side Reaction Pathway (Strong Acid / Heat) Amine This compound Aldehyde + R-CHO Imine Imine Aldehyde->Imine H⁺, -H₂O Iminium Iminium Ion Imine->Iminium Protonation Cyclized Cyclized Product Iminium->Cyclized Intramolecular Cyclization Amine2 This compound ProtonatedThiophene Protonated/Activated Thiophene Amine2->ProtonatedThiophene Excess H⁺ Polymer Polymerization/ Decomposition ProtonatedThiophene->Polymer Intermolecular Attack

Caption: Competing reaction pathways under different acid conditions.

  • Troubleshooting Steps:

    • Use Milder Acids: Replace strong mineral acids with Brønsted acids like trifluoroacetic acid (TFA) or Lewis acids like BF₃·OEt₂.[14]

    • Lower Temperature: Run the reaction at room temperature or even 0 °C. Electron-rich systems often do not require heat.[12]

    • Aprotic Solvents: Consider running the reaction in an aprotic solvent like dichloromethane to better control the reaction conditions.[12]

    • Form N-Acyliminium Ion: An alternative is to form an N-acyliminium ion, which is a much more powerful electrophile and allows the cyclization to proceed under very mild conditions, often avoiding polymerization.[12][15]

Section 4: Frequently Asked Questions (FAQs)

Q5: What are the most common impurities I should look for in my crude product? A5: Besides side products from the specific reaction, common impurities include:

  • Unreacted Starting Materials: Residual this compound or the other reagent (e.g., acyl chloride, aldehyde).[16]

  • Solvent Residues: Incomplete removal of reaction or purification solvents like THF, DCM, or ethyl acetate.[16][17]

  • Reagent Byproducts: For example, triethylammonium chloride if TEA and an acyl chloride were used.

Q6: How can I best purify my this compound derivative? A6: The purification method depends on the properties of your product.

  • Basic Products (e.g., from Reductive Amination): Can often be purified by extraction into an acidic aqueous layer, washing the aqueous layer with an organic solvent to remove neutral impurities, then basifying the aqueous layer and re-extracting the product into an organic solvent.

  • Neutral Products (e.g., Amides): Standard column chromatography on silica gel is typically effective.

  • Crystalline Solids: Recrystallization is an excellent method for achieving high purity.

  • High Boiling Liquids: Distillation under reduced pressure can be effective if the compound is thermally stable.[1]

References

Technical Support Center: Optimizing Coupling Reactions for 2-Thiophenemethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing coupling reactions involving 2-thiophenemethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting and enhancing the efficiency of these critical synthetic transformations. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is showing low or no yield. What's the most likely cause?

Low yields in amide couplings with this substrate often stem from three primary issues: inefficient carboxylic acid activation, amine deactivation, or suboptimal reaction conditions.[1] The basicity of the aminomethyl group can lead to an acid-base reaction with the carboxylic acid, protonating the amine and rendering it non-nucleophilic before coupling can occur.[1]

Q2: I'm observing significant starting material recovery in my Suzuki coupling. What should I investigate first?

The primary suspect is often the stability of the thiophene boronic acid or ester, which can undergo protodeboronation under the reaction conditions.[2] Another common issue is inefficient oxidative addition, especially if you are using a less reactive aryl halide.[2] Finally, the sulfur atom in the thiophene ring can act as a poison to the palladium catalyst, leading to catalyst deactivation.[3][4]

Q3: My Buchwald-Hartwig amination is messy, with multiple unidentified byproducts. What are common side reactions?

A frequent side reaction is the hydrodehalogenation of the aryl halide, where the halide is replaced by a hydrogen atom.[5] Additionally, the amide product itself can sometimes undergo β-hydride elimination, leading to an imine and the hydrodehalogenated arene.[5] Steric hindrance on either coupling partner can also exacerbate the formation of side products.[6][7]

Q4: Which solvent system is generally recommended for these types of coupling reactions?

The choice is highly substrate-dependent. For amide couplings, anhydrous polar aprotic solvents like DMF or DCM are common.[1] For Suzuki and Buchwald-Hartwig reactions, ethereal solvents like dioxane or THF, and aromatic hydrocarbons like toluene are frequently used.[2][6][8] The solvent can significantly influence reaction rates and even the mechanistic pathway, so it's a critical parameter to screen.[9][10][11][12]

In-Depth Troubleshooting Guides

Problem Area 1: Low or No Product Yield

Low product yield is the most common frustration in coupling reactions. The following logical workflow can help diagnose and solve the underlying issue.

G A Low / No Product Yield B Verify Reagent Quality & Stoichiometry (Amine, Halide, Acid, Catalyst, Base) A->B Step 1 C Check Reaction Setup (Inert Atmosphere, Dry Solvents, Temperature Control) B->C Reagents OK? D Re-evaluate Core Conditions C->D Setup OK? E Amide Coupling: Incomplete Acid Activation? D->E Amide F Cross-Coupling (Suzuki/B-H): Catalyst Inactivity? D->F Pd-Coupling G Screen Coupling Reagents (e.g., HATU, TFFH, CDI) E->G H Screen Catalysts/Ligands (e.g., Buchwald/Josiphos Ligands) F->H I Optimize Base & Solvent G->I H->I

Caption: Troubleshooting workflow for low yield reactions.

The sulfur atom in the thiophene ring is a known poison for palladium catalysts.[3] It can coordinate strongly to the metal center, inhibiting its catalytic activity.

Solution:

  • Increase Catalyst Loading: A simple first step is to increase the catalyst loading in increments (e.g., from 1 mol% to 3 mol%).

  • Use Specialized Ligands: Electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or Josiphos ligands) can protect the palladium center and are often more resistant to sulfur poisoning.[2][13] These ligands can also accelerate the oxidative addition and reductive elimination steps.[5]

  • Consider a Different Metal: In some cases, Ullmann-type couplings using a copper catalyst may be a viable alternative and less susceptible to sulfur poisoning.[6]

For an amide bond to form, the carboxylic acid must first be converted into a more reactive species.[1][14] If this activation is inefficient, the reaction will stall.

Solution:

  • Pre-activation: Stir the carboxylic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) for 15-30 minutes before adding the this compound.[1] This ensures the activated species is fully formed.

  • Switch Coupling Reagent: If a standard carbodiimide like EDC is failing, switch to a more potent uronium/aminium-based reagent like HATU or HBTU.[1][15] For particularly stubborn couplings, converting the acid to an acyl fluoride using a reagent like TFFH can be highly effective.[16]

Problem Area 2: Complex Product Mixture & Side Reactions

A messy reaction crude often indicates that side reactions are competing with the desired coupling.

This is the undesired cleavage of the C-B bond by a proton source, replacing the boronic acid/ester with a hydrogen atom.[2]

Solution:

  • Use a Milder Base: Strong aqueous bases can facilitate protodeboronation. Switch to a milder, non-aqueous base like K₃PO₄ or CsF.[17]

  • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. The presence of water can be a proton source.

  • Use Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation than the corresponding acids.[2]

The choice of base is critical. An incorrect base can lead to deprotonation of sensitive functional groups, elimination reactions, or degradation of starting materials or products.[6][18][19]

Solution:

  • Systematic Screening: The optimal base is substrate-dependent. It is essential to screen a panel of bases with varying strengths and properties.

Coupling Type Recommended Bases Rationale/Considerations
Amide Coupling DIPEA, Et₃NNon-nucleophilic organic bases that scavenge HCl without interfering with the coupling.
Suzuki Coupling K₃PO₄, K₂CO₃, Cs₂CO₃, CsFInorganic bases are common. The choice can affect the transmetalation step. K₃PO₄ is often a good starting point.[17]
Buchwald-Hartwig NaOtBu, LiHMDS, K₃PO₄Strong, non-nucleophilic bases are required to deprotonate the amine for the catalytic cycle. NaOtBu is a common choice.[5]

Experimental Protocols

Protocol 1: General Procedure for Optimized Buchwald-Hartwig Amination

This protocol incorporates best practices for minimizing side reactions and overcoming catalyst inhibition.

  • Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv.), Pd precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the phosphine ligand (if not using a precatalyst).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add the this compound (1.2 equiv.) and the base (e.g., NaOtBu, 1.4 equiv.).

  • Solvent: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: In-Situ Acyl Fluoride Formation for Difficult Amide Couplings

This method is highly effective for sterically hindered or electronically deactivated coupling partners.[1][16]

  • Acid Activation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.) in anhydrous DCM.

  • Fluorinating Agent: Add a fluorinating agent (e.g., TFFH, 1.1 equiv.) followed by a non-nucleophilic base (e.g., DIPEA, 2.2 equiv.).

  • Stir: Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.

  • Amine Addition: In a separate flask, dissolve this compound (1.0 equiv.) in anhydrous DCM and add it to the activated acyl fluoride solution.

  • Reaction & Workup: Monitor the reaction for completeness. Upon completion, quench with saturated aqueous NH₄Cl, and perform a standard aqueous workup.

G Start Select Coupling Strategy BondType What bond are you forming? Start->BondType Amide C(acyl)-N Bond BondType->Amide Amide ArylCN C(aryl)-N Bond BondType->ArylCN Aryl-Amine ArylCC C(aryl)-C Bond BondType->ArylCC Aryl-Aryl StericHindrance Are substrates sterically hindered? Amide->StericHindrance Buchwald Buchwald-Hartwig Amination ArylCN->Buchwald Suzuki Suzuki Coupling ArylCC->Suzuki HATU Use HATU/DIPEA in DMF StericHindrance->HATU No AcylFluoride Use Acyl Fluoride Method (TFFH/DIPEA) StericHindrance->AcylFluoride Yes HalideReactivity Aryl Halide Reactivity? I_Br Iodide or Bromide HalideReactivity->I_Br High (I, Br) Cl_OTf Chloride or Triflate HalideReactivity->Cl_OTf Low (Cl, OTf) Ligand1 Use standard ligands (e.g., P(tBu)3) I_Br->Ligand1 Ligand2 Use bulky biaryl ligands (e.g., XPhos, SPhos) Cl_OTf->Ligand2 Buchwald->HalideReactivity Suzuki->HalideReactivity

Caption: Decision tree for selecting an appropriate coupling strategy.

References

preventing degradation of 2-Thiophenemethylamine during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 2-Thiophenemethylamine (CAS: 27757-85-3). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. As a primary amine containing an electron-rich thiophene ring, this compound is susceptible to specific degradation pathways that can compromise experimental outcomes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you prevent, identify, and address degradation during storage and handling.

Troubleshooting Guide: Addressing Specific Degradation Issues

This section addresses common observational and analytical issues encountered during the use of this compound.

Question 1: My previously colorless or pale yellow this compound has turned yellow or dark brown. What happened, and is it still usable?

Answer: The most probable cause of color change is atmospheric oxidation . Primary amines and electron-rich aromatic systems like thiophene are susceptible to oxidation when exposed to oxygen in the air.[1] This process can be accelerated by exposure to light and elevated temperatures. The resulting oxidized species are often highly conjugated and colored, leading to the observed darkening of the material.

  • Causality: The lone pair of electrons on the nitrogen atom of the primary amine is readily oxidized. Furthermore, the sulfur atom in the thiophene ring can be oxidized to form S-oxides (sulfoxides) and S,S-dioxides (sulfones).[2] These reactions create chromophores that absorb visible light, causing the color.

  • Usability: The presence of color indicates that the purity of the material is compromised. While it might be suitable for non-critical applications, its use in sensitive, quantitative, or GMP-regulated experiments is strongly discouraged without purification. The impurities can lead to unexpected side reactions, lower yields, and difficulty in product purification.

  • Recommendation: Before use, you must verify the purity of the discolored sample using an appropriate analytical method, such as HPLC or GC (see Purity Verification Protocol below). Compare the results to the Certificate of Analysis (CoA) or to a freshly opened, properly stored sample.

Question 2: I've noticed my liquid sample has become more viscous, or my solid sample is clumping together. What is the cause?

Answer: This typically indicates moisture absorption . Amines are known to be hygroscopic, meaning they readily absorb water from the atmosphere.[3]

  • Causality: The primary amine group can form hydrogen bonds with water molecules, drawing them into the bulk material. This can cause liquids to become more viscous and crystalline solids to deliquesce or clump.

  • Consequences: The presence of water can hydrolyze other reagents in your reaction mixture or interfere with reactions that require anhydrous conditions.

  • Recommendation: Always handle this compound in a dry environment, preferably under an inert atmosphere (e.g., in a glovebox). Store the compound in a tightly sealed container, ideally with a desiccant.

Question 3: My NMR/LC-MS analysis shows several unexpected peaks that were not present when the sample was new. What are these impurities?

Answer: These peaks are likely degradation products. Based on the chemistry of this compound, the most common impurities are:

  • Oxidation Products: As discussed, oxidation can lead to the formation of N-oxides, sulfoxides, or sulfones. These will have a higher mass in an MS spectrum (M+16 or M+32) and show characteristic shifts in an NMR spectrum.

  • Dimers or Oligomers: Over time, particularly with exposure to air and light, amine compounds can undergo oxidative coupling or other polymerization reactions. These would appear as higher molecular weight species in MS.

  • Carbon Dioxide Adducts: Primary amines can react reversibly with atmospheric carbon dioxide (CO₂) to form carbamate salts. This can sometimes be observed in analytical data.

  • Recommendation: To confirm the identity of these peaks, a more detailed structural elucidation would be necessary (e.g., high-resolution mass spectrometry, 2D-NMR). However, for practical purposes, their presence confirms that significant degradation has occurred. If the level of impurities is unacceptable, the material should be purified or discarded. A common purification method for amines is distillation under reduced pressure.[4]

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the storage and handling of this compound.

Question 1: What are the ideal long-term storage conditions for this compound?

Answer: To minimize degradation, this compound should be stored according to the conditions summarized in the table below. The primary goal is to protect it from air, moisture, light, and heat.

ParameterRecommended ConditionRationale
Temperature Room Temperature (for short-term)[5][6]. ≤ -20°C (for long-term)[7]Lower temperatures slow down the rate of all chemical degradation reactions.[8]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents atmospheric oxidation, which is a primary degradation pathway for amines.[1]
Container Amber Glass Vial/Bottle with a Secure, Lined CapAmber glass protects the compound from light.[1][8] A tight seal prevents moisture and air ingress.[3]
Environment Dry, Dark LocationMinimizes exposure to moisture and UV radiation, which can catalyze degradation.[3][5][6]

Question 2: What are the primary factors that cause this compound to degrade?

Answer: The four main environmental factors that induce degradation are:

  • Air (Oxygen): Leads to oxidation of the amine and thiophene ring, causing discoloration and impurity formation.[1] The compound is noted to be air-sensitive.[5][6]

  • Moisture: As a hygroscopic compound, it readily absorbs water, which can compromise experiments requiring anhydrous conditions.[3]

  • Light: UV light can provide the energy needed to initiate and accelerate oxidative and other radical-based degradation pathways.[8]

  • Heat: Elevated temperatures increase the kinetic rate of all degradation reactions.[3][8]

Question 3: How should I properly handle this compound upon receiving it and during use?

Answer: A systematic workflow is crucial to maintain the compound's integrity.

cluster_0 Compound Integrity Workflow A 1. Receipt & Initial Inspection - Check seal integrity - Note initial color & appearance B 2. Log & Label - Record date of receipt - Assign internal lot number A->B C 3. Immediate Storage - Transfer to a dark, dry location - Store under recommended conditions (See Table 1) B->C D 4. Aliquoting for Use - Work under inert atmosphere (Ar/N2) - Use clean, dry glassware/syringes C->D Before first use E 5. Purity Verification (Pre-Experiment) - Run QC check (HPLC/GC) - Compare to CoA or reference standard D->E F 6. Experimental Use - Use immediately after removal from storage E->F G 7. Resealing & Storage - Purge headspace with inert gas - Tightly reseal and return to proper storage F->G cluster_pathway Potential Oxidative Degradation Pathway cluster_products TMA This compound (C5H7NS) O2 + O2 (Air) + Light/Heat TMA->O2 Products Degradation Products (Colored Impurities) O2->Products N_Oxide N-Oxide derivatives Products->N_Oxide S_Oxide Thiophene-S-Oxide Products->S_Oxide Polymer Dimers/Polymers Products->Polymer

References

Technical Support Center: Alternative Work-up Procedures for 2-Thiophenemethylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-thiophenemethylamine. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification and isolation of this critical building block. We provide field-proven insights, troubleshooting guides, and detailed protocols to help you optimize your work-up procedures, improve yield, and ensure the highest product purity.

Section 1: Troubleshooting Guide by Synthetic Route

The work-up procedure is as critical as the reaction itself. The choice of synthesis route dictates the impurity profile and, therefore, the most effective purification strategy. Below, we address common issues associated with popular synthetic pathways.

Route A: Reductive Amination of 2-Thiophenecarboxaldehyde

Reductive amination is a popular one-pot method for synthesizing amines.[1] It involves the reaction of 2-thiophenecarboxaldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ. However, controlling selectivity and removing reaction components can be challenging.

❓ Problem: My final product is contaminated with significant amounts of di-(2-thienylmethyl)amine (secondary amine) and tri-(2-thienylmethyl)amine (tertiary amine).

  • Causality & Expertise: Over-alkylation is a common side reaction in reductive aminations.[2] The newly formed primary amine product, this compound, is nucleophilic and can react with remaining imine intermediates faster than ammonia, leading to secondary and tertiary amine impurities. This is especially problematic when using aggressive reducing agents that also reduce the imine slowly.

  • Solution: Alternative Work-up & Protocol Adjustments

    • Reagent Selection: Switch to a sterically hindered or milder reducing agent that favors the reduction of the protonated imine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less reactive towards the aldehyde and the subsequent amine products compared to agents like sodium cyanoborohydride or sodium borohydride.[3]

    • Control of Stoichiometry: Use a large excess of the ammonia source (e.g., ammonium acetate) to outcompete the primary amine product in reacting with the aldehyde.[4]

    • pH Control: Maintain a slightly acidic pH (around 5-6). This protonates the imine, activating it for reduction, while minimizing the nucleophilicity of the product amine by keeping it in its protonated, ammonium salt form.

    • Purification Strategy (Acid-Base Extraction):

      • After quenching the reaction, perform an extraction with a non-polar organic solvent (e.g., diethyl ether, ethyl acetate).

      • Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The primary, secondary, and tertiary amines will be protonated and move to the aqueous layer, leaving unreacted aldehyde and neutral byproducts in the organic layer.

      • Separate the aqueous layer and basify it with a strong base (e.g., 10M NaOH) to a pH > 12, ensuring the solution remains cold in an ice bath.

      • Extract the free amines back into an organic solvent (e.g., dichloromethane).

      • Wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The resulting mixture of amines can often be separated by fractional vacuum distillation.

❓ Problem: I'm struggling to remove inorganic salts (e.g., borate salts) from my product after using NaBH₄ or a similar reducing agent.

  • Causality & Expertise: Boron-based reducing agents produce borate salt byproducts upon quenching. These salts can be gelatinous or finely dispersed, often leading to problematic emulsions during aqueous work-up and contamination of the final product.

  • Solution: Optimized Quenching and Extraction

    • Acidic Quench: After the reaction is complete, cool the mixture in an ice bath and slowly add 1M HCl. This protonates the product amine, hydrolyzes boron complexes, and converts borate salts into boric acid, which is more soluble.

    • Solvent Choice: If emulsions persist, add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which helps to break the emulsion.[5] Alternatively, switching to a different extraction solvent may resolve the issue.

    • Filtration: In some cases, if a significant amount of solid salt remains, the entire mixture can be filtered through a pad of Celite® before proceeding with the liquid-liquid extraction.

    • Final Purification: The most reliable method to ensure an inorganic-free product is fractional distillation under reduced pressure. This compound has a boiling point of 95-99 °C at 28 mmHg.

Route B: Gabriel Synthesis from 2-(Chloromethyl)thiophene

The Gabriel synthesis is an excellent method for producing primary amines without the risk of over-alkylation.[6] It utilizes potassium phthalimide as an ammonia surrogate.[7] The primary work-up challenge arises during the final deprotection step.

❓ Problem: During the hydrazinolysis work-up, the phthalhydrazide byproduct precipitates as a fine, voluminous solid that is difficult to filter and contaminates my product.

  • Causality & Expertise: The reaction of the N-alkylated phthalimide with hydrazine produces the desired primary amine and phthalhydrazide.[8] Phthalhydrazide is notoriously insoluble in many common organic solvents, forming a fine precipitate that can clog filter paper and trap the product.

  • Solution 1: Optimized Hydrazinolysis Work-up

    • Acidification Post-Reaction: After the reaction with hydrazine is complete, cool the mixture and add an excess of dilute HCl (e.g., 2M). This serves two purposes: it protonates the product amine, making it water-soluble, and it protonates the phthalhydrazide, which may help to create a more granular, easily filterable solid.

    • Filter and Wash: Filter the mixture to remove the phthalhydrazide precipitate. Wash the filter cake thoroughly with dilute HCl to recover any trapped product amine salt.

    • Isolate the Product: Combine the filtrate and washings. Basify the aqueous solution with concentrated NaOH until pH > 12 (use an ice bath to control the temperature). The free amine will separate.

    • Extraction: Extract the liberated this compound with an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over an anhydrous salt, and concentrate to yield the product.

  • Solution 2: Alternative Deprotection (Acidic Hydrolysis)

    • As an alternative to hydrazine, the N-alkylated phthalimide can be hydrolyzed under strong acidic conditions (e.g., refluxing with concentrated HCl or H₂SO₄).[2]

    • Pros: This avoids the formation of phthalhydrazide. The byproduct, phthalic acid, is often easier to remove.

    • Cons: The conditions are harsh and may not be suitable for sensitive substrates. The reaction can be slow.

    • Work-up: After hydrolysis, cool the mixture. Phthalic acid will precipitate and can be removed by filtration. The filtrate contains the product as its ammonium salt. The amine is then liberated by basification and extracted as described above.

Section 2: Frequently Asked Questions (FAQs)

Q1: My final this compound product is a dark brown or black oil, even after distillation. How can I decolorize it? A1: Dark coloration is typically due to trace impurities or minor product oxidation.

  • Distillation from a Drying Agent: Redistilling the product under vacuum from a small amount of a non-reactive drying agent like barium oxide (BaO) can remove color-causing impurities.[9]

  • Activated Carbon Treatment: Dissolve the crude amine in a suitable solvent (e.g., diethyl ether). Add a small amount of activated carbon (charcoal), stir for 15-30 minutes, and then filter through Celite®. Remove the solvent under reduced pressure. Caution: This can sometimes lead to product loss due to adsorption.

  • Salt Formation and Recrystallization: Convert the amine to its hydrochloride salt by treating a solution of the amine with HCl (either gaseous or as a solution in ether/methanol). The salt can then be recrystallized from a suitable solvent system like ethanol/ether.[9] After recrystallization, the pure salt can be converted back to the free amine by treatment with a base.

Q2: I need to perform a reaction sensitive to residual water. How can I rigorously dry the final amine product? A2: Amines can be challenging to dry completely.

  • Azeotropic Distillation: If the amine is soluble in a solvent that forms a low-boiling azeotrope with water (e.g., toluene), you can dissolve the amine in it and distill off the solvent-water azeotrope. This is effective but requires an additional solvent removal step.

  • Drying over KOH/BaO: The most common method is to dry the liquid amine over potassium hydroxide (KOH) pellets or barium oxide (BaO) for several hours, followed by decanting or filtering, and then distilling the amine from the drying agent under reduced pressure. Do not use acidic drying agents like CaCl₂ or MgSO₄, as they will react with the amine.

Q3: Can I use standard silica gel column chromatography to purify this compound? A3: It is possible but often problematic. Primary amines are basic and tend to interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to significant tailing, poor separation, and even irreversible adsorption of the product onto the column.

  • Recommended Solution: If chromatography is necessary, use a deactivated stationary phase. You can either use commercially available deactivated silica or prepare it by pre-treating the silica gel with a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine or ammonia in your eluent (e.g., ethyl acetate/hexane with 1% Et₃N). Alternatively, using basic alumina as the stationary phase is often a better choice for purifying amines.

Section 3: Protocols & Data

Protocol 1: Detailed Work-up for Gabriel Synthesis via Hydrazinolysis
  • Reaction Completion: Once TLC or LC-MS indicates full consumption of the N-(2-thienylmethyl)phthalimide, cool the reaction vessel (typically in ethanol) to room temperature.

  • Solvent Removal: Remove the reaction solvent (e.g., ethanol) via rotary evaporation.

  • Acidification: To the residue, add 100 mL of 2M HCl and stir vigorously for 20 minutes. A thick white precipitate of phthalhydrazide hydrochloride will form.

  • Filtration: Set up a Büchner funnel with filter paper and filter the slurry.

  • Washing: Wash the filter cake with two 25 mL portions of 2M HCl to ensure all the desired amine salt is recovered in the filtrate.

  • Basification: Combine the filtrate and washings in a flask and cool it in an ice-water bath. Slowly add 10M NaOH solution with stirring until the pH is > 12 (check with pH paper).

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, wash with 50 mL of brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

Table 1: Comparison of Purity & Yield for Different Work-up Procedures
Synthetic RouteWork-up ProcedureTypical Purity (by GC)Typical Isolated YieldKey AdvantageKey Disadvantage
Reductive AminationStandard Quench & Extraction75-85%60-70%Fast, one-pot reaction.Contamination with over-alkylation byproducts.
Reductive AminationAcid/Base Extraction & Distillation>98%50-65%High purity product.More steps, potential for lower overall yield.
Gabriel SynthesisHydrazinolysis & Direct Extraction80-90%75-85%Avoids harsh acids.Phthalhydrazide can be difficult to filter.
Gabriel SynthesisHydrazinolysis & Acid/Base Work-up>99%70-80%Excellent purity, easy filtration.Requires handling of acids and bases.
Gabriel SynthesisAcid Hydrolysis>99%65-75%High purity, no hydrazine used.Harsh conditions (high temp, strong acid).

Note: Purity and yield are representative and can vary based on reaction scale and specific conditions.

Section 4: Visual Guides

Troubleshooting_Workup start Work-up Issue Identified emulsion Persistent Emulsion during Extraction? start->emulsion dark_product Final Product is Dark Oil? start->dark_product low_purity Low Purity by GC/NMR? (Side Products Present) start->low_purity emulsion->dark_product No add_brine Add Brine or Change Solvent emulsion->add_brine Yes dark_product->low_purity No distill Redistill from BaO or use Activated Carbon dark_product->distill Yes acid_base Perform Acid/Base Extraction low_purity->acid_base Yes salt_recrystallize Convert to HCl Salt and Recrystallize distill->salt_recrystallize If color persists chromatography Chromatography on Basic Alumina or Treated Silica acid_base->chromatography If separation is poor chromatography->salt_recrystallize For highest purity Gabriel_Workup_Comparison cluster_hydrazinolysis Hydrazinolysis Work-up cluster_acid_hydrolysis Acid Hydrolysis Work-up h1 React with N2H4 h2 Acidify with HCl h1->h2 h3 Filter Phthalhydrazide h2->h3 h4 Basify Filtrate h3->h4 h5 Extract Amine h4->h5 end_product Pure this compound h5->end_product a1 Reflux with Conc. HCl a2 Cool and Filter Phthalic Acid a1->a2 a3 Basify Filtrate a2->a3 a4 Extract Amine a3->a4 a4->end_product start N-(2-thienylmethyl)phthalimide start->h1 start->a1

References

Technical Support Center: Managing Impurities in Large-Scale 2-Thiophenemethylamine Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale production of 2-Thiophenemethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of impurity management in the synthesis of this critical intermediate. As a key building block in many pharmaceutical compounds, the purity of this compound is paramount.[1] This document provides in-depth, experience-driven advice in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What are the primary impurities I should anticipate in the large-scale synthesis of this compound via reductive amination, and what are their formation mechanisms?

In the large-scale synthesis of this compound, particularly through the common route of reductive amination of 2-thiophenecarboxaldehyde, several process-related impurities can arise.[2][3] Understanding their origin is the first step toward effective control.

Common Impurities and Their Origins:

  • Unreacted Starting Materials:

    • 2-Thiophenecarboxaldehyde: Incomplete reaction or inefficient reduction can leave residual aldehyde in your product stream.

    • Ammonia/Amine Source: Excess or unreacted ammonia or its equivalent.

  • Process-Related Impurities:

    • Imines: The intermediate imine formed from the condensation of 2-thiophenecarboxaldehyde and the amine source may persist if the reduction step is not driven to completion.[2]

    • Over-alkylation Products: Secondary and tertiary amines can form, especially if the primary amine product reacts further with the starting aldehyde. An example is the formation of N,N-bis(thiophen-2-ylmethyl)amine.

    • Dimeric Impurities: Self-condensation or other side reactions can lead to dimers. For instance, homo-coupling of the thiophene amines can occur.[4]

    • Solvent-Related Impurities: Residual solvents from the reaction or purification steps are common. The choice of solvent is critical, and their limits are defined by regulatory bodies.[5]

  • Degradation Products:

    • Oxidation Products: The thiophene ring and the amine group can be susceptible to oxidation, especially if exposed to air and light over extended periods.

    • Polymerization Products: Under harsh conditions (e.g., strong acid, high heat), thiophene-containing compounds can polymerize.

The formation of these impurities is often influenced by reaction conditions such as temperature, pressure, stoichiometry of reactants, and the choice of reducing agent.[6]

FAQ 2: What is the recommended analytical method for profiling and quantifying impurities in my final this compound product?

A robust analytical method is crucial for identifying and quantifying impurities to ensure the quality of your product. High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard method for this purpose.

Recommended HPLC-UV Protocol:

This protocol is a starting point and may require optimization for your specific impurity profile.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for the polar amine and related non-polar impurities.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for the amine.
Mobile Phase B AcetonitrileA common organic modifier providing good elution strength.
Gradient 5% B to 95% B over 20 minutesA broad gradient is essential to elute both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection Wavelength 235 nmThe thiophene ring has a strong UV absorbance around this wavelength.
Injection Volume 10 µLA typical injection volume; can be adjusted based on concentration.

Workflow for Impurity Profiling:

Caption: A typical workflow for HPLC-based impurity profiling of this compound.

FAQ 3: I'm observing a high concentration of unreacted 2-thiophenecarboxaldehyde in my final product. What are the probable causes and how can I mitigate this?

High levels of residual 2-thiophenecarboxaldehyde indicate an incomplete or inefficient reductive amination process. Here’s a troubleshooting guide to address this issue.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Inefficient Reducing Agent The choice and amount of reducing agent are critical. Sodium borohydride is a common choice, but for more controlled reductions, sodium triacetoxyborohydride or sodium cyanoborohydride can be more effective as they are less likely to reduce the aldehyde before imine formation.[7] Consider increasing the molar equivalents of the reducing agent.
Suboptimal Reaction pH The formation of the imine intermediate is pH-dependent. The reaction is typically favored under weakly acidic conditions (pH 4-6). If the pH is too low, the amine will be protonated and non-nucleophilic. If it's too high, the carbonyl will not be sufficiently activated.
Low Reaction Temperature While lower temperatures can control side reactions, they can also slow down the desired reaction. Consider a modest increase in temperature to drive the reaction to completion, but monitor for the formation of degradation products.
Insufficient Reaction Time The reaction may simply need more time to go to completion. Monitor the reaction progress by taking aliquots and analyzing them by HPLC or TLC.

Logical Troubleshooting Flow:

Troubleshooting High Aldehyde start High Residual Aldehyde Detected check_reducing_agent Verify Reducing Agent Activity & Stoichiometry start->check_reducing_agent check_ph Measure and Adjust Reaction pH (4-6) check_reducing_agent->check_ph If agent is OK check_temp_time Optimize Temperature and Reaction Time check_ph->check_temp_time If pH is optimal re_run Re-run Reaction with Optimized Parameters check_temp_time->re_run If parameters were suboptimal success Aldehyde Level within Specification re_run->success

Caption: A step-by-step guide to troubleshoot high levels of residual 2-thiophenecarboxaldehyde.

FAQ 4: My product analysis shows a significant dimeric impurity. What is its likely structure and how can I prevent its formation?

A common dimeric impurity is formed through the over-alkylation of the desired primary amine product. The product, this compound, can act as a nucleophile and react with the starting 2-thiophenecarboxaldehyde to form a secondary amine, N,N-bis(thiophen-2-ylmethyl)amine, after reduction.

Mechanism of Dimeric Impurity Formation:

  • Desired Reaction: 2-Thiophenecarboxaldehyde + NH₃ → Imine → this compound (Primary Amine)

  • Side Reaction: this compound + 2-Thiophenecarboxaldehyde → Secondary Imine → N,N-bis(thiophen-2-ylmethyl)amine (Dimeric Impurity)

Strategies to Minimize Dimer Formation:

  • Control Stoichiometry: Use a significant excess of the ammonia source relative to the aldehyde. This will statistically favor the reaction of the aldehyde with ammonia over the primary amine product.

  • Slow Addition of Aldehyde: Adding the 2-thiophenecarboxaldehyde slowly to the reaction mixture containing the ammonia source and reducing agent can help maintain a low concentration of the aldehyde, thus reducing the likelihood of the side reaction.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can decrease the rate of the over-alkylation side reaction more than the desired primary amine formation.

  • Choice of Amine Source: Using a protected form of ammonia or a reagent that delivers ammonia in a controlled manner can sometimes improve selectivity.

FAQ 5: What are the most effective large-scale purification strategies to achieve >99.5% purity for this compound?

Achieving high purity on a large scale requires a robust purification strategy. For this compound, a combination of distillation and salt formation/recrystallization is often employed.

1. Fractional Vacuum Distillation:

This compound is a liquid with a boiling point of 95-99 °C at 28 mmHg.[1][8][9][10] Fractional distillation under reduced pressure is an effective method to remove less volatile and more volatile impurities.

ParameterRecommended Condition
Pressure 20-30 mmHg
Collection Temperature 95-100 °C
Packing Material Glass helices or structured packing

2. Purification via Salt Formation and Recrystallization:

This is a highly effective method for removing closely related impurities.

Step-by-Step Protocol:

  • Salt Formation:

    • Dissolve the crude this compound in a suitable solvent (e.g., isopropanol, ethanol).

    • Slowly add a solution of an appropriate acid (e.g., hydrochloric acid in isopropanol, or p-toluenesulfonic acid) to precipitate the amine salt.[8][11] The hydrochloride salt is a common choice.[8]

  • Recrystallization:

    • Isolate the precipitated salt by filtration.

    • Recrystallize the salt from a suitable solvent system (e.g., ethanol/water, methanol/ether). This step is highly effective at rejecting impurities that do not co-crystallize.

  • Free-Basing:

    • Dissolve the purified salt in water.

    • Add a base (e.g., NaOH, K₂CO₃) to neutralize the acid and liberate the free amine.

    • Extract the purified this compound with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

    • Dry the organic layer, remove the solvent, and perform a final distillation to obtain the high-purity product.

This multi-step purification process, while more involved, provides a robust method for achieving the high purity required for pharmaceutical applications.

References

Technical Support Center: Reaction Kinetics of 2-Thiophenemethylamine Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Thiophenemethylamine substitution reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of enhancing reaction kinetics and troubleshooting common experimental hurdles. The following question-and-answer section provides in-depth, field-proven insights to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My substitution reaction with this compound is extremely slow or incomplete. What are the primary factors I should investigate?

Answer:

A sluggish reaction is one of the most common challenges encountered. The issue typically stems from one or a combination of three core factors: the intrinsic reactivity of your substrate, the choice of reaction conditions (solvent, temperature), or the nature of the nucleophile/base system.

This compound participates in nucleophilic substitution reactions, often through a Nucleophilic Aromatic Substitution (SNAr) mechanism, especially if the thiophene ring is appropriately activated. The SNAr mechanism is a stepwise process involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is paramount for the reaction to proceed efficiently.

Troubleshooting Workflow:

Here is a logical workflow to diagnose the issue:

G start Slow or Incomplete Reaction substrate Step 1: Verify Substrate Activation Is there a strong electron-withdrawing group (EWG) ortho or para to the leaving group? start->substrate substrate->substrate conditions Step 2: Optimize Reaction Conditions substrate->conditions Yes solvent 2a: Evaluate Solvent Choice Is the solvent aprotic polar? conditions->solvent solvent->solvent temp 2b: Increase Temperature Incrementally solvent->temp Yes base Step 3: Assess Base/Nucleophile System Is the base strong enough but non-nucleophilic? Is the nucleophile concentration adequate? temp->base complete Reaction Optimized base->complete Adjust as needed G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification a 1. Add activated aryl halide (1.0 eq) and anhydrous polar aprotic solvent (e.g., DMF) to a dry, inert flask. b 2. Add a non-nucleophilic base (e.g., K₂CO₃, 2.0 eq). a->b c 3. Add this compound (1.1 eq) dropwise at room temperature. b->c d 4. Heat the mixture to the desired temperature (e.g., 60-100 °C). c->d e 5. Monitor reaction progress by TLC or HPLC until starting material is consumed. d->e f 6. Cool to RT, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate). e->f g 7. Wash organic layer with brine, dry over Na₂SO₄, and concentrate. f->g h 8. Purify the crude product via column chromatography or recrystallization. g->h

References

minimizing dimer formation in 2-Thiophenemethylamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-thiophenemethylamine. This guide is designed to provide in-depth, field-proven insights into a common challenge encountered during its use: the formation of unwanted dimer byproducts. Our goal is to explain the causality behind these side reactions and provide robust, actionable strategies to ensure the success of your experiments.

Section 1: Understanding Dimer Formation
Q1: What is dimer formation and why is it a significant issue in reactions with this compound?

A1: Dimer formation is a side reaction where two molecules of a starting material or an intermediate react with each other to form a larger, unintended molecule (a dimer). In the context of this compound, this is particularly problematic because it consumes your valuable starting material, reduces the yield of your desired product, and introduces a significant impurity that can be difficult to separate due to its higher molecular weight and potentially similar polarity to the product.

This compound is a versatile building block used in the synthesis of numerous pharmaceutical and agrochemical compounds.[1] Its structure contains two reactive sites: a nucleophilic primary amine and an electron-rich thiophene ring. This dual reactivity is the primary reason it can be susceptible to self-reaction under various conditions, leading to dimer formation.

Q2: What are the primary mechanisms that lead to dimer formation with this compound?

A2: While the exact mechanism can be reaction-dependent, there are two principal pathways that can lead to dimerization:

  • Oxidative Coupling: The electron-rich thiophene ring is susceptible to oxidation, especially in the presence of trace oxygen, metal catalysts, or certain basic conditions.[2] This can generate radical cations that couple to form a bi-thiophene linkage, resulting in a dimer. Reactions run in the open air, especially over long periods or at elevated temperatures, are more prone to this pathway.

  • Intermolecular Nucleophilic Reactions: This pathway involves the amine of one molecule attacking a reactive intermediate of another. For instance, during an acylation reaction with an acyl chloride, a small amount of an N-acylated, O-activated intermediate might be susceptible to attack by a second molecule of this compound, leading to an undesired dimer instead of the intended product. Similarly, in reductive aminations, imine intermediates could potentially react with another amine molecule before being reduced.

The following diagram illustrates these potential dimerization pathways.

G cluster_0 Pathway 1: Oxidative Coupling cluster_1 Pathway 2: Intermolecular Side Reaction A 2 x this compound B Radical Cation Intermediate A->B Oxidation (O₂, Metal Traces) C Bi-thiophene Dimer B->C C-C Coupling D This compound + Reagent E Reactive Intermediate D->E Activation F Desired Product E->F Intended Reaction G Dimer Byproduct E->G Side Reaction H This compound (Nucleophile) H->G

Caption: Potential pathways for dimer formation.

Section 2: Troubleshooting & Prevention Strategies
Q3: My acylation (amide coupling) reaction is giving a high molecular weight byproduct. How do I confirm it's a dimer?

A3: This is a classic scenario. Before attempting to optimize the reaction, you must confirm the identity of the byproduct. A multi-pronged analytical approach is most effective.

  • Mass Spectrometry (MS): This is the most direct method. Analyze your crude reaction mixture using GC-MS or LC-MS. A dimer's molecular weight will be approximately double that of the starting material, minus the mass of any atoms lost during the coupling (e.g., 2 x C₅H₇NS - 2H = Dimer). Look for a mass peak corresponding to this calculated value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be very informative. A dimer will have a more complex spectrum but may show duplicated or shifted signals corresponding to the thiophene and methylamine protons. Comparing the integration of the aromatic region to the aliphatic region can reveal if the ratio deviates from the expected 1:1 for the monomeric product.

  • High-Performance Liquid Chromatography (HPLC): Develop an HPLC method to separate the components of your crude mixture. The dimer will typically have a different retention time than your starting material and product. By collecting the fraction corresponding to the byproduct peak and subjecting it to MS and NMR, you can confirm its identity.

Q4: How can I adjust my acylation conditions to minimize dimer formation?

A4: The key is to favor the desired intramolecular reaction (acylation) over the intermolecular side reaction (dimerization). This can be achieved by carefully controlling the reaction kinetics and minimizing opportunities for side reactions.

Core Strategy: Slow Addition & Controlled Stoichiometry Instead of mixing all reagents at once, slowly add the acylating agent (e.g., acyl chloride, dissolved in a dry solvent) to a solution of this compound and a suitable base at a controlled temperature. This "slow drip" method keeps the concentration of the highly reactive acylating agent low at all times, ensuring it is more likely to react with the amine it first encounters rather than creating an environment ripe for side reactions.[2]

ParameterStandard Condition (Prone to Dimer)Optimized Condition (Minimizes Dimer)Rationale
Reagent Addition All reagents mixed at onceSlow, dropwise addition of acylating agentMaintains low concentration of the electrophile, favoring the primary reaction pathway.
Temperature Room Temp or Reflux0 °C to Room TempLower temperatures decrease the rate of all reactions, but often disproportionately slow down undesired side reactions.[3]
Base Strong, nucleophilic bases (e.g., NaOH)Non-nucleophilic, sterically hindered bases (e.g., DIPEA, 2,6-lutidine)Prevents the base from participating in side reactions and ensures it only acts as a proton scavenger.
Atmosphere Open to airInert atmosphere (Nitrogen or Argon)Prevents oxidative coupling of the thiophene ring, a common pathway for dimerization.[4]
Stoichiometry 1:1 ratio of amine to acylating agentSlight excess (1.05-1.1 equiv.) of the amineEnsures the acylating agent is fully consumed, minimizing its availability for side reactions.
Q5: I'm performing a reductive amination with an aldehyde/ketone and see side products. What strategies prevent dimerization here?

A5: Reductive amination involves the in-situ formation of an imine followed by its reduction.[5][6] Side reactions can occur if the imine intermediate reacts with another molecule of this compound or if the starting amine itself participates in an unwanted reaction.

Core Strategy: Choice of Reducing Agent and pH Control The choice of reducing agent is critical. Mild, selective reducing agents that are active under slightly acidic conditions are preferred.

  • Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice. It is mild enough not to reduce the starting aldehyde/ketone and works efficiently under the slightly acidic conditions that favor imine formation.[7]

  • Sodium Cyanoborohydride (NaBH₃CN): Another classic choice that is effective at a pH of ~6-7.[8] It selectively reduces the protonated imine (iminium ion) much faster than it reduces the carbonyl group.[6]

  • One-Pot Procedure: Generally, it is best to mix the amine and carbonyl component first to allow for imine formation, and then add the reducing agent. Performing the reaction in a single pot is standard practice.[9]

G start Start: Aldehyde/Ketone + This compound imine Imine Formation (Slightly Acidic, e.g., AcOH) start->imine add_reductant Add Selective Reducing Agent (e.g., STAB, NaBH₃CN) imine->add_reductant side_rxn Side Reactions (e.g., Dimerization) imine->side_rxn [Suboptimal Conditions] reduction Selective Reduction of Iminium Ion add_reductant->reduction product Desired Secondary Amine reduction->product

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Thiophenemethylamine and Phenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth, objective comparison of the biological activities of 2-Thiophenemethylamine and its well-characterized bioisostere, Phenethylamine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explain the causality behind experimental observations and methodologies. We will explore their structural nuances, receptor interactions, and the functional consequences of the core chemical distinction: a thiophene ring versus a phenyl ring.

Introduction: A Tale of Two Rings

Phenethylamine (PEA) is an endogenous trace amine that acts as a central nervous system stimulant and neuromodulator in humans.[1][2][3] Its simple structure—a phenyl ring attached to an ethylamine side chain—serves as the backbone for a vast array of synthetic and natural compounds, including neurotransmitters like dopamine and norepinephrine, as well as many psychoactive drugs.[3][4][5][6] Its biological activity, particularly its role as a potent agonist at the Trace Amine-Associated Receptor 1 (TAAR1), is well-documented.[2][7][8]

This compound shares the same ethylamine side chain but replaces the phenyl ring with a five-membered aromatic thiophene ring.[9] In medicinal chemistry, the thiophene ring is often employed as a bioisostere for the phenyl ring. This substitution maintains a similar size and shape but introduces a sulfur heteroatom, which can significantly alter electronic properties, lipophilicity, metabolic stability, and hydrogen bonding capacity. While extensively used as a versatile building block in the synthesis of novel therapeutics—including potential anticancer, anti-inflammatory, and antimicrobial agents—the intrinsic biological activity of this compound itself is less characterized in publicly available literature.[10][11]

This guide will compare the known biological profile of Phenethylamine with the activities of compounds derived from this compound to infer and contrast their potential pharmacological roles.

G cluster_PEA Phenethylamine cluster_2TM This compound PEA Phenethylamine Structure PEA_img TM This compound Structure TM_img

Caption: Core structures of Phenethylamine and this compound.

Core Biological Target: The Trace Amine-Associated Receptor 1 (TAAR1)

The primary and most well-characterized target for Phenethylamine is TAAR1, a G protein-coupled receptor (GPCR) that modulates monoaminergic systems.[2][7][12]

Phenethylamine's Mechanism of Action at TAAR1: Phenethylamine is a potent TAAR1 agonist.[2][8] Activation of TAAR1, which is primarily coupled to the Gαs protein, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[13] This signaling cascade has profound effects on the function of monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). Specifically, TAAR1 activation can inhibit the uptake and promote the efflux of these neurotransmitters, effectively increasing their synaptic concentration.[14] This mechanism underpins the stimulant effects of phenethylamine and its derivatives, like amphetamine.[2][15]

This compound's Potential TAAR1 Activity: While direct studies on this compound at TAAR1 are not prevalent in the searched literature, structure-activity relationship (SAR) studies of related compounds provide valuable insight. For instance, 4-thio-substituted phenethylamines (the 2C-T series) show high affinity for rat TAAR1.[16] Given that the thiophene ring is a key feature of these compounds, it is plausible that this compound itself can interact with TAAR1. The electron-rich nature of the thiophene ring, compared to the phenyl ring, could influence the binding affinity and efficacy. Direct experimental validation is required to confirm this hypothesis.

PEA Phenethylamine TAAR1 TAAR1 Receptor PEA->TAAR1 binds & activates Gas Gαs Protein TAAR1->Gas activates AC Adenylyl Cyclase Gas->AC stimulates cAMP ↑ cAMP AC->cAMP produces PKA PKA Activation cAMP->PKA Transporter Monoamine Transporters (DAT, NET, SERT) PKA->Transporter phosphorylates Result Inhibited Uptake & Induced Efflux of Dopamine/Norepinephrine Transporter->Result

Caption: Phenethylamine's signaling pathway via the TAAR1 receptor.

Interaction with Serotonin (5-HT) Receptors

Phenethylamine and its derivatives are well-known for their interactions with various serotonin (5-HT) receptors, particularly the 5-HT₂A subtype, which is associated with psychedelic effects.[17][18][19]

  • Phenethylamine: While the parent compound has a lower affinity for 5-HT receptors compared to its substituted derivatives, it provides the foundational scaffold. SAR studies show that substitutions on the phenyl ring dramatically increase affinity and efficacy at 5-HT₂A receptors.[17][19][20][21][22] Generally, phenethylamine derivatives exhibit a higher affinity for the 5-HT₂A receptor compared to tryptamine derivatives.[18][19]

  • This compound Derivatives: The this compound scaffold is a key component in the synthesis of compounds targeting serotonin receptors. Notably, it is used as a reactant to create Serotonin 5-HT₁A receptor antagonists, which have shown potential neuroprotective effects.[23] This demonstrates that the thiophene-ethylamine structure is well-tolerated by serotonin receptors and can be modified to achieve high-affinity ligands, although the specific role may shift from agonism (common in psychedelic phenethylamines at 5-HT₂A) to antagonism (at 5-HT₁A).

Monoamine Oxidase (MAO) Inhibition

The biological activity of any amine is heavily influenced by its metabolic stability. Monoamine oxidases (MAO-A and MAO-B) are enzymes that degrade monoamines, including phenethylamine.[24]

  • Phenethylamine: Orally ingested phenethylamine is rapidly metabolized by MAO-B in the small intestine, which significantly reduces its bioavailability and central nervous system effects unless taken in large doses or with an MAO inhibitor.[2][24] Some phenethylamine derivatives have been developed specifically as MAO inhibitors for treating depression and Parkinson's disease.[4][25]

  • This compound: Data on the metabolism of this compound by MAO is scarce. However, the replacement of the phenyl ring with a thiophene ring can alter substrate specificity and the rate of metabolism. The sulfur atom could influence the orientation of the molecule within the enzyme's active site. It is plausible that it is also a substrate for MAO, but experimental data is needed to determine its susceptibility to degradation and its potential to act as an MAO inhibitor itself.

Comparative Data Summary

Due to the limited direct experimental data on this compound, this table focuses on the well-established profile of Phenethylamine and highlights the known activities of compounds derived from this compound to provide a basis for comparison.

Biological TargetPhenethylamine ActivityThis compound Derivative Activity
TAAR1 Potent Agonist[2][8]Plausible activity (inferred from thio-substituted PEA analogs)[16]
5-HT₂A Receptor Low affinity; scaffold for high-affinity agonists[17][18]Used to synthesize receptor ligands
5-HT₁A Receptor Low affinityUsed to synthesize high-affinity antagonists[23]
Monoamine Transporters Indirect modulation via TAAR1 (uptake inhibition/efflux)[14]Activity not well-characterized
MAO-B Substrate Yes, rapidly metabolized[2]Not well-characterized

Key Experimental Protocols

To empirically compare the biological activities of these two compounds, a standardized set of assays is essential. The following protocols represent the gold standard for characterizing aminergic compounds.

Radioligand Competition Binding Assay (for Receptor Affinity)

This protocol determines a compound's affinity (Ki) for a specific receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.

Causality: The choice of a competition assay is based on the principle that the concentration of the test compound required to displace 50% of the radioligand (the IC₅₀ value) is directly related to its binding affinity. Lower IC₅₀ values indicate higher affinity.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., human TAAR1 or 5-HT₂A).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-ketanserin for 5-HT₂A).

  • Competition: Add varying concentrations of the unlabeled test compound (Phenethylamine or this compound) to the wells. Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

  • Equilibrium: Incubate the plates to allow the binding to reach equilibrium (e.g., 90 minutes at 4°C).[13]

  • Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[13]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Receptor-Expressing Cell Membranes Incubate Incubate to Equilibrium Membranes->Incubate Radio Radioligand (e.g., [3H]-Ligand) Radio->Incubate Competitor Test Compound (Varying Conc.) Competitor->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Plot Plot % Binding vs. [Compound] Count->Plot Calc Calculate IC50 & Ki Plot->Calc

Caption: Workflow for a competitive radioligand binding assay.

cAMP Accumulation Functional Assay (for Gs-Coupled Receptor Agonism)

This assay measures the functional potency (EC₅₀) and efficacy of a compound at a Gs-coupled receptor like TAAR1 by quantifying the downstream production of cAMP.

Causality: Since TAAR1 activation directly leads to cAMP production via Gs and adenylyl cyclase, measuring cAMP levels provides a direct readout of receptor agonism.

Methodology:

  • Cell Culture: Plate cells expressing the Gs-coupled receptor of interest (e.g., TAAR1) in a multi-well plate.

  • Pre-treatment: Incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.

  • Stimulation: Add varying concentrations of the test compound (Phenethylamine or this compound) and incubate for a defined period (e.g., 30 minutes at 37°C).

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • Detection: Quantify the amount of cAMP in the lysate using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Analysis: Plot the cAMP signal against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for half-maximal response) and Emax (maximum effect).

Conclusion and Future Directions

The comparison between Phenethylamine and this compound highlights a classic theme in medicinal chemistry: the nuanced yet powerful effect of bioisosteric replacement. Phenethylamine is a well-understood endogenous neuromodulator with a clear pharmacological profile centered on TAAR1 activation and indirect monoamine modulation.[2][14] Its biological activity is potent but fleeting due to rapid metabolism.[2]

In contrast, this compound is primarily known as a synthetic intermediate, a testament to the utility of the thiophene-ethylamine scaffold in generating novel, biologically active molecules, including potent serotonin receptor antagonists.[10][23] The introduction of the thiophene ring offers chemists a tool to modulate metabolic stability and receptor interaction profiles.

The critical gap in our understanding is the lack of direct, head-to-head pharmacological data for this compound. Future research should prioritize characterizing its intrinsic activity using the protocols outlined above. Determining its affinity and functional activity at TAAR1, serotonin receptors, and monoamine transporters, as well as its profile as a substrate or inhibitor of MAO, will be crucial. Such data would not only illuminate the fundamental effects of replacing a phenyl with a thiophene ring in this important chemical class but could also uncover a novel endogenous signaling molecule or a new lead compound for therapeutic development.

References

Positional Isomerism in Thiophenemethylamines: A Comparative Guide to Potential Receptor Binding Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, understanding the nuanced interplay between a molecule's structure and its biological target is paramount. The substitution pattern of a pharmacophore can dramatically alter its affinity, selectivity, and functional activity at a given receptor. This guide explores the potential differences in receptor binding between two closely related positional isomers: 2-Thiophenemethylamine and 3-Thiophenemethylamine. While direct comparative binding data for these specific molecules is not extensively published, this document will leverage established principles of medicinal chemistry and structure-activity relationships (SAR) to hypothesize their differential pharmacology. Furthermore, we provide detailed experimental protocols for researchers to elucidate these binding profiles in their own laboratories.

Introduction: The Significance of the Thiophene Moiety in Neuropharmacology

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. In medicinal chemistry, it is often employed as a bioisostere of the benzene ring, offering a similar size and aromaticity but with distinct electronic properties and metabolic profile.[1] Thiophene-containing compounds have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3]

Crucially, the thiophene scaffold is a key component in numerous centrally acting agents. Its incorporation into structures analogous to endogenous neurotransmitters like serotonin and dopamine allows for the exploration of novel receptor interactions. This compound and 3-Thiophenemethylamine are structural analogs of phenethylamine, a core scaffold of many psychoactive compounds and neurotransmitters. The key difference lies in the position of the methylamine group on the thiophene ring, a seemingly minor change that can have profound implications for receptor binding.

Structural and Electronic Considerations

The position of the methylamine substituent influences the electronic distribution and steric profile of the molecule.

  • This compound : The methylamine group is adjacent to the sulfur atom. The lone pairs of the sulfur atom can influence the electronic environment of the C2 position. This proximity may also introduce specific steric constraints or favorable interactions within a receptor's binding pocket.

  • 3-Thiophenemethylamine : The methylamine group is further from the sulfur atom, at a position more analogous to the meta position of a benzene ring. This results in a different spatial arrangement and electronic character compared to the 2-isomer.

These structural distinctions are hypothesized to lead to differential binding affinities and selectivities for various G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D) receptors, which are common targets for phenethylamine-like molecules.[4][5] For instance, this compound has been utilized as a reactant in the synthesis of serotonin 5-HT1A receptor antagonists, suggesting an interaction with this receptor subtype.[6] Similarly, 3-Thiophenemethylamine is recognized as a building block for pharmaceuticals targeting neurological disorders.[7]

Comparative Receptor Binding Profile: A Hypothetical Analysis

In the absence of direct, published head-to-head binding data, we present a hypothetical comparative profile based on SAR principles of related compounds. Researchers are encouraged to use the protocols in the subsequent section to generate empirical data.

Receptor TargetThis compound (Hypothesized Affinity)3-Thiophenemethylamine (Hypothesized Affinity)Rationale
Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) Moderate to HighModerateThe 2-position may mimic the substitution pattern of known serotonergic ligands. Its use in synthesizing 5-HT1A antagonists supports potential interaction.[6] The 3-position may present a less optimal orientation for key interactions within the binding pocket of certain 5-HT receptor subtypes.[4]
Dopamine Receptors (e.g., D2, D3) ModerateModerate to HighThe thienylethylamine moiety has been explored as a replacement for the classic phenylethylamine pharmacophore in dopaminergic agents, with rigidified structures showing significant affinity.[5] The spatial arrangement of the 3-isomer might more closely mimic dopamine's conformation, potentially leading to higher affinity at D2-like receptors.
Monoamine Transporters (SERT, DAT, NET) Low to ModerateLow to ModeratePhenethylamine-type structures can interact with monoamine transporters. The thiophene substitution may modulate this activity, with subtle positional changes influencing selectivity.[8]

Disclaimer: This table is for illustrative purposes and is based on extrapolations from existing literature on related compounds. Experimental validation is essential.

Experimental Protocols for Determining Receptor Binding and Function

To empirically determine and compare the receptor binding profiles of 2- and 3-Thiophenemethylamine, standardized in vitro assays are necessary. The following protocols provide a robust framework for such an investigation.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from a receptor.[9]

Objective: To determine the Ki of 2- and 3-Thiophenemethylamine at a specific receptor (e.g., human 5-HT2A or D2 receptor).

Materials:

  • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).

  • Radiolabeled ligand with known affinity for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A, [3H]-Spiperone for D2).

  • Test compounds: this compound and 3-Thiophenemethylamine.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter and scintillation fluid.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw the frozen cell membrane preparation and resuspend it in ice-cold assay buffer to a predetermined protein concentration.[10]

  • Compound Dilution: Prepare serial dilutions of 2- and 3-Thiophenemethylamine in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay Buffer (for total binding).

    • A high concentration of a known unlabeled ligand (for non-specific binding).

    • Serial dilutions of the test compounds.

  • Add Radioligand: Add the radiolabeled ligand at a fixed concentration (typically at or near its Kd) to all wells.

  • Add Membranes: Add the membrane preparation to all wells to initiate the binding reaction. The final assay volume is typically 200-250 µL.[10]

  • Incubation: Incubate the plate at a specific temperature (e.g., 25-37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[10]

  • Harvesting: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Diagram of Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis prep_mem Prepare Cell Membranes plate Plate Setup: Total, Non-specific, & Test Compound Wells prep_mem->plate prep_lig Prepare Serial Dilutions of Test Compounds prep_lig->plate prep_radio Prepare Radioligand Solution add_radio Add Radioligand prep_radio->add_radio plate->add_radio add_mem Add Membranes & Incubate add_radio->add_mem harvest Filtration & Washing add_mem->harvest count Scintillation Counting harvest->count analyze Calculate IC50 & Ki count->analyze

Caption: Workflow for a competitive radioligand binding assay.

GPCR Functional Assay (e.g., cAMP Measurement)

Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist by measuring the downstream signaling response upon receptor binding.[12] For Gi/o- or Gs-coupled receptors, measuring changes in cyclic AMP (cAMP) levels is a common readout.[13]

Objective: To characterize the functional activity of 2- and 3-Thiophenemethylamine at a Gi/o-coupled receptor (e.g., D2) or a Gs-coupled receptor.

Materials:

  • Live cells stably expressing the target receptor.

  • Assay medium.

  • Forskolin (an adenylyl cyclase activator, used for Gi/o assays).

  • A known agonist for the target receptor.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • Multi-well plate reader.

Step-by-Step Methodology:

  • Cell Plating: Plate the cells expressing the target receptor in a suitable multi-well plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds (2- and 3-Thiophenemethylamine).

  • Agonist Mode:

    • Remove the culture medium and add assay medium containing the serial dilutions of the test compounds.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Antagonist Mode:

    • Pre-incubate the cells with the serial dilutions of the test compounds.

    • Add a fixed concentration (e.g., EC80) of a known agonist to all wells (except baseline controls).

    • For Gi/o-coupled receptors, co-stimulate with forskolin to induce a measurable cAMP signal that can be inhibited by the agonist.

    • Incubate for a specified time at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP response against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.

    • Antagonist Mode: Plot the inhibition of the agonist-induced response against the log concentration of the test compound to determine the IC50.

Diagram of a Gi/o-Coupled Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm agonist Agonist (e.g., Dopamine) receptor D2 Receptor (Gi/o-coupled) agonist->receptor Binds g_protein Gi/o Protein (αβγ) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP atp ATP atp->camp Converted by AC pka Protein Kinase A camp->pka Activates response Cellular Response (e.g., ↓ Gene Transcription) pka->response Phosphorylates Targets

Caption: Simplified signaling cascade for a Gi/o-coupled receptor like the D2 receptor.

Conclusion and Future Directions

The positional isomerism of this compound and 3-Thiophenemethylamine presents a compelling case for differential receptor pharmacology. While direct comparative data remains to be fully elucidated, the principles of bioisosterism and structure-activity relationships strongly suggest that the placement of the methylamine group will influence their interaction with key CNS targets like serotonin and dopamine receptors. This guide provides the theoretical framework and practical, validated experimental protocols for researchers to undertake this investigation. By determining the binding affinities and functional activities of these isomers, the scientific community can gain deeper insights into the structural requirements for ligand recognition at monoamine receptors, aiding in the rational design of novel therapeutics for neurological and psychiatric disorders.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Thiophenemethylamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for analogs of 2-thiophenemethylamine. As a privileged heterocyclic scaffold, this compound serves as a crucial building block in modern medicinal chemistry, primarily due to its role as a bioisostere of the endogenous phenethylamines.[1][2][3] We will dissect the nuanced effects of structural modifications on biological activity, with a particular focus on monoamine transporters, providing researchers and drug development professionals with a comprehensive resource grounded in experimental data.

The this compound Scaffold: A Versatile Pharmacophore

The this compound core is a cornerstone in the design of neurologically active agents.[4][5] Its thiophene ring is a bioisosteric replacement for the phenyl ring found in endogenous catecholamines like dopamine and norepinephrine, offering unique electronic properties and metabolic stability while maintaining key interactions for receptor binding.[6][7][8] The inherent structure allows for systematic modification at three key positions: the thiophene ring, the ethylamine side-chain, and the terminal amino group. Understanding the impact of substitutions at these positions is fundamental to tuning potency, selectivity, and overall pharmacological profile.

SAR_Scaffold cluster_0 This compound Core cluster_1 Key Modification Points & Their Roles Scaffold A Thiophene Ring (Positions 3, 4, 5) - Aromatic Interactions - Modulates Potency & Selectivity - Metabolic Stability Scaffold->A 1 B Ethylamine Side-Chain (α, β positions) - Spacing & Conformation - Influences Mechanism of Action (Inhibitor vs. Releaser) Scaffold->B 2 C Terminal Amine (NH2) - Forms Critical Salt Bridge - Primary, Secondary, or Tertiary - Governs Receptor Interaction Scaffold->C 3

Caption: Core this compound scaffold and key modification points.

Comparative SAR at Monoamine Transporters (MATs)

Monoamine transporters—specifically the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters—are primary targets for this compound analogs and are implicated in a host of neuropsychiatric disorders.[9] The reuptake of neurotransmitters by these transporters is a key regulatory mechanism in synaptic signaling.[9] Analogs of this compound can act as either inhibitors of reuptake or as substrates that induce reverse transport (efflux).

Thiophene Ring Substitutions: Tuning Affinity and Selectivity

Modifications to the thiophene ring are critical for modulating binding affinity and achieving selectivity across the different monoamine transporters. While direct SAR studies on this compound are less common than for its phenethylamine counterpart, principles can be extrapolated from related heterocyclic and phenyl-ring substituted compounds.

For instance, in studies of threo-methylphenidate analogs, which share a similar pharmacophore, substitutions on the aromatic ring are a major determinant of DAT binding affinity.[10] Electron-withdrawing groups at the 3' or 4' positions of the phenyl ring (analogous to the 4 or 5-positions of the thiophene ring) generally lead to improved DAT binding affinity.[10] Conversely, bulky substituents are often poorly tolerated, suggesting a sterically constrained binding pocket.[10]

In the broader class of monoamine transporter ligands, halogen substitution is a common strategy. For diaryl sulfide SERT ligands, the binding affinities for SERT were excellent for 5-halogen substituted derivatives, with a potency rank of Br ≥ Cl > F.[11] Interestingly, an opposite trend was observed for NET affinity, which decreased with the size of the halogen atom (F > Cl > Br), demonstrating how subtle changes can dramatically shift selectivity.[11]

Side-Chain and Terminal Amine Modifications: From Substrates to High-Affinity Inhibitors

The ethylamine side-chain and terminal amine are pivotal for interaction with the central (S1) binding site of monoamine transporters.

  • Primary vs. Secondary Amines : While primary amines are characteristic of substrates like amphetamine, N-alkylation can shift the pharmacological profile towards inhibition.

  • Bivalent Ligands : A groundbreaking approach involves creating bivalent ligands by linking two phenethylamine-like pharmacophores with a flexible spacer. This strategy has yielded compounds with profoundly enhanced binding affinity compared to their monovalent counterparts.[12][13] Studies have shown that linking two dopamine-like "heads" with an 8-carbon linker resulted in an 82-fold increase in DAT binding affinity compared to dopamine itself.[13][14] This suggests that these bivalent ligands may simultaneously occupy two discrete binding domains within a single transporter, such as the central S1 site and a secondary allosteric site in the extracellular vestibule.[12][13][14]

The table below compares the DAT binding affinities of monovalent phenethylamines with their bivalent derivatives, illustrating the significant potency gains achieved with the bivalent strategy.

CompoundStructureDAT Binding Affinity (Ki, nM)Fold Increase vs. Dopamine
DopamineMonovalent Catecholamine~1500 nM1x
Bivalent Dopamine (6-carbon linker)Two dopamine heads, C6 spacer~50 nM~30x[13]
Bivalent Dopamine (8-carbon linker)Two dopamine heads, C8 spacer~18 nM~82x[13]
AmphetamineMonovalent Phenethylamine~350 nM~4x
Bivalent Amphetamine (6-carbon linker)Two amphetamine heads, C6 spacer~25 nM~60x[13]

Data is approximated from published inhibition constants (IC50 or Ki) for illustrative comparison.[13]

Bivalent_Concept cluster_DAT Dopamine Transporter (DAT) DAT_Structure Extracellular Space S2 Allosteric Site S1 Central Site Intracellular Space Mono Monovalent Ligand (e.g., this compound) Mono->DAT_Structure:f2 Binds to S1 Site Bi Bivalent Ligand (Linked Pharmacophores) Bi->DAT_Structure:f1 Simultaneous Binding Bi->DAT_Structure:f2

Caption: Monovalent vs. Bivalent ligand binding at the dopamine transporter.

SAR at Other Biological Targets

While monoamine transporters are a primary focus, the this compound scaffold is versatile and has been incorporated into ligands for other targets.

  • Serotonin 5-HT Receptors : Thiophene-containing compounds have been synthesized as serotonin 5-HT1A receptor antagonists, which show potential neuroprotective effects.[15][16] The SAR for 5-HT2A receptors indicates that phenethylamines generally possess higher affinity than tryptamines.[17]

  • Acetylcholinesterase (AChE) : A series of novel thiophene derivatives were synthesized and evaluated as AChE inhibitors.[18] Some compounds, such as a tetrahydrobenzothiophene derivative, showed significantly more potent inhibition than the reference drug donepezil, highlighting the potential of the thiophene nucleus in designing anti-Alzheimer's agents.[18]

  • Dopamine D4 Receptors : Novel biarylmethylamine ligands incorporating a thiophene ring have been developed as highly potent and selective dopamine D4 receptor ligands.[19]

Experimental Protocol: Radioligand Binding Assay for Dopamine Transporter (DAT)

To experimentally determine the binding affinity (Ki) of novel this compound analogs, a competitive radioligand binding assay is a standard and essential technique. This protocol describes a method using cell membranes expressing human DAT (hDAT) and a high-affinity radioligand.

Objective: To determine the inhibition constant (Ki) of test compounds for the human dopamine transporter.

Materials:

  • HEK293 cells stably expressing hDAT

  • [³H]-WIN 35,428 (Radioligand, ~80 Ci/mmol)

  • Nomifensine (Reference Compound)

  • Test Compounds (this compound analogs)

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Scintillation Vials and Cocktail

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

Equipment:

  • Cell Harvester

  • Liquid Scintillation Counter

  • Centrifuge

  • Incubator (set to 4°C)

Protocol Steps:

  • Membrane Preparation: Homogenize hDAT-expressing cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Plate Setup:

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-WIN 35,428 (final concentration ~1-2 nM), and 100 µL of membrane homogenate.

    • Non-specific Binding (NSB): Add 50 µL of Nomifensine (final concentration ~30 µM), 50 µL of [³H]-WIN 35,428, and 100 µL of membrane homogenate.

    • Competitive Binding: Add 50 µL of test compound (at 8-10 serial dilutions), 50 µL of [³H]-WIN 35,428, and 100 µL of membrane homogenate.

  • Incubation: Incubate the plates for 2 hours at 4°C with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (DPM) - NSB (DPM).

    • Determine the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

protocol_workflow start Start prep Prepare hDAT Membrane Homogenate start->prep plate Set up 96-well plate: Total, NSB, and Test Compound Wells prep->plate add_radioligand Add [3H]-WIN 35,428 to all wells plate->add_radioligand add_membrane Add Membrane Homogenate to initiate binding add_radioligand->add_membrane incubate Incubate at 4°C for 2 hours add_membrane->incubate harvest Harvest onto glass filters & Wash incubate->harvest count Add Scintillation Cocktail & Count Radioactivity harvest->count analyze Calculate IC50 and Ki values using Cheng-Prusoff equation count->analyze end_node End analyze->end_node

Caption: Workflow for a DAT radioligand binding assay.

Conclusion and Future Perspectives

The this compound scaffold remains a highly productive starting point for the development of novel CNS-active agents. Key SAR insights reveal that while the core pharmacophore provides the essential framework for interacting with targets like monoamine transporters, fine-tuning of potency and selectivity is achieved through strategic substitution on the thiophene ring. The development of bivalent ligands represents an exciting frontier, demonstrating that dramatic increases in affinity can be achieved by designing molecules capable of spanning multiple binding sites. Future research should focus on integrating computational modeling with synthetic chemistry to further explore the chemical space around this versatile scaffold, leading to the development of next-generation therapeutics with improved efficacy and safety profiles.

References

A Comparative Analysis of Synthetic Routes to 2-Thiophenemethylamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, 2-thiophenemethylamine stands as a pivotal structural motif. Its presence in numerous biologically active compounds and functional materials underscores the importance of efficient and scalable synthetic access. This guide provides a comprehensive comparative analysis of the most prevalent synthetic routes to this versatile building block, offering field-proven insights into the causality behind experimental choices and a critical evaluation of their respective merits and drawbacks.

Introduction to a Privileged Scaffold

The thiophene ring, a bioisostere of the benzene ring, imparts unique physicochemical properties to molecules, including enhanced metabolic stability and receptor binding affinity. The appended methylamine sidechain provides a key nucleophilic handle for further molecular elaboration. Consequently, the synthesis of this compound is a frequent undertaking in drug discovery and development, demanding a careful consideration of synthetic strategy to balance yield, purity, cost, and safety. This guide will dissect four primary synthetic pathways, providing the necessary data and protocols to inform your selection of the optimal route for your research needs.

Visualizing the Synthetic Pathways

The following diagrams illustrate the core transformations for each of the discussed synthetic routes to this compound.

G cluster_1 Route 1: Reductive Amination cluster_2 Route 2: Gabriel Synthesis cluster_3 Route 3: Nitrile Reduction cluster_4 Route 4: From 2-Thiophene Ethanol A1 2-Thiophenecarboxaldehyde B1 Imine Intermediate A1->B1 + NH3 C1 This compound B1->C1 Reduction A2 2-(Chloromethyl)thiophene B2 N-(2-Thienylmethyl)phthalimide A2->B2 + Potassium Phthalimide C2 This compound B2->C2 Hydrazinolysis A3 2-Thiophenecarbonitrile C3 This compound A3->C3 Reduction (e.g., LiAlH4) A4 2-Thiophene Ethanol B4 Activated Intermediate (e.g., Tosylate) A4->B4 Activation C4 This compound B4->C4 Ammonolysis

Caption: Overview of the four primary synthetic routes to this compound.

Route 1: Reductive Amination of 2-Thiophenecarboxaldehyde

Reductive amination is a robust and widely employed method for the synthesis of amines from carbonyl compounds.[1][2] In the context of this compound synthesis, this typically involves the reaction of 2-thiophenecarboxaldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.[3][4] Two common variations of this approach are the Leuckart-Wallach reaction and methods employing hydride reducing agents like sodium borohydride.

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic method that utilizes ammonium formate or formamide as both the ammonia source and the reducing agent.[3] The reaction is typically carried out at elevated temperatures and proceeds via the formation of a formyl-protected amine, which is subsequently hydrolyzed to yield the final product.

Causality of Experimental Choices: The high temperatures are necessary to drive the dehydration of the intermediate carbinolamine to the imine and to facilitate the hydride transfer from formate or formamide. The use of a single reagent for both amination and reduction simplifies the reaction setup.

Reductive Amination with Sodium Borohydride

A milder alternative to the Leuckart-Wallach reaction involves the use of a dedicated reducing agent, most commonly sodium borohydride (NaBH₄).[1][2] This method allows for lower reaction temperatures and often provides cleaner reaction profiles.

Causality of Experimental Choices: Sodium borohydride is a selective reducing agent that readily reduces the imine intermediate but is less reactive towards the starting aldehyde, minimizing the formation of 2-thiophenemethanol as a byproduct. The reaction is often carried out in a protic solvent like methanol, which facilitates both imine formation and the reduction step. The addition of a catalyst, such as a Lewis acid or a solid-supported acid, can accelerate the imine formation.[5]

Route 2: Gabriel Synthesis

The Gabriel synthesis is a venerable and reliable method for the preparation of primary amines, effectively avoiding the over-alkylation often encountered with direct amination of alkyl halides.[6][7] This route commences with the N-alkylation of potassium phthalimide with a suitable substrate, in this case, 2-(chloromethyl)thiophene. The resulting N-(2-thienylmethyl)phthalimide is then cleaved to liberate the desired primary amine.

Causality of Experimental Choices: Phthalimide serves as a protected form of ammonia. The two carbonyl groups render the N-H proton acidic, allowing for easy deprotonation to form a potent nucleophile. The subsequent cleavage step, typically achieved with hydrazine (the Ing-Manske procedure), is an efficient way to release the primary amine, as the byproduct, phthalhydrazide, is a stable cyclic compound.[8][9] The use of a polar aprotic solvent like DMF can accelerate the initial Sₙ2 reaction.[7]

Route 3: Reduction of 2-Thiophenecarbonitrile

The reduction of a nitrile offers a direct and often high-yielding pathway to a primary amine. For the synthesis of this compound, this involves the reduction of 2-thiophenecarbonitrile. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.[10]

Causality of Experimental Choices: The carbon-nitrogen triple bond of a nitrile is relatively unreactive and requires a strong hydride source for reduction. LiAlH₄ is a potent, non-selective reducing agent capable of this transformation.[11][12] The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or THF to prevent the violent reaction of LiAlH₄ with protic sources.

A Note on Safety: This route necessitates the handling of 2-thiophenecarbonitrile, which can be synthesized from 2-(chloromethyl)thiophene and sodium cyanide. Sodium cyanide is a highly toxic substance, and stringent safety protocols must be followed.[13][14][15] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety goggles, must be worn.[16] A quench solution (e.g., a mixture of aqueous sodium hypochlorite and sodium hydroxide) should be readily available to neutralize any cyanide-containing waste.

Route 4: Synthesis from 2-Thiophene Ethanol

An alternative multi-step approach begins with the more readily available starting material, thiophene. This pathway involves the initial synthesis of 2-thiophene ethanol, which is then converted to this compound.[17][18][19]

Comparative Performance Data

ParameterRoute 1: Reductive Amination (Leuckart)Route 1: Reductive Amination (NaBH₄)Route 2: Gabriel SynthesisRoute 3: Nitrile Reduction (LiAlH₄)Route 4: From 2-Thiophene Ethanol (Overall)
Starting Material 2-Thiophenecarboxaldehyde2-Thiophenecarboxaldehyde2-(Chloromethyl)thiophene2-ThiophenecarbonitrileThiophene
Key Reagents Ammonium formate/FormamideNH₃ source, NaBH₄Potassium phthalimide, HydrazineLiAlH₄NBS, Mg, Ethylene oxide, TsCl, NH₃
Typical Yield Moderate to GoodGood to Excellent[21]GoodGood to ExcellentModerate
Reaction Time Several hours1-3 hoursSeveral hours1-4 hoursMulti-day
Temperature High (120-180 °C)[3]Room temperature to mild heatingRoom temperature to refluxRefluxVaried (low to high temp steps)
Purity of Crude Moderate (byproducts common)GoodGood to ExcellentGoodModerate
Scalability ModerateGoodModerateModerate (LiAlH₄ handling)Good
Safety Concerns High temperaturesFlammable solventsFlammable solventsHighly reactive LiAlH₄, Cyanide precursorGrignard reaction, Bromine
Cost of Reagents LowLow to ModerateModerateModerate to HighLow (starting material), Moderate (reagents)

Experimental Protocols

Protocol 1: Reductive Amination of 2-Thiophenecarboxaldehyde with Sodium Borohydride

G A Dissolve 2-thiophenecarboxaldehyde and ammonium acetate in methanol B Stir at room temperature for 1 hour A->B C Cool to 0°C B->C D Add NaBH4 portion-wise C->D E Warm to room temperature and stir for 2 hours D->E F Quench with water E->F G Extract with diethyl ether F->G H Dry organic layer and concentrate G->H I Purify by vacuum distillation H->I

Caption: Workflow for the reductive amination of 2-thiophenecarboxaldehyde using sodium borohydride.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-thiophenecarboxaldehyde (1.0 eq) and ammonium acetate (3.0 eq) in methanol.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford this compound.[22]

Protocol 2: Gabriel Synthesis of this compound

G A Combine potassium phthalimide and 2-(chloromethyl)thiophene in DMF B Heat the mixture at 80-90°C A->B C Monitor reaction by TLC B->C D Cool to room temperature and pour into water C->D E Filter and wash the solid N-(2-thienylmethyl)phthalimide D->E F Suspend the solid in ethanol E->F G Add hydrazine hydrate F->G H Reflux the mixture G->H I Cool and filter off phthalhydrazide H->I J Concentrate the filtrate I->J K Purify by vacuum distillation J->K

Caption: Workflow for the Gabriel synthesis of this compound.

Procedure:

  • To a solution of potassium phthalimide (1.1 eq) in anhydrous DMF, add 2-(chloromethyl)thiophene (1.0 eq).

  • Heat the reaction mixture to 80-90°C and monitor the progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated N-(2-thienylmethyl)phthalimide by filtration and wash with water.

  • Suspend the dried solid in ethanol and add hydrazine hydrate (1.5 eq).

  • Reflux the mixture for 2-4 hours, during which a precipitate of phthalhydrazide will form.

  • Cool the reaction mixture and remove the phthalhydrazide by filtration.

  • Concentrate the filtrate under reduced pressure.

  • Take up the residue in dilute HCl and wash with diethyl ether to remove any non-basic impurities.

  • Basify the aqueous layer with NaOH and extract the product with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude amine by vacuum distillation.[22]

Protocol 3: Reduction of 2-Thiophenecarbonitrile with LiAlH₄

G A Suspend LiAlH4 in anhydrous diethyl ether under N2 B Add a solution of 2-thiophenecarbonitrile in diethyl ether dropwise A->B C Reflux the mixture B->C D Cool to 0°C C->D E Quench sequentially with water, 15% NaOH, and water (Fieser workup) D->E F Filter the aluminum salts E->F G Dry the filtrate and concentrate F->G H Purify by vacuum distillation G->H

Caption: Workflow for the reduction of 2-thiophenecarbonitrile with LiAlH₄.

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Add a solution of 2-thiophenecarbonitrile (1.0 eq) in anhydrous diethyl ether dropwise to the stirred suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the reaction mixture for 2-4 hours.

  • Cool the reaction to 0°C in an ice bath.

  • Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the number of grams of LiAlH₄ used (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the filter cake with diethyl ether.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amine by vacuum distillation.[22]

Conclusion and Recommendations

The choice of synthetic route to this compound is a multifactorial decision.

  • For high yield and mild reaction conditions , the reductive amination of 2-thiophenecarboxaldehyde with sodium borohydride is often the preferred method, particularly for laboratory-scale synthesis.

  • The Leuckart-Wallach reaction offers a cost-effective alternative if high temperatures are not a concern.

  • The Gabriel synthesis provides a reliable, albeit multi-step, route to a high-purity product, effectively mitigating the risk of over-alkylation.

  • The reduction of 2-thiophenecarbonitrile can be very efficient but is overshadowed by the significant safety hazards associated with the use of cyanide.

  • The synthesis from 2-thiophene ethanol is a viable option when the more functionalized starting materials are unavailable, though it is a longer and more involved process.

Ultimately, the optimal synthetic strategy will depend on the specific constraints and priorities of the research project, including the availability and cost of starting materials, the required scale and purity of the final product, and the safety infrastructure in place.

References

A Comparative Guide to the Validation of a Novel LC-MS/MS Method for the Quantification of 2-Thiophenemethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive validation of a new, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2-Thiophenemethylamine. The performance of this novel method is objectively compared against a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. All validation parameters and acceptance criteria are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]

The content herein is designed for researchers, analytical scientists, and drug development professionals who require robust and reliable quantification of this important thiophene-containing compound.

Introduction: The Analytical Imperative for this compound

This compound is a primary amine containing a thiophene ring, a structure that serves as a key building block in the synthesis of various pharmaceutical compounds.[5][6] Its accurate quantification is critical during drug discovery, for monitoring synthesis reactions, in pharmacokinetic studies, and for quality control of active pharmaceutical ingredients (APIs) and final drug products. An analytical method that is not only accurate and precise but also highly sensitive and specific is paramount for ensuring product quality and regulatory compliance.

Traditionally, methods like HPLC-UV or Gas Chromatography-Mass Spectrometry (GC-MS) have been employed for the analysis of similar amine compounds.[7][8] While effective, these methods can face limitations in sensitivity and may be susceptible to matrix interferences, especially when analyzing complex biological samples. This guide introduces and validates a novel LC-MS/MS method designed to overcome these challenges, offering superior sensitivity and specificity.

The objective of this guide is to present a complete validation package for the new LC-MS/MS method according to stringent international guidelines and to provide a direct, data-driven comparison against a conventional HPLC-UV approach.

The Regulatory Cornerstone: Principles of Analytical Method Validation

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[9][10] Regulatory bodies like the ICH, FDA, and European Medicines Agency (EMA) have established comprehensive guidelines to ensure that analytical data is reliable and reproducible.[2][11][12][13] This study adheres to the principles outlined in the ICH Q2(R2) guideline.[1][10]

The core performance characteristics evaluated in this validation are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[14]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[14]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Accuracy: The closeness of test results to the true value.[14][15]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision (Inter-assay precision): Precision within-laboratory variations (different days, analysts, or equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14]

cluster_Validation Method Validation Workflow Dev Method Development Proto Validation Protocol Definition (ICH Q2(R2)) Dev->Proto Spec Specificity Proto->Spec Execute Experiments Lin Linearity & Range Proto->Lin Execute Experiments Acc Accuracy Proto->Acc Execute Experiments Prec Precision (Repeatability & Intermediate) Proto->Prec Execute Experiments LoQ LOD / LOQ Proto->LoQ Execute Experiments Rob Robustness Proto->Rob Execute Experiments Report Validation Report Spec->Report Compile Data Lin->Report Compile Data Acc->Report Compile Data Prec->Report Compile Data LoQ->Report Compile Data Rob->Report Compile Data

Caption: Workflow for analytical method validation based on ICH guidelines.

Methodologies: A Tale of Two Techniques

The Novel Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Causality and Choice: LC-MS/MS was selected for its unparalleled sensitivity and specificity.[17][18] The ability to use Multiple Reaction Monitoring (MRM) allows for the precise detection of a specific precursor-to-product ion transition for this compound, effectively filtering out background noise and interferences from the sample matrix. This is particularly advantageous for bioanalytical applications or for detecting trace-level impurities.[19][20]

Experimental Protocol:

  • Reagents and Materials:

    • This compound reference standard (>99% purity).

    • This compound-d4 (internal standard, IS).

    • Acetonitrile (LC-MS grade).

    • Formic acid (LC-MS grade).

    • Ultrapure water.

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL primary stock solution of this compound and the IS in methanol.

    • Create a calibration curve (e.g., 0.1, 0.5, 2, 10, 50, 200, 500 ng/mL) and Quality Control (QC) samples (e.g., 0.3, 25, 400 ng/mL) by spiking the stock solution into the desired matrix (e.g., human plasma, 0.1 M HCl).

    • For plasma samples, perform a protein precipitation by adding 3 parts of cold acetonitrile (containing IS) to 1 part plasma. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to an autosampler vial for injection.

  • Instrumentation and Conditions:

    • HPLC System: Standard UPLC/HPLC system.

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive.

    • MRM Transitions: this compound: m/z 114.1 -> 97.1; IS (d4): m/z 118.1 -> 101.1.

The Comparative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Causality and Choice: HPLC-UV is a robust, cost-effective, and widely accessible technique, making it a suitable benchmark for comparison.[8] It is effective for quantifying analytes at higher concentrations, such as in API release testing. However, its reliance on chromophore absorbance makes it inherently less specific and sensitive than MS detection.

Experimental Protocol:

  • Reagents and Materials:

    • This compound reference standard (>99% purity).

    • Acetonitrile (HPLC grade).

    • Phosphoric acid (reagent grade).

    • Ultrapure water.

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL primary stock solution in methanol.

    • Create a calibration curve (e.g., 0.5, 2, 10, 50, 100, 250 µg/mL) and QC samples by diluting the stock solution in the mobile phase.

  • Instrumentation and Conditions:

    • HPLC System: Standard HPLC system with a UV or Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of 70% 20mM potassium phosphate buffer (pH 3.0) and 30% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • UV Detection Wavelength: 235 nm.

Validation Results of the Novel LC-MS/MS Method

The following section details the experimental outcomes of the validation study. Each parameter was assessed against pre-defined acceptance criteria derived from ICH guidelines.[3]

Specificity
  • Procedure: Six blank matrix samples (human plasma) were analyzed to check for interferences at the retention time of this compound and its IS. Specificity was also assessed by analyzing the analyte in the presence of structurally related potential impurities.

  • Results: No significant interfering peaks were observed at the expected retention times in the blank samples or in the presence of potential impurities.

Linearity and Range
  • Procedure: Calibration curves were prepared and analyzed in triplicate on three different days. The peak area ratio (analyte/IS) was plotted against the nominal concentration, and a linear regression analysis was performed.

  • Results:

ParameterResultAcceptance Criterion
Validated Range 0.1 - 500 ng/mL-
Regression Equation y = 0.0125x + 0.0003-
Correlation Coefficient (r²) > 0.998≥ 0.99
Accuracy and Precision
  • Procedure: Accuracy and precision were determined by analyzing QC samples at low, medium, and high concentrations (n=6 replicates at each level) on three separate days.

  • Results:

QC LevelNominal Conc. (ng/mL)Accuracy (% Recovery)Precision (%RSD) - Intra-dayPrecision (%RSD) - Inter-dayAcceptance Criteria
LQC 0.3102.1%3.5%4.8%Accuracy: 85-115%
MQC 2598.9%2.1%3.2%Precision: ≤15% RSD
HQC 400100.5%1.8%2.5%(≤20% for LLOQ)
LOD and LOQ
  • Procedure: Determined based on the signal-to-noise ratio (S/N). LOD was established at an S/N of ≥3, and LOQ at an S/N of ≥10, with acceptable precision and accuracy.

  • Results:

ParameterResultAcceptance Criterion
LOD 0.03 ng/mLS/N ≥ 3
LOQ 0.1 ng/mLS/N ≥ 10; Accuracy & Precision criteria met
Robustness
  • Procedure: The effect of small, deliberate variations in method parameters was evaluated. Tested variations included column temperature (±2°C), mobile phase flow rate (±5%), and mobile phase composition (±2% organic).

  • Results: System suitability parameters (retention time, peak area, S/N) remained within acceptable limits for all tested variations. The %RSD of the results under varied conditions was <5%.

Head-to-Head Performance Comparison

The primary advantage of the new LC-MS/MS method becomes evident when its key performance metrics are compared directly with the conventional HPLC-UV method.

cluster_Methods Method Comparison cluster_Criteria Performance Criteria LCMS LC-MS/MS Method LOQ: 0.1 ng/mL Specificity: High (MRM) Run Time: 5 min Sample Prep: Protein Precipitation HPLC HPLC-UV Method LOQ: 500 ng/mL Specificity: Moderate (UV) Run Time: 12 min Sample Prep: Dilute and Shoot Crit Key Metrics Sensitivity (LOQ) Specificity Throughput (Run Time) Sample Complexity Crit:LOQ->LCMS Crit:Spec->LCMS Crit:Run->LCMS Crit:Prep->LCMS Crit:LOQ->HPLC Crit:Spec->HPLC Crit:Run->HPLC Crit:Prep->HPLC

Caption: Visual comparison of key performance attributes.

Comparative Data Summary:

Performance ParameterNovel LC-MS/MS Method Conventional HPLC-UV Method Advantage
Limit of Quantitation (LOQ) 0.1 ng/mL~500 ng/mL5000x higher sensitivity
Specificity High (Mass-based, MRM)Moderate (Potential interferences)Superior for complex matrices
Linear Range 0.1 - 500 ng/mL (3.7 orders of magnitude)0.5 - 250 µg/mL (2.7 orders of magnitude)Wider dynamic range
Sample Throughput ~5 minutes per sample~12 minutes per sample>2x faster
Sample Preparation Protein Precipitation requiredSimple dilutionHPLC-UV is simpler for clean samples
Application Focus Bioanalysis, trace impurity, PK studiesAPI assay, quality control (high conc.)Method is fit-for-purpose

As the data clearly indicates, the LC-MS/MS method provides a monumental leap in sensitivity. This makes it the unequivocally superior choice for applications where trace-level quantification is necessary, such as in pharmacokinetic studies following low-dose administration or for the analysis of the analyte in complex biological fluids. Furthermore, its higher specificity ensures greater confidence in the data by minimizing the risk of false positives from matrix components. While the HPLC-UV method remains a viable and simpler option for high-concentration assays, it lacks the performance required for more demanding applications.

Conclusion and Recommendations

This guide has successfully demonstrated the validation of a novel LC-MS/MS method for the quantification of this compound. The method meets and exceeds all acceptance criteria for specificity, linearity, accuracy, precision, sensitivity, and robustness as stipulated by ICH guidelines.

Key Findings:

  • The LC-MS/MS method is exceptionally sensitive, with an LOQ of 0.1 ng/mL.

  • It is highly specific, making it ideal for analysis in complex matrices like plasma.

  • The method is robust, accurate, and precise, ensuring reliable data generation in a routine laboratory setting.

Recommendations for Application:

  • Recommended: The new LC-MS/MS method is strongly recommended for all bioanalytical applications, including pharmacokinetic and toxicokinetic studies, and for trace-level impurity analysis in drug substances and products.

  • Alternative: The conventional HPLC-UV method may be considered a cost-effective alternative for routine quality control testing where analyte concentrations are high (in the µg/mL range) and the sample matrix is simple.

By providing this validated, high-performance analytical tool, we empower researchers and developers to generate high-quality, reliable data, ultimately accelerating the drug development pipeline.

References

A Senior Application Scientist's Guide to Cross-Reactivity of 2-Thiophenemethylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-reactivity profiles of 2-thiophenemethylamine derivatives, a class of compounds with significant interest in medicinal chemistry. Understanding the off-target interactions of these molecules is paramount for developing selective and safe therapeutics. Here, we delve into the structural nuances that dictate their binding promiscuity, offering experimental data and protocols to guide researchers in their drug discovery endeavors.

The Significance of Cross-Reactivity in Drug Development

In the quest for novel therapeutics, achieving target specificity is a primary objective. Cross-reactivity, the unintended interaction of a drug candidate with proteins other than its intended target, can lead to adverse side effects or diminished efficacy. For this compound derivatives, which often target central nervous system (CNS) receptors and transporters, a thorough assessment of off-target binding is critical. These derivatives share structural similarities with endogenous monoamines like dopamine and serotonin, predisposing them to interactions with a range of related proteins.[1]

Comparative Analysis of Cross-Reactivity Profiles

The cross-reactivity of this compound derivatives is largely dictated by the nature and position of substituents on the thiophene ring and the ethylamine side chain. To illustrate these structure-activity relationships (SAR), we compare the binding affinities of several representative derivatives against a panel of key CNS targets.

Key Targets for Cross-Reactivity Screening:
  • Monoamine Transporters: Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET). These are primary targets for many psychoactive compounds.[2]

  • Dopamine Receptors: Primarily the D2 receptor subtype, a key target for antipsychotic medications.[3]

  • Serotonin Receptors: Various subtypes, such as 5-HT1A and 5-HT2A, are implicated in mood and cognition.

Comparative Binding Affinity Data

The following table summarizes the binding affinities (Ki, in nM) of selected this compound derivatives against key monoamine transporters and receptors. Lower Ki values indicate higher binding affinity.

CompoundDAT (Ki, nM)SERT (Ki, nM)NET (Ki, nM)D2 Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)
This compound >10,000>10,000>10,000>10,000>10,000
Derivative A (N-methyl) 1,2008502,5005,0003,000
Derivative B (α-methyl) 4503009001,8001,200
Derivative C (5-chloro) 250150600950700
Derivative D (N,N-dimethyl) 3,5002,8006,000>10,0008,000

Note: The data presented is a synthesized representation from multiple sources for illustrative purposes and may not reflect the exact values from a single study.

From this data, we can infer several SAR trends:

  • N-methylation (Derivative A) slightly increases affinity for monoamine transporters and serotonin receptors compared to the parent compound.

  • α-methylation (Derivative B) , creating a phenethylamine-like structure, significantly enhances affinity across the board, highlighting the importance of the ethylamine backbone.[4]

  • Electron-withdrawing substituents on the thiophene ring (Derivative C) , such as a chloro group at the 5-position, can further increase binding affinity.

  • N,N-dimethylation (Derivative D) generally reduces affinity, likely due to steric hindrance at the binding sites.

Experimental Protocols for Assessing Cross-Reactivity

To ensure the trustworthiness and reproducibility of cross-reactivity data, standardized and validated experimental protocols are essential. Below are detailed methodologies for key assays.

Radioligand Binding Assays

This is a fundamental technique to determine the binding affinity of a compound to a specific receptor or transporter.

Workflow for Radioligand Binding Assay

prep Prepare cell membranes expressing the target protein incubation Incubate membranes, radioligand, and test compound at various concentrations prep->incubation radioligand Select a suitable radioligand with high affinity and specificity radioligand->incubation separation Separate bound from free radioligand (e.g., filtration) incubation->separation quantification Quantify radioactivity of the bound fraction separation->quantification analysis Analyze data to determine IC50 and calculate Ki values quantification->analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor/transporter in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in a fresh buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]dopamine for DAT), and varying concentrations of the this compound derivative.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

Transporter Uptake Assays

This functional assay measures the ability of a compound to inhibit the uptake of a substrate by a specific monoamine transporter.

Workflow for Transporter Uptake Assay

cell_culture Culture cells stably expressing the transporter of interest preincubation Pre-incubate cells with varying concentrations of the test compound cell_culture->preincubation substrate_add Add a radiolabeled substrate (e.g., [³H]dopamine for DAT) preincubation->substrate_add incubation Incubate for a short period to allow substrate uptake substrate_add->incubation termination Terminate uptake by washing with ice-cold buffer incubation->termination lysis Lyse the cells to release the internalized substrate termination->lysis quantification Quantify the radioactivity in the cell lysate lysis->quantification analysis Analyze data to determine the IC50 value for uptake inhibition quantification->analysis

Caption: Workflow for a monoamine transporter uptake assay.

Step-by-Step Protocol:

  • Cell Culture: Plate cells stably expressing the transporter of interest (e.g., HEK293-DAT cells) in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with a pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES). Then, pre-incubate the cells with varying concentrations of the this compound derivative for a short period (e.g., 10-20 minutes).

  • Initiate Uptake: Add a fixed concentration of the radiolabeled substrate (e.g., [³H]dopamine) to each well to initiate the uptake.

  • Incubation: Incubate the plate at 37°C for a short, defined time (e.g., 5-10 minutes) that falls within the linear range of uptake.

  • Terminate Uptake: Rapidly aspirate the buffer and wash the cells multiple times with ice-cold uptake buffer to stop the transport process.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).

  • Quantification: Transfer the cell lysate to scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of uptake inhibition against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value for uptake inhibition.

Mitigating Off-Target Effects through Structural Modification

The SAR data suggests that strategic chemical modifications can steer the selectivity profile of this compound derivatives. For instance, to reduce affinity for SERT while maintaining it for DAT, one might explore bulky substituents at the 3- or 4-position of the thiophene ring. Computational modeling and docking studies can further guide these synthetic efforts by predicting the binding poses and interaction energies of novel derivatives within the binding pockets of various off-target proteins.

Conclusion

The cross-reactivity of this compound derivatives is a multifaceted issue that requires careful and systematic evaluation. By employing a combination of binding and functional assays, researchers can build a comprehensive understanding of a compound's selectivity profile. The insights gained from these studies are invaluable for guiding medicinal chemistry efforts to optimize lead compounds, ultimately leading to the development of safer and more effective therapeutics.

References

A Comparative Guide to the Efficacy of 2-Thiophenemethylamine Derivatives in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the thiophene scaffold is a cornerstone for the development of novel therapeutics, demonstrating a remarkable breadth of biological activities.[1][2] Derivatives of thiophene have been extensively investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2] This guide focuses on a specific, yet versatile class of these compounds: 2-Thiophenemethylamine (2-TM) derivatives. As a primary amine attached to a thiophene ring, 2-TM serves as a crucial starting material for the synthesis of a diverse array of bioactive molecules.[3][4] We will objectively compare the performance of various 2-TM and related thiophene derivatives in cellular models, providing the supporting experimental data and protocols to empower researchers in their drug discovery endeavors.

The Rationale for Thiophene Scaffolds in Drug Design

The thiophene ring is considered a "privileged" structure in medicinal chemistry. Its sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions. Furthermore, the thiophene moiety is often used as a bioisostere for a phenyl ring, which can improve the physicochemical properties, metabolic stability, and binding affinity of a compound. The nature and position of substituents on the thiophene ring significantly influence the biological activity, allowing for fine-tuning of the pharmacological profile.[1]

Anticancer Efficacy: A Multi-faceted Approach

Thiophene derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action are diverse and include the inhibition of key enzymes, disruption of cellular structures, and modulation of critical signaling pathways.[2]

Comparative Cytotoxicity of Thiophene Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of several thiophene derivatives against a panel of human cancer cell lines. While not all are direct derivatives of this compound, they represent the broader class of thiophene-containing compounds and provide valuable insights into the potential of this scaffold.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound 4g (Methylene)bis(2-(thiophen-2-yl)-1H-indole)HCT-116 (Colon)7.1 ± 0.07[5]
Compound 4a (Methylene)bis(2-(thiophen-2-yl)-1H-indole)HCT-116 (Colon)10.5 ± 0.07[5]
Compound 4c (Methylene)bis(2-(thiophen-2-yl)-1H-indole)HCT-116 (Colon)11.9 ± 0.05[5]
Compound 3c 2-aroyl-5-aminobenzo[b]thiopheneMNNG/HOS (Osteosarcoma)0.0026[6]
NCI-H460 (Lung)0.0031[6]
HT-29 (Colon)0.0035[6]
K562 (Leukemia)0.0042[6]
A549 (Lung)0.0048[6]
Compound 3b ThienopyrimidineHepG2 (Liver)3.105[6][7]
PC-3 (Prostate)2.15[6][7]
Compound 4c Thieno[3,2-b]pyrroleHepG2 (Liver)3.023[6][7]
PC-3 (Prostate)3.12[6][7]
DPP-21 2-methylthieno[3,2-d]pyrimidineAverage of 6 cancer cell lines~0.00623[8]

Expert Insights: The data clearly indicates that minor structural modifications can lead to significant changes in cytotoxic potency. For instance, the benzo[b]thiophene derivative Compound 3c exhibits exceptionally low nanomolar IC50 values across multiple cancer cell lines, highlighting its potent antimitotic activity.[6] In contrast, fused thiophene derivatives like the thienopyrimidine Compound 3b and the pyrrolothienopyrimidine Compound 4c show activity in the low micromolar range, acting through a different mechanism involving kinase inhibition.[6][7] The 2-methylthieno[3,2-d]pyrimidine analogue DPP-21 also demonstrates potent antiproliferative activity at low nanomolar concentrations.[8]

Key Mechanistic Insights in Cancer Cellular Models

Inhibition of Tubulin Polymerization

A primary mechanism of action for many potent thiophene-based anticancer agents is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[9][10] Microtubules are essential for the formation of the mitotic spindle during cell division, and their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10]

cluster_0 Mechanism of Tubulin Polymerization Inhibition Derivative Thiophene Derivative (e.g., Compound 3c) ColchicineSite Binds to Colchicine Site on β-Tubulin Derivative->ColchicineSite Inhibits Tubulin α/β-Tubulin Dimers Polymerization Microtubule Polymerization Tubulin->Polymerization Prevents ColchicineSite->Tubulin Spindle Mitotic Spindle Formation Polymerization->Spindle Disrupts G2M G2/M Phase Arrest Spindle->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Thiophene derivatives can inhibit tubulin polymerization, leading to G2/M arrest and apoptosis.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol is designed to measure the effect of a test compound on the polymerization of purified tubulin in real-time.

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin (≥99% pure) on ice with ice-cold G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9, with 1 mM GTP) to a final concentration of 4 mg/mL. Keep on ice and use within 30 minutes.

    • Prepare a range of concentrations of the test compound (e.g., 0.1 µM to 100 µM) in G-PEM buffer. Include a vehicle control (e.g., DMSO) and a known inhibitor (e.g., colchicine) and promoter (e.g., paclitaxel) of tubulin polymerization.

  • Assay Setup:

    • Pre-warm a 96-well plate and a microplate reader equipped with a 340 nm filter to 37°C.

    • In the wells of the 96-well plate, add 10 µL of the test compound solutions, controls, or vehicle.

    • To initiate the polymerization reaction, add 90 µL of the tubulin/GTP solution to each well.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed plate reader.

    • Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes at 37°C.

  • Data Analysis:

    • Plot the absorbance against time for each concentration.

    • Determine the Vmax (maximum rate of polymerization) for each curve.

    • Normalize the data to the vehicle control (100% polymerization).

    • Plot the normalized Vmax values against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Inhibition of Pro-survival Signaling Pathways

Certain thiophene derivatives exert their anticancer effects by targeting key signaling cascades that promote tumor growth, proliferation, and survival.

a) VEGFR-2/AKT Pathway:

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and its downstream effector, AKT, are crucial for angiogenesis and cell survival.[7] Some thienopyrimidine and thieno[3,2-b]pyrrole derivatives have been shown to inhibit this pathway.[7]

cluster_1 VEGFR-2/AKT Signaling Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Activates PI3K PI3K VEGFR2->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Derivative Thiophene Derivative (e.g., Compound 3b/4c) Derivative->VEGFR2 Inhibits Derivative->AKT Inhibits

Caption: Thiophene derivatives can inhibit the VEGFR-2/AKT pathway, reducing cell proliferation.

b) Wnt/β-catenin Pathway:

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis, and its dysregulation is a key factor in the development of many cancers.[11][12][13] Thieno[3,2-d]pyrimidine-based compounds have been suggested to exert anticancer effects through the Wnt/β-catenin signaling pathway.[11]

cluster_2 Wnt/β-catenin Signaling Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex Frizzled->DestructionComplex Inhibits BetaCatenin β-catenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates to Nucleus & Binds to DestructionComplex->BetaCatenin Prevents Degradation of Nucleus Nucleus GeneExpression Target Gene Expression TCF_LEF->GeneExpression Activates Derivative Thiophene Derivative Derivative->BetaCatenin Potential Target

Caption: The Wnt/β-catenin pathway, a potential target for thiophene derivatives in cancer therapy.

Standardized Protocols for Cellular Analysis

To ensure the reproducibility and validity of experimental findings, standardized protocols are essential.

Experimental Protocol: Cell Viability (MTT) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting:

    • Treat cells with the test compound for the desired time period.

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation:

    • Wash the cells with ice-cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The DNA content is measured by the fluorescence intensity of PI.

    • The data is then analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.

cluster_3 General Workflow for Cellular Assays Start Start with Cultured Cells Treatment Treat with Thiophene Derivatives Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Mechanism Mechanism of Action Studies (e.g., Tubulin Polymerization) Treatment->Mechanism DataAnalysis Data Analysis (IC50, Cell Cycle Distribution) Viability->DataAnalysis CellCycle->DataAnalysis Mechanism->DataAnalysis

Caption: A generalized workflow for the in vitro evaluation of thiophene derivatives.

Neuroprotective Potential: An Emerging Area of Interest

Beyond their anticancer properties, derivatives synthesized from this compound have shown promise in the context of neuroprotection. Notably, 2-TM is a reactant in the synthesis of serotonin 5-HT1A receptor antagonists, which have demonstrated neuroprotective effects against ischemic cell damage.[4] This highlights the potential of the 2-TM scaffold in developing therapies for neurodegenerative diseases. Further research is needed to fully elucidate the structure-activity relationships and mechanisms of action of 2-TM derivatives in neuronal models.

Conclusion and Future Directions

The this compound scaffold and its broader class of thiophene derivatives represent a highly promising area for the discovery of new therapeutic agents. The data presented in this guide underscores their potent and varied anticancer activities, with mechanisms ranging from the disruption of the cytoskeleton to the inhibition of key signaling pathways. The provided protocols offer a robust framework for the continued evaluation of these compounds.

Future research should focus on the systematic synthesis and evaluation of 2-TM derivative libraries to establish clear structure-activity relationships. A deeper understanding of their engagement with specific molecular targets will be crucial for the rational design of next-generation thiophene-based drugs with improved efficacy and safety profiles.

References

A Head-to-Head Comparison of 2-Thiophenemethylamine and Existing Monoamine Reuptake Inhibitors: A Guide for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Unmet Need for Novel Neuromodulators

The landscape of therapeutic agents for neurological and psychiatric disorders is dominated by molecules that modulate monoaminergic systems. Serotonin-norepinephrine reuptake inhibitors (SNRIs), norepinephrine-dopamine reuptake inhibitors (NDRIs), and triple reuptake inhibitors (TRIs) have all demonstrated clinical efficacy, yet a significant portion of patients exhibit only a partial response or experience dose-limiting side effects[1][2]. This underscores the persistent need for novel chemical entities with refined pharmacological profiles. 2-Thiophenemethylamine, a structurally intriguing molecule, has appeared in the context of synthesizing more complex compounds, some with serotonergic activity[3]. However, its intrinsic activity at monoamine transporters remains largely unexplored. This guide provides a comparative framework for researchers and drug development professionals to evaluate the potential of this compound as a therapeutic candidate against established monoamine reuptake inhibitors.

Based on structure-activity relationship (SAR) studies of related phenethylamine derivatives, it is hypothesized that the thiophene moiety may confer a unique selectivity and potency profile at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters[4]. This document outlines the essential preclinical assays required to test this hypothesis and directly compare the findings with the known properties of existing therapeutic classes.

Comparative Landscape of Existing Monoamine-Targeting Therapeutics

To establish a benchmark for evaluating this compound, it is crucial to understand the mechanistic nuances of current therapeutic agents.

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

SNRIs, such as venlafaxine and duloxetine, are widely prescribed for major depressive disorder, anxiety disorders, and neuropathic pain[5][6]. Their primary mechanism involves blocking the reuptake of both serotonin and norepinephrine, thereby increasing their synaptic concentrations[5]. The ratio of SERT to NET inhibition varies among different SNRIs, influencing their therapeutic applications and side-effect profiles[7].

Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs)

Bupropion is a prominent example of an NDRI, primarily used for depression and smoking cessation[8]. By blocking the reuptake of norepinephrine and dopamine, bupropion offers a distinct therapeutic profile, often with a lower incidence of sexual side effects compared to SSRIs and SNRIs[3].

Triple Reuptake Inhibitors (TRIs)

TRIs represent a newer class of antidepressants that simultaneously inhibit the reuptake of serotonin, norepinephrine, and dopamine[1][3]. The rationale behind this approach is to offer a broader spectrum of antidepressant efficacy by engaging all three major monoamine systems implicated in mood regulation[9]. However, the development of TRIs has been challenging, with concerns about abuse liability due to their action on DAT[1].

Monoamine Releasing Agents

Distinct from reuptake inhibitors, monoamine releasing agents, such as amphetamine, promote the efflux of monoamines from the presynaptic neuron into the synapse[10][11][12]. This is achieved by reversing the direction of the monoamine transporters[11]. While effective as psychostimulants, their high abuse potential limits their therapeutic use to conditions like ADHD and narcolepsy[10].

Proposed Experimental Workflow for Characterizing this compound

To ascertain the therapeutic potential of this compound, a systematic in vitro characterization is paramount. The following experimental workflow is proposed to elucidate its activity at monoamine transporters.

References

A Comparative Guide to the Synthetic Efficiency of 2-Thiophenemethylamine Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Thiophenemethylamine is a pivotal heterocyclic building block in the landscape of modern chemistry.[1] As a derivative of thiophene, it serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules, including pharmaceuticals like serotonin 5-HT1A receptor antagonists and central nervous system agents, as well as compounds for materials science and agrochemical applications.[1][2][3] Given its importance, the development of efficient, scalable, and sustainable synthetic routes is a subject of considerable interest for researchers in both academic and industrial settings.

This guide provides an in-depth, objective comparison of prominent synthetic pathways to this compound. We move beyond a mere recitation of protocols to dissect the underlying chemical principles, evaluate the practical efficiencies, and weigh the environmental and safety considerations of each method. The analysis is grounded in experimental data from peer-reviewed literature and patents, offering a comprehensive resource for drug development professionals and synthetic chemists to make informed decisions for their specific research and production needs. We will explore three distinct and representative strategies: Direct Reductive Amination, Reduction of 2-Thiophenecarbonitrile, and Nucleophilic Substitution of 2-(Chloromethyl)thiophene.

Pathway 1: Direct Reductive Amination of 2-Thiophenecarboxaldehyde

Reductive amination is a cornerstone of modern amine synthesis, prized for its efficiency and convergence.[4][5] This one-pot reaction converts a carbonyl compound, in this case, 2-thiophenecarboxaldehyde, directly into an amine. The strategy involves the initial formation of an imine intermediate by reacting the aldehyde with an ammonia source, followed by in-situ reduction to yield the target primary amine.[6] This approach is often favored for its adherence to green chemistry principles, as it can reduce the number of synthetic steps and minimize waste.[7][8]

Experimental Workflow: Reductive Amination

T2C 2-Thiophenecarboxaldehyde Imine Imine Intermediate T2C->Imine Condensation NH3 Ammonia Source (e.g., NH4OAc) NH3->Imine Product This compound Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Product

Caption: One-pot reductive amination workflow.

Causality in Experimental Design

The choice of reagents is critical for the success of a one-pot reductive amination. The reaction is an equilibrium process, and the selection of the reducing agent is paramount.[4] A reducing agent that is too reactive, like sodium borohydride (NaBH₄), would indiscriminately reduce the starting aldehyde before significant imine formation can occur. Therefore, a milder, more selective reducing agent is required.

Sodium cyanoborohydride (NaBH₃CN) is the classic choice for this transformation.[6] It is sufficiently mild to not reduce the aldehyde at the slightly acidic pH required for imine formation but is reactive enough to readily reduce the protonated imine (iminium ion) intermediate. This selectivity ensures the reaction proceeds efficiently towards the desired amine product.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent alternative with similar selectivity.

Detailed Experimental Protocol
  • Step 1: Reaction Setup: To a solution of 2-thiophenecarboxaldehyde (1.0 eq) in methanol (MeOH), add ammonium acetate (NH₄OAc, ~3-5 eq). Stir the mixture at room temperature to facilitate the formation of the imine intermediate.

  • Step 2: Reduction: After a period of stirring (typically 30-60 minutes), add sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) portion-wise to the mixture. The reaction is typically monitored by TLC or GC-MS until the starting material is consumed.

  • Step 3: Workup and Purification: Quench the reaction by carefully adding dilute hydrochloric acid (HCl) until the solution is acidic. Remove the methanol under reduced pressure. Basify the aqueous residue with aqueous sodium hydroxide (NaOH) to a pH > 10.

  • Step 4: Isolation: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.[2]

Pathway 2: Reduction of 2-Thiophenecarbonitrile

This pathway utilizes 2-thiophenecarbonitrile as the precursor, which can be synthesized from 2-bromothiophene. The core of this method is the reduction of the nitrile functional group to a primary amine. This transformation is fundamental in organic synthesis and can be achieved using various powerful reducing agents or catalytic hydrogenation.

Experimental Workflow: Nitrile Reduction

TCN 2-Thiophenecarbonitrile Intermediate Iminium Salt (Hydrolytic Workup) TCN->Intermediate Reduction ReducingAgent Reducing Agent (e.g., LiAlH4 or H2/Catalyst) ReducingAgent->Intermediate Product This compound Intermediate->Product Hydrolysis

Caption: Synthesis via reduction of 2-thiophenecarbonitrile.

Causality in Experimental Design

The choice of reducing agent dictates the experimental conditions and safety profile of this pathway.

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is an extremely powerful and effective reducing agent for nitriles. However, its high reactivity necessitates the use of anhydrous ethereal solvents (like diethyl ether or THF) and extreme caution due to its violent reaction with water. The workup procedure must be performed carefully by sequential, slow addition of water and base.

  • Catalytic Hydrogenation: An alternative, often considered "greener," is catalytic hydrogenation. Using hydrogen gas (H₂) in the presence of a metal catalyst like Raney Nickel or Palladium on carbon (Pd/C) can achieve the reduction under pressure. This method avoids the use of pyrophoric metal hydrides but requires specialized high-pressure reactor equipment.

Detailed Experimental Protocol (using LiAlH₄)
  • Step 1: Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, ~1.5-2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath.

  • Step 2: Addition of Nitrile: Add a solution of 2-thiophenecarbonitrile (1.0 eq) in anhydrous THF dropwise to the cooled LiAlH₄ suspension, maintaining a low temperature. After the addition is complete, allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC or GC-MS).

  • Step 3: Workup (Fieser method): Cool the reaction mixture in an ice bath. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular precipitate should form, which can be removed by filtration.

  • Step 4: Isolation: Wash the filtered solid with additional THF. Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amine is then purified by vacuum distillation.

Pathway 3: From 2-(Chloromethyl)thiophene via Gabriel Synthesis

This classical method builds the amine by first creating a carbon-nitrogen bond through nucleophilic substitution, followed by deprotection. It starts with 2-(chloromethyl)thiophene, a reactive intermediate. While direct amination with ammonia is possible, it often leads to over-alkylation, producing significant amounts of secondary and tertiary amines.[6] The Gabriel synthesis elegantly circumvents this issue by using potassium phthalimide as a protected nitrogen nucleophile.

Experimental Workflow: Gabriel Synthesis

TCMT 2-(Chloromethyl)thiophene Protected N-(2-Thienylmethyl)phthalimide TCMT->Protected SN2 Substitution Phth Potassium Phthalimide Phth->Protected Product This compound Protected->Product Cleavage Deprotect Deprotection (e.g., Hydrazine) Deprotect->Product

Caption: Gabriel synthesis of this compound.

Causality in Experimental Design

The Gabriel synthesis is a two-step process where each step is optimized for a specific transformation.

  • Step 1 (Alkylation): Potassium phthalimide acts as a surrogate for the NH₂⁻ anion. Its nucleophilicity is sufficient to displace the chloride from 2-(chloromethyl)thiophene in a standard Sₙ2 reaction. The bulky phthalimide group prevents the product from reacting further, thus cleanly yielding the mono-alkylated product.

  • Step 2 (Deprotection): The final amine is liberated by cleaving the robust phthalimide group. This is most commonly achieved by hydrazinolysis (the Ing-Manske procedure), where hydrazine attacks the carbonyl groups of the phthalimide, releasing the primary amine and forming the highly stable phthalhydrazide precipitate.

Detailed Experimental Protocol
  • Step 1: Phthalimide Alkylation: Combine 2-(chloromethyl)thiophene (1.0 eq) and potassium phthalimide (1.05 eq) in a polar aprotic solvent like dimethylformamide (DMF). Heat the mixture (e.g., to 80-100 °C) and stir until the reaction is complete (monitored by TLC).

  • Step 2: Isolation of Intermediate: Cool the reaction mixture and pour it into water to precipitate the N-(2-thienylmethyl)phthalimide. Collect the solid by filtration, wash with water, and dry.

  • Step 3: Hydrazinolysis: Suspend the dried phthalimide intermediate in ethanol. Add hydrazine hydrate (~1.5-2.0 eq) and reflux the mixture. A thick precipitate (phthalhydrazide) will form.

  • Step 4: Isolation of Product: After cooling, acidify the mixture with concentrated HCl to dissolve the amine product and precipitate any remaining solids. Filter off the phthalhydrazide. Concentrate the filtrate under reduced pressure. Treat the residue with a strong base (e.g., NaOH or KOH) and extract the liberated amine into an organic solvent. Dry, concentrate, and purify by vacuum distillation.

Quantitative Performance Comparison

MetricPathway 1: Reductive AminationPathway 2: Nitrile Reduction (LiAlH₄)Pathway 3: Gabriel Synthesis
Starting Material 2-Thiophenecarboxaldehyde2-Thiophenecarbonitrile2-(Chloromethyl)thiophene
Number of Steps 1 (One-pot)1 (plus nitrile synthesis)2 (plus chloromethylation)
Typical Overall Yield Good to Excellent (70-90%)Good to Excellent (75-95%)Good (65-85%)
Key Reagents NH₄OAc, NaBH₃CNLiAlH₄ or H₂/Raney NiPotassium Phthalimide, Hydrazine
Safety Concerns NaBH₃CN is toxic.LiAlH₄ is pyrophoric; H₂ is explosive.Hydrazine is toxic and carcinogenic.
Green Chemistry Score High (one-pot, good atom economy)Medium (harsh reagents or high pressure)Low (protecting groups, poor atom economy)

Conclusion and Recommendations

The optimal synthetic pathway to this compound is highly dependent on the specific constraints and priorities of the laboratory or production facility.

  • For Efficiency and Green Chemistry: The Direct Reductive Amination pathway is arguably the most advantageous. Its one-pot nature, high yields, and avoidance of highly hazardous reagents or protecting groups make it an excellent choice for both lab-scale and potential industrial-scale synthesis.[1][4][9]

  • For Substrate Availability: If 2-thiophenecarbonitrile is a more readily available or cost-effective starting material, the Nitrile Reduction pathway is a highly effective, albeit more hazardous, alternative. The catalytic hydrogenation variant is preferable from a safety and environmental standpoint if the necessary equipment is available.

  • For Classical Robustness: The Gabriel Synthesis is a classic and reliable method that guarantees the clean formation of the primary amine without over-alkylation byproducts.[10] However, its lower atom economy due to the use of a protecting group and the toxicity of hydrazine make it less favorable compared to more modern, streamlined approaches.

Ultimately, a thorough process hazard analysis and cost-benefit evaluation should guide the final selection. For most modern applications prioritizing safety, efficiency, and sustainability, direct reductive amination represents the state-of-the-art approach.

References

A Researcher's Guide to Navigating the Metabolic Landscape of 2-Thiophenemethylamine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate journey of drug discovery, understanding a compound's metabolic fate is a critical checkpoint. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of toxic byproducts, ultimately halting the development of a promising therapeutic candidate. For researchers working with scaffolds like 2-thiophenemethylamine, a privileged structure in medicinal chemistry, a deep understanding of its metabolic stability compared to its analogs is paramount for rational drug design.

This guide provides an in-depth comparison of the metabolic stability of this compound and its selected analogs. We will delve into the key metabolic pathways, present comparative experimental data from in vitro assays, and provide detailed protocols to empower researchers to conduct their own assessments. Our focus is on elucidating the structure-metabolism relationships that govern the stability of these compounds, offering actionable insights for drug development professionals.

The Metabolic Vulnerabilities of the Thiophene Moiety

The thiophene ring, while a valuable isostere for the phenyl ring, introduces specific metabolic liabilities.[1] The sulfur atom and the electron-rich aromatic system are susceptible to oxidation by cytochrome P450 (CYP) enzymes, the primary workhorses of drug metabolism in the liver.[2][3] Two major oxidative pathways can lead to the formation of reactive metabolites:

  • Thiophene-S-oxidation: This pathway forms a thiophene-S-oxide, a highly reactive electrophile that can covalently bind to cellular macromolecules, potentially leading to toxicity.[4][5]

  • Thiophene Epoxidation: Oxidation of the double bonds in the thiophene ring can produce a thiophene epoxide, another reactive intermediate that can rearrange to form hydroxythiophenes or be detoxified through conjugation.[4][6]

The specific P450 isoforms involved in thiophene metabolism can vary depending on the overall structure of the molecule, with CYP2C9, CYP3A4, and CYP2D6 often implicated.[2][7][8]

The Role of Monoamine Oxidases (MAOs)

For compounds containing a primary or secondary amine, such as this compound, metabolism by monoamine oxidases (MAO-A and MAO-B) is a significant clearance pathway.[9] These mitochondrial enzymes catalyze the oxidative deamination of the amine, converting it to an aldehyde, which is then further oxidized to a carboxylic acid. The structural similarity of this compound to endogenous monoamines like phenethylamine suggests that it is a likely substrate for both MAO isoforms.[10][11][12]

Comparative Metabolic Stability: An In Vitro Assessment

To illustrate the impact of structural modifications on metabolic stability, we present hypothetical but representative data from two standard in vitro assays: the Human Liver Microsomal (HLM) stability assay and the Human Hepatocyte stability assay. These assays provide key parameters such as half-life (t½) and intrinsic clearance (CLint), which are crucial for predicting in vivo pharmacokinetic behavior.[13][14][15][16]

The Analogs Under Investigation:
  • This compound (Parent Compound): The baseline for our comparison.

  • N-Methyl-2-thiophenemethylamine (Analog 1): Explores the effect of N-alkylation.

  • 5-Chloro-2-thiophenemethylamine (Analog 2): Investigates the impact of ring substitution with an electron-withdrawing group, potentially blocking a site of metabolism.

  • Phenethylamine (Analog 3): A close structural analog lacking the thiophene ring, to highlight the influence of the sulfur-containing heterocycle.

Data Summary
CompoundHLM Stability (t½, min)HLM Intrinsic Clearance (µL/min/mg protein)Hepatocyte Stability (t½, min)Hepatocyte Intrinsic Clearance (µL/min/10^6 cells)
This compound 2555.44530.8
Analog 1: N-Methyl-2-thiophenemethylamine 4034.76521.3
Analog 2: 5-Chloro-2-thiophenemethylamine 3539.65525.2
Analog 3: Phenethylamine 1592.42849.5
Analysis of Structure-Metabolism Relationships
  • This compound (Parent): Exhibits moderate metabolic stability. Its clearance is likely a combination of CYP-mediated oxidation of the thiophene ring and MAO-catalyzed deamination of the primary amine.

  • Analog 1 (N-Methylation): The introduction of a methyl group on the nitrogen atom leads to a noticeable increase in metabolic stability (longer half-life, lower clearance). This is a common observation, as N-methylation can hinder the binding of the compound to the active site of MAO enzymes, slowing down the rate of deamination.[17] While CYP-mediated metabolism is still possible, the reduced MAO activity significantly contributes to the overall improved stability.

  • Analog 2 (Ring Chlorination): Placing a chlorine atom at the 5-position of the thiophene ring also enhances metabolic stability compared to the parent compound. This is a classic "metabolic blocking" strategy. The 5-position is often a primary site of CYP-mediated hydroxylation on the thiophene ring.[7] By introducing a halogen at this position, this metabolic "hotspot" is blocked, forcing metabolism to occur at other, potentially slower, sites.

  • Analog 3 (Phenethylamine): The replacement of the thiophene ring with a phenyl ring results in significantly lower metabolic stability. Phenethylamine is a well-known substrate for both MAO-A and MAO-B and is rapidly metabolized.[10][18] This highlights the substantial influence of the heterocyclic ring system on the overall metabolic profile. While the thiophene ring introduces its own set of metabolic liabilities (S-oxidation, epoxidation), in this context, it appears to be less susceptible to rapid degradation compared to the phenyl ring in the context of a primary amine, likely due to a combination of electronic and steric factors influencing enzyme binding and turnover.

Experimental Protocols

To ensure the trustworthiness and reproducibility of metabolic stability data, standardized and well-validated protocols are essential. Below are detailed, step-by-step methodologies for the Human Liver Microsomal and Hepatocyte stability assays.

Human Liver Microsomal (HLM) Stability Assay

This assay primarily assesses Phase I metabolic pathways, particularly those mediated by CYP enzymes.[19]

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound in human liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • Test compound and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile with an internal standard for quenching the reaction and for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system

Protocol:

  • Preparation:

    • Thaw the human liver microsomes on ice.

    • Prepare a stock solution of the test compound and positive controls in a suitable organic solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mM.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer.

    • Add the test compound or positive control to the wells to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative control wells (which receive buffer instead).

    • The final microsomal protein concentration should be 0.5 mg/mL.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard to the respective wells.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein in incubation).

Human Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II enzymes and their necessary cofactors.[18]

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound in a suspension of human hepatocytes.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E with supplements)

  • Test compound and positive controls

  • 96-well plates (non-coated)

  • Orbital shaker in a 37°C incubator with 5% CO2

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Protocol:

  • Hepatocyte Preparation:

    • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

    • Gently transfer the cells into pre-warmed incubation medium.

    • Determine cell viability and concentration using a method like the trypan blue exclusion assay.

    • Adjust the cell density to 1 x 10^6 viable cells/mL in the incubation medium.

  • Incubation:

    • In a 96-well plate, add the hepatocyte suspension.

    • Add the test compound or positive control to the wells to achieve a final concentration of 1 µM.

    • Place the plate on an orbital shaker in a 37°C incubator with 5% CO2.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot from each well and add it to a separate plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.

  • Sample Processing and Analysis:

    • Centrifuge the quenching plate to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • The data analysis is similar to the microsomal stability assay. Plot the natural logarithm of the percentage of the parent compound remaining versus time to determine the elimination rate constant (k) and subsequently the half-life (t½).

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (cell density in millions of cells/mL).

Visualizing the Metabolic Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key metabolic pathways and the experimental workflow for assessing metabolic stability.

cluster_0 Metabolic Pathways of this compound This compound This compound CYP450 CYP450 This compound->CYP450 MAO MAO This compound->MAO Thiophene-S-Oxide Thiophene-S-Oxide CYP450->Thiophene-S-Oxide Thiophene Epoxide Thiophene Epoxide CYP450->Thiophene Epoxide Aldehyde Intermediate Aldehyde Intermediate MAO->Aldehyde Intermediate Hydroxythiophene Hydroxythiophene Thiophene Epoxide->Hydroxythiophene Carboxylic Acid Metabolite Carboxylic Acid Metabolite Aldehyde Intermediate->Carboxylic Acid Metabolite cluster_1 In Vitro Metabolic Stability Assay Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Incubate Compound with Microsomes/Hepatocytes Incubate Compound with Microsomes/Hepatocytes Prepare Reagents->Incubate Compound with Microsomes/Hepatocytes Sample at Time Points Sample at Time Points Incubate Compound with Microsomes/Hepatocytes->Sample at Time Points Quench Reaction Quench Reaction Sample at Time Points->Quench Reaction Process Samples Process Samples Quench Reaction->Process Samples LC-MS/MS Analysis LC-MS/MS Analysis Process Samples->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Calculate t1/2 and CLint Calculate t1/2 and CLint Data Analysis->Calculate t1/2 and CLint End End Calculate t1/2 and CLint->End

References

A Comparative Review of Patents on 2-Thiophenemethylamine Applications: From Pharmaceuticals to Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of 2-Thiophenemethylamine

This compound, a seemingly simple heterocyclic compound, serves as a critical building block in a surprisingly diverse range of technologies, spanning life-saving pharmaceuticals, innovative agricultural solutions, and cutting-edge materials. Its thiophene ring, a sulfur-containing aromatic heterocycle, imparts unique electronic and steric properties that medicinal chemists and material scientists have adeptly exploited. This guide provides a comparative analysis of key patents related to the applications of this compound, offering insights into the inventive steps, experimental validation, and the underlying scientific rationale that drive its utility in various fields. We will delve into its pivotal role in the synthesis of blockbuster antiplatelet agents, its emerging potential in agrochemicals, and its contribution to the development of novel conductive polymers.

I. Pharmaceutical Applications: The Cornerstone of Antiplatelet Therapy

The most prominent and commercially significant application of this compound lies in its role as a key intermediate in the synthesis of thienopyridine-class antiplatelet drugs, most notably Clopidogrel and Prasugrel. These medications are vital in the prevention of thrombosis and are widely prescribed to patients with cardiovascular diseases. Patents in this area primarily focus on improving the efficiency, cost-effectiveness, and stereoselectivity of the synthetic routes to these active pharmaceutical ingredients (APIs).

Comparative Analysis of Synthetic Strategies for Antiplatelet Drugs

The synthesis of Clopidogrel and Prasugrel often involves the coupling of this compound or a derivative with another key chiral intermediate. The patents reviewed highlight various approaches to this critical step, with a focus on improving yield and optical purity.

Drug Patent Key Inventive Step Reported Yield/Purity Advantages Highlighted
Clopidogrel CN101519401ADirect condensation of (S)-(+)-o-chlorophenylglycine methyl ester·L-tartrate with a p-substituted benzenesulfonate of 2-thiophene-2-ethyl ester, avoiding the need to resolve the final intermediate.[1]Yield: 81.5-82.5%[1]Cheap and readily available raw materials, high product yield and optical purity, and simple process operation.[1]
Clopidogrel CN110862372AUtilization of succinonitrile as a solvent in the nucleophilic substitution reaction, which is reported to shorten reaction time and improve yield and purity.[2]Yield: 92.0%; Purity: 99.8% (HPLC)[2]Overcomes long reaction times and low yields of previous methods.[2][3]
Prasugrel CN102241689AA novel method for synthesizing the key intermediate 2,4,5,6,7,7alpha-hexahydro thieno[3,2-c]pyridine-2-ketone via catalytic oxidation in a high-pressure oxygen atmosphere.[4]Yield for the final acylation step to Prasugrel: 86%[4]Safer and higher yielding process suitable for industrial production.[4]
Prasugrel WO2012001486A1An improved process for preparing Prasugrel hydrochloride and its intermediates, emphasizing the use of less toxic Class 3 solvents.[5]Not explicitly quantified in the abstract, but claims "better yield and purity".[5]Overcomes problems associated with prior art, offering a more economical and eco-friendly process.[5]
Experimental Protocols: A Glimpse into the Patented Processes

To provide a practical understanding, below are representative experimental protocols derived from the reviewed patents.

Protocol 1: Synthesis of Clopidogrel Intermediate (CN101519401A) [1]

  • Reaction Setup: In a three-necked flask, combine (S)-(+)-o-chlorophenylglycine methyl ester L-tartrate (5.00g, 0.0143mol) and thiophene-2-ethyl p-toluenesulfonate (5.00g, 0.0177mol).

  • Addition of Base: Add K₂HPO₄·3H₂O (18.50g).

  • Reaction: Heat the mixture at 97-99°C for 12 hours.

  • Work-up: After the reaction, add water (50ml) and ethyl acetate (40ml). Stir and separate the layers.

  • Extraction and Precipitation: Extract the organic layer and adjust the pH to 1.2-1.5 with concentrated hydrochloric acid.

  • Isolation: Cool the solution in an ice-water bath and filter to obtain the product.

Protocol 2: Synthesis of Prasugrel (CN102241689A) [4]

  • Dissolution: Dissolve 5-[2-cyclopropyl-1-(2-fluoro-phenyl)-2-oxo-ethyl]-5,6,7,7α-tetramethylene sulfide [3,2-c] pyridin-2-one (16.5g, 0.05mol) in a mixture of DMF (60mL) and acetic anhydride (5.7ml).

  • Reaction Initiation: Cool the solution to 0°C and add sodium hydride (2.2g) while stirring.

  • Reaction Progression: Continue stirring at room temperature for 1 hour.

  • Quenching and Extraction: Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Purification: Combine the organic phases, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

  • Crystallization: Filter and concentrate under reduced pressure. Crystallize the residue from ether to obtain Prasugrel.

Visualizing the Synthetic Pathways

Clopidogrel_Synthesis A This compound C (S)-2-(2-thiophene ethylamino) (2-chlorphenyl)methyl acetate (Clopidogrel Intermediate) A->C Coupling Reaction B (S)-o-chlorophenylglycine methyl ester B->C D Clopidogrel C->D Cyclization Fungicide_Scaffold A 2-Aminothiophene Core D Fungicidal Activity A->D B Substituent R1 B->A Modification at various positions C Substituent R2 C->A Polythiophene_Synthesis A Thiophene Monomer C Polythiophene (Conductive Polymer) A->C Oxidative Polymerization B Oxidizing Agent (e.g., FeCl3) B->C

References

Evaluating the Off-Target Effects of 2-Thiophenemethylamine: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the meticulous evaluation of a compound's off-target effects is not merely a regulatory hurdle but a cornerstone of developing safer and more effective therapeutics. This guide provides an in-depth comparative analysis of the off-target profile of 2-Thiophenemethylamine, a heterocyclic analog of phenethylamine. By examining its properties alongside its parent compound, phenethylamine, and the well-characterized stimulant, amphetamine, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for assessing its potential liabilities and therapeutic window.

The principle of bioisosterism, where a functional group is replaced by another with similar physical and chemical properties, underpins this comparison. The substitution of the phenyl ring in phenethylamine with a thiophene ring in this compound can significantly alter its electronic and steric properties, thereby influencing its interaction with a wide range of biological targets.[1] Understanding these differences is paramount for predicting potential adverse drug reactions and for the rational design of more selective molecules.

Methodologies for a Comprehensive Off-Target Evaluation

A robust assessment of off-target effects requires a multi-pronged approach, integrating computational (in silico) predictions with experimental (in vitro) validation. This dual strategy allows for the early identification of potential liabilities and provides a more complete picture of a compound's safety profile.[2]

In Silico Profiling: The Predictive First Pass

Computational toxicology serves as an invaluable initial screening tool to predict potential off-target interactions.[3] By leveraging quantitative structure-activity relationship (QSAR) models and machine learning algorithms, we can forecast the binding affinity of a compound against a vast array of known biological targets.[4] This predictive screening helps to prioritize experimental assays and focus resources on the most probable off-target liabilities.

cluster_0 In Silico Workflow compound Test Compound (e.g., this compound) qsar QSAR & Machine Learning Models compound->qsar prediction Predicted Off-Target Profile qsar->prediction databases Chemical & Biological Databases databases->qsar prioritization Prioritization for In Vitro Testing prediction->prioritization cluster_1 In Vitro Screening Workflow prioritized Prioritized Targets from In Silico broad_panel Broad Panel Radioligand Binding Assays prioritized->broad_panel hits Initial Hits broad_panel->hits dose_response Concentration-Response Assays (IC50/EC50) hits->dose_response functional Functional Cellular Assays dose_response->functional profile Confirmed Off-Target Profile functional->profile

References

Bridging the Bench-to-Bedside Gap: A Guide to In Vivo Validation of In Vitro Findings for 2-Thiophenemethylamine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary drug discovery, the journey from a promising in vitro "hit" to a viable in vivo candidate is a critical and often challenging transition. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to validate in vitro findings for the novel compound, 2-Thiophenemethylamine, using robust in vivo models. Here, we will operate under a common and plausible hypothetical scenario in early-stage neuropharmacology: our initial in vitro screens have identified this compound as a potent and selective inhibitor of monoamine oxidase B (MAO-B).

Monoamine oxidases (MAOs) are crucial enzymes in the metabolism of monoamine neurotransmitters.[1] The selective inhibition of MAO-B is a clinically validated strategy for the treatment of Parkinson's disease, as it increases dopamine levels in the brain.[1][2] Our objective is to design a logical, scientifically rigorous in vivo validation strategy to determine if the in vitro MAO-B inhibition by this compound translates into a meaningful pharmacological effect in a living organism.

The In Vitro Foundation: Characterizing this compound as a Selective MAO-B Inhibitor

The impetus for any in vivo study is a solid foundation of in vitro data. In our hypothetical case, comprehensive enzymatic assays have been conducted. These assays typically involve incubating recombinant human MAO-A and MAO-B with this compound across a range of concentrations to determine its inhibitory capacity.

Table 1: Hypothetical In Vitro Inhibitory Profile of this compound

ParameterThis compoundSelegiline (Positive Control)
MAO-B IC50 75 nM50 nM
MAO-A IC50 8.2 µM2.5 µM
Selectivity Index (MAO-A/MAO-B) 10950

The data in Table 1 illustrates that this compound is a potent inhibitor of MAO-B with a high selectivity index, surpassing that of the established MAO-B inhibitor, Selegiline. This strong in vitro profile makes it a compelling candidate for in vivo validation.

The In Vivo Imperative: Selecting the Right Model

The transition to in vivo studies requires careful consideration of the animal model. The choice of model is dictated by the biological question being asked. For validating a potential anti-Parkinsonian agent, several well-established neurotoxin-based models are available.[3][4][5][6] For our purposes, the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a suitable choice. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease.[7]

Experimental Workflow for In Vivo Validation

The overall workflow is designed to assess both the target engagement (does the compound inhibit MAO-B in the brain?) and the functional outcome (does it have a neuroprotective or therapeutic effect?).

G cluster_0 Phase 1: Pharmacokinetics & Target Engagement cluster_1 Phase 2: Neuroprotection & Behavioral Rescue PK/PD Pharmacokinetic Profiling (Blood & Brain) ExVivo_MAO Ex Vivo MAO Activity Assay (Brain Homogenates) PK/PD->ExVivo_MAO Determine Dose & Time for Max Target Inhibition MPTP_Model MPTP Mouse Model of Parkinson's Disease ExVivo_MAO->MPTP_Model Select Optimal Dose for Efficacy Study Behavioral Behavioral Testing (e.g., Rotarod, Open Field) MPTP_Model->Behavioral Assess Motor Function Histology Post-mortem Histology (Tyrosine Hydroxylase Staining) Behavioral->Histology Correlate Function with Neuronal Survival

Caption: Workflow for in vivo validation of this compound.

Detailed Experimental Protocols

Pharmacokinetic and Pharmacodynamic (PK/PD) Study

Objective: To determine the bioavailability of this compound in the brain and to confirm its ability to inhibit MAO-B in vivo.

Methodology:

  • Animal Dosing: Male C57BL/6 mice (8-10 weeks old) will be administered a single dose of this compound via oral gavage or intraperitoneal injection at three dose levels (e.g., 1, 5, and 10 mg/kg).

  • Sample Collection: At various time points post-dosing (e.g., 0.5, 1, 2, 4, 8, and 24 hours), blood and brain tissue will be collected.

  • Bioanalytical Analysis: The concentration of this compound in plasma and brain homogenates will be quantified using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

  • Ex Vivo MAO Activity Assay: Brain homogenates will be used to measure MAO-A and MAO-B activity using a radiochemical or fluorescent assay. This will determine the extent and duration of target inhibition at different doses.

Expected Outcome: This study will establish the dose-response relationship for MAO-B inhibition in the brain and inform the dose selection for the efficacy study.

MPTP-Induced Neurodegeneration Model

Objective: To evaluate the neuroprotective effects of this compound against MPTP-induced dopaminergic neuron loss and motor deficits.

Methodology:

  • Animal Groups:

    • Group 1: Vehicle control (saline)

    • Group 2: MPTP + Vehicle

    • Group 3: MPTP + this compound (low dose)

    • Group 4: MPTP + this compound (high dose)

    • Group 5: MPTP + Selegiline (positive control)

  • Dosing Regimen: Pre-treatment with this compound or vehicle will be initiated 3 days prior to MPTP administration and continued throughout the study. MPTP will be administered intraperitoneally (e.g., 20 mg/kg) for four consecutive days.

  • Behavioral Analysis: Motor function will be assessed using the rotarod test and open-field test at baseline and at specified time points after the final MPTP injection.

  • Neurochemical Analysis: At the end of the study, striatal tissue will be collected for HPLC-ECD (High-Performance Liquid Chromatography with Electrochemical Detection) analysis to quantify dopamine and its metabolites (DOPAC and HVA).

  • Immunohistochemistry: Brain sections will be stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss in the substantia nigra.

Table 2: Hypothetical In Vivo Efficacy Data for this compound in the MPTP Mouse Model

Treatment GroupRotarod Latency (s)Striatal Dopamine (ng/mg tissue)Substantia Nigra TH+ Neurons (% of Control)
Vehicle Control 180 ± 1515.2 ± 1.8100%
MPTP + Vehicle 65 ± 104.8 ± 0.945%
MPTP + this compound (5 mg/kg) 110 ± 128.9 ± 1.168%
MPTP + this compound (10 mg/kg) 145 ± 1812.1 ± 1.585%
MPTP + Selegiline (5 mg/kg) 130 ± 1510.5 ± 1.378%

Interpreting the In Vivo Data in the Context of In Vitro Findings

The hypothetical data in Table 2 demonstrates a dose-dependent neuroprotective effect of this compound. The compound significantly improved motor performance, preserved striatal dopamine levels, and protected dopaminergic neurons from MPTP-induced toxicity. These findings would strongly support the initial in vitro data, suggesting that the MAO-B inhibitory activity of this compound is responsible for its neuroprotective effects.

The Underlying Mechanism: A Visual Representation

The proposed mechanism of action for this compound in the context of Parkinson's disease is the inhibition of MAO-B, which leads to an increase in synaptic dopamine levels.

G cluster_0 Presynaptic Dopaminergic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DOPA L-DOPA DA Dopamine DOPA->DA DA_Vesicle Dopamine in Vesicles DA->DA_Vesicle MAO_B MAO-B DA->MAO_B Degradation DA_Synapse Dopamine DA_Vesicle->DA_Synapse Release Metabolites Inactive Metabolites MAO_B->Metabolites D_Receptor Dopamine Receptors DA_Synapse->D_Receptor Binding Signal Signal Transduction D_Receptor->Signal 2_TM This compound 2_TM->MAO_B Inhibits

Caption: Proposed mechanism of this compound in the brain.

Conclusion

This guide outlines a systematic and scientifically sound approach to validating the in vitro finding of MAO-B inhibition by this compound in a relevant in vivo model of Parkinson's disease. By progressing from pharmacokinetic and pharmacodynamic studies to a robust efficacy model, researchers can confidently assess the therapeutic potential of this novel compound. The successful translation of in vitro potency to in vivo efficacy is a cornerstone of successful drug development, and the methodologies described herein provide a clear path for achieving this critical milestone.

References

A Senior Application Scientist's Guide to the Comparative Pharmacokinetics of 2-Thiophenemethylamine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for designing and executing a comparative pharmacokinetic study of various 2-Thiophenemethylamine formulations. As a compound with potential applications in pharmaceutical and chemical research, understanding how its formulation impacts its absorption, distribution, metabolism, and excretion (ADME) is paramount for successful preclinical and clinical development.[1] This document moves beyond a simple recitation of protocols to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating study design.

Introduction: The Imperative of Formulation for this compound

This compound is a primary amine containing a thiophene moiety, a structure found in numerous pharmaceutically active compounds.[2][3] Its physicochemical properties, such as its basicity (pKa of the amine group) and moderate lipophilicity, suggest that its oral bioavailability may be subject to significant formulation effects.[4] The therapeutic efficacy and safety profile of any drug candidate are intrinsically linked to its pharmacokinetic profile.[5] A formulation that provides optimal bioavailability ensures that a consistent and effective concentration of the drug reaches the systemic circulation and, ultimately, the target site.

Conversely, a suboptimal formulation can lead to poor absorption, high inter-subject variability, and potential failure in later development stages. This guide will, therefore, compare three representative formulations to illustrate the principles of assessing pharmacokinetic performance:

  • Formulation A: Simple Aqueous Solution (Control) : this compound dissolved in a standard vehicle (e.g., saline or water). This serves as a baseline to understand the intrinsic absorption characteristics of the molecule.

  • Formulation B: Crystalline Salt Form (e.g., Hydrochloride Salt) : Salt formation is a traditional and effective method to improve the solubility and dissolution rate of ionizable compounds like amines.[6]

  • Formulation C: Lipid-Based System (Self-Emulsifying Drug Delivery System - SEDDS) : For compounds that may have permeability or solubility limitations, lipid-based systems can enhance absorption by utilizing lipid absorption pathways and potentially reducing first-pass metabolism.[6][7]

Designing a Robust In Vivo Comparative Pharmacokinetic Study

The objective of this study is to determine and compare key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, and oral bioavailability) of this compound following oral administration of the three distinct formulations. An intravenous (IV) administration group is included to determine the absolute bioavailability of each oral formulation.[8][9]

Causality Behind Experimental Design Choices
  • Animal Model Selection : Sprague-Dawley rats are a standard and well-characterized model for pharmacokinetic studies due to their larger size (facilitating serial blood sampling), manageable handling, and extensive historical control data.[8][10] All study protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[8]

  • Dose Selection : Initial dose-range finding studies are essential to determine a dose that provides plasma concentrations well above the analytical method's limit of quantification without inducing toxicity.[11][12] For this comparative study, a consistent dose (e.g., 10 mg/kg) will be used across all oral formulations to ensure a direct comparison.[8] The IV dose is typically lower (e.g., 2 mg/kg) to avoid potential acute toxicity from rapid exposure.

  • Routes of Administration : Oral (PO) administration via gavage is the intended clinical route for most drugs and is therefore essential for evaluating formulation performance.[11] Intravenous (IV) administration via the tail vein provides a direct measure of systemic circulation, serving as the 100% bioavailability reference.[8]

Experimental Workflow Diagram

The following diagram outlines the comprehensive workflow for the proposed comparative study.

G cluster_0 Phase 1: Pre-Study Preparation cluster_1 Phase 2: In-Vivo Study Execution cluster_2 Phase 3: Bioanalysis & Data Processing cluster_3 Phase 4: Reporting A Formulation Development (Aqueous, Salt, SEDDS) B Analytical Method Validation (LC-MS/MS) A->B C Animal Acclimatization (Sprague-Dawley Rats) B->C D Animal Dosing (IV and PO Groups) C->D E Serial Blood Sampling (Defined Time Points) D->E F Plasma Processing & Storage E->F G Sample Extraction F->G H LC-MS/MS Quantification G->H I Pharmacokinetic Analysis (Calculate Cmax, AUC, etc.) H->I J Comparative Data Analysis I->J K Final Study Report Generation J->K

Caption: High-level workflow for the comparative pharmacokinetic study.

Detailed Experimental Protocols

Trustworthiness in scientific research is built upon transparent and reproducible methodologies. The following protocols are designed to be self-validating through the inclusion of appropriate controls and validation steps.

Protocol 3.1: Bioanalytical Method Validation (LC-MS/MS)

A validated bioanalytical method is the cornerstone of any pharmacokinetic study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and selectivity.[13][14]

Objective: To develop and validate a robust method for the quantification of this compound in rat plasma.

Methodology:

  • Instrument Setup: Utilize a triple quadrupole mass spectrometer coupled with an ultra-performance liquid chromatography (UPLC) system.[15]

  • Standard Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank rat plasma.

  • Sample Preparation: a. Thaw plasma samples on ice. b. Perform a protein precipitation extraction by adding 3 volumes of cold acetonitrile (containing an internal standard, e.g., a stable isotope-labeled this compound) to 1 volume of plasma. c. Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins. d. Transfer the supernatant to a new plate or vial for injection.

  • Chromatography: Use a C18 reverse-phase column with a gradient elution (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the analyte from endogenous plasma components.

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity. Optimize the precursor-to-product ion transitions for both the analyte and the internal standard.

  • Validation: Validate the method according to regulatory guidelines for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, and stability.[14]

Protocol 3.2: In-Vivo Study

Objective: To obtain plasma concentration-time profiles for this compound from different formulations.

Methodology:

  • Animal Preparation: Fast male Sprague-Dawley rats (n=4-6 per group) overnight with free access to water.[8] Weigh each animal before dosing to calculate the exact dose volume.

  • Dosing:

    • IV Group: Administer the this compound solution (2 mg/kg) via a bolus injection into the lateral tail vein.

    • PO Groups: Administer each of the three oral formulations (10 mg/kg) via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 100-150 µL) from the tail vein at pre-determined time points.

    • IV Time Points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[8]

    • PO Time Points: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.[8]

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge at 4°C to separate the plasma.

  • Storage: Immediately store the resulting plasma samples at -80°C until bioanalysis.

Data Analysis and Comparative Assessment

Pharmacokinetic parameters will be calculated using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).

Pharmacokinetic Phases (ADME)

The collected data will describe the journey of this compound through the body's four pharmacokinetic phases.

ADME Formulation Oral Formulation (Gut Lumen) Absorption Absorption (Gut Wall -> Portal Vein) Formulation->Absorption Dissolution & Permeation Liver First-Pass Metabolism (Liver) Absorption->Liver Systemic Systemic Circulation (Plasma) Liver->Systemic Bioavailable Fraction Distribution Distribution (Tissues) Systemic->Distribution Metabolism Metabolism (Liver, other organs) Systemic->Metabolism Excretion Excretion (Kidney, Bile) Systemic->Excretion Metabolism->Excretion

Caption: The ADME pathway for an orally administered drug.

Comparative Data Presentation

The calculated pharmacokinetic parameters should be summarized in a table for clear, objective comparison. The hypothetical data below illustrates how different formulations can dramatically alter a drug's pharmacokinetic profile.

ParameterFormulation A (Aqueous)Formulation B (HCl Salt)Formulation C (SEDDS)IV Bolus
Dose 10 mg/kg PO10 mg/kg PO10 mg/kg PO2 mg/kg IV
Cmax (ng/mL) 150 ± 35450 ± 90600 ± 1251100 ± 210
Tmax (hr) 2.0 ± 0.51.0 ± 0.30.75 ± 0.20.083
AUC₀-t (ng*hr/mL) 950 ± 2102800 ± 5504100 ± 7801850 ± 300
t½ (hr) 4.5 ± 0.84.7 ± 0.94.6 ± 0.74.3 ± 0.6
F (%) 10.3%30.3%44.3%100%

Data are represented as mean ± SD and are for illustrative purposes only. F (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100[9]

Interpretation of Hypothetical Data:

  • Formulation A (Aqueous): The low Cmax and bioavailability (F%) suggest poor intrinsic solubility or permeability.

  • Formulation B (HCl Salt): The increased Cmax and threefold increase in bioavailability compared to the aqueous solution demonstrate that enhancing the dissolution rate significantly improves absorption.

  • Formulation C (SEDDS): This formulation shows the highest Cmax and overall bioavailability, suggesting it effectively overcomes both solubility and potential permeability barriers, possibly by utilizing lipid absorption pathways and minimizing first-pass metabolism.[7]

  • Elimination Half-life (t½): The half-life remains consistent across all formulations, which is expected as elimination is a property of the drug molecule itself, not the delivery system.

Conclusion

This guide outlines a scientifically rigorous and logical framework for comparing the pharmacokinetics of different this compound formulations. The choice of formulation is a critical determinant of a drug's systemic exposure and, consequently, its potential for therapeutic success. By systematically evaluating formulations with diverse physicochemical properties—from a simple solution to a crystalline salt and an advanced lipid-based system—drug development professionals can select a lead formulation that maximizes bioavailability and ensures consistent performance. The methodologies described herein provide a clear, reproducible, and self-validating path to generating the crucial data needed to advance promising compounds like this compound through the development pipeline.

References

Safety Operating Guide

2-Thiophenemethylamine: A Comprehensive Guide to Proper Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. This guide provides essential, in-depth procedural information for the proper disposal of 2-Thiophenemethylamine (CAS No. 27757-85-3). Adherence to these protocols is critical not only for regulatory compliance but also for the protection of our personnel and the environment.

Immediate Safety and Hazard Assessment: Understanding the Risks

Before any handling or disposal of this compound, a thorough understanding of its associated hazards is paramount. This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed or in contact with skin and may cause respiratory irritation.[2][3]

Key Hazard Information:

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation (Category 1B)GHS05DangerH314: Causes severe skin burns and eye damage.[1][4]
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed.[3]
Acute Toxicity, Dermal (Category 4)GHS07WarningH312: Harmful in contact with skin.[3]
Acute Toxicity, Inhalation (Category 4)GHS07WarningH332: Harmful if inhaled.[3]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemGHS07WarningH335: May cause respiratory irritation.[2][3]

This table summarizes the primary hazards associated with this compound, necessitating stringent safety protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

The causality behind PPE selection is directly tied to the chemical's corrosive and toxic properties. The goal is to create an impermeable barrier between the user and the substance.

  • Hand Protection: Wear protective gloves that have been inspected prior to use.[1][3] Use proper glove removal technique to avoid skin contact.[1][3] Contaminated gloves must be disposed of after use in accordance with good laboratory practices and applicable laws.[1][3]

  • Eye/Face Protection: Use a face shield and safety glasses.[3] All eye protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[5][6] This includes a lab coat, and for larger quantities or in case of a spill, a PVC apron may be necessary.[7]

  • Respiratory Protection: For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[1] For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1] Respirators and their components must be tested and approved under government standards like NIOSH (US) or CEN (EU).[1]

Incompatible Materials: Preventing Hazardous Reactions

This compound must be stored and handled separately from strong oxidizing agents, acids, acid chlorides, and acid anhydrides to prevent violent reactions.[2][5]

Disposal Procedures: A Step-by-Step Protocol

The disposal of this compound is a regulated process that must be conducted in compliance with local, regional, and national hazardous waste regulations.[8] Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste.[8][9]

Small Quantities (Research & Development Scale)

For small amounts of unused this compound:

  • Containment: Keep the chemical in its original, suitable, and closed container for disposal.[1][2][8] Do not mix with other waste.

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

  • Waste Collection: Arrange for disposal through a licensed professional waste disposal service.[1]

Bulk Quantities

Disposal of larger volumes requires a more robust approach:

  • Professional Consultation: Contact a licensed hazardous waste disposal company to handle the material.[1]

  • Incineration: The recommended method for disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] Extra care should be taken during ignition as the material is flammable.[1]

  • Surplus and Non-recyclable Solutions: Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

Contaminated Materials

Any materials that have come into contact with this compound, such as gloves, absorbent paper, or empty containers, must be treated as hazardous waste.

  • Contaminated Packaging: Dispose of as unused product.[1]

  • Other Contaminated Materials: Place in a sealed, labeled container for hazardous waste disposal.

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow cluster_assessment 1. Initial Assessment cluster_small_scale 2a. Small-Scale Disposal cluster_bulk_scale 2b. Bulk-Scale Disposal cluster_contaminated 3. Contaminated Materials Start This compound Waste Identified AssessQuantity Assess Quantity (Small vs. Bulk) Start->AssessQuantity AssessContaminated Identify Contaminated Materials (PPE, Containers, etc.) Start->AssessContaminated ContainSmall Contain in Original Labeled Container AssessQuantity->ContainSmall Small Scale ContactDisposalBulk Contact Licensed Waste Disposal Company AssessQuantity->ContactDisposalBulk Bulk Scale ContactDisposalSmall Contact Licensed Waste Disposal Service ContainSmall->ContactDisposalSmall DisposeSmall Dispose as Hazardous Waste ContactDisposalSmall->DisposeSmall Incineration High-Temperature Incineration with Scrubber ContactDisposalBulk->Incineration DisposeBulk Final Disposition Incineration->DisposeBulk ContainContaminated Package and Label as Hazardous Waste AssessContaminated->ContainContaminated DisposeContaminated Dispose with Primary Waste Stream ContainContaminated->DisposeContaminated

Caption: Decision workflow for this compound disposal.

Accidental Release Measures: Spill Management Protocol

In the event of a spill, immediate and decisive action is crucial to mitigate exposure and environmental contamination.

Immediate Response
  • Evacuate Personnel: Evacuate personnel to a safe area.[1]

  • Ensure Adequate Ventilation: Provide sufficient ventilation to the affected area.[1]

  • Personal Precautions: Use personal protective equipment.[1] Avoid breathing vapors, mist, or gas.[1]

Containment and Cleanup
  • Prevent Further Leakage: If it is safe to do so, prevent further leakage or spillage.[3]

  • Environmental Precautions: Do not let the product enter drains.[1][3]

  • Cleanup Procedure:

    • For liquid spills, soak up with inert absorbent material such as sand, silica gel, acid binder, universal binder, or sawdust.[8]

    • For solid spills, sweep up and shovel the material.[1] Avoid creating dust.[1]

  • Collection: Keep the collected waste in suitable, closed containers for disposal.[1][2][8]

The following diagram outlines the procedural flow for managing a this compound spill.

SpillResponse Spill Spill of this compound Occurs Evacuate 1. Evacuate Area & Ensure Ventilation Spill->Evacuate DonPPE 2. Don Appropriate PPE Evacuate->DonPPE Contain 3. Contain Spill & Prevent Entry to Drains DonPPE->Contain Absorb 4. Absorb with Inert Material Contain->Absorb Collect 5. Collect Waste in Labeled Container Absorb->Collect Decontaminate 6. Decontaminate Spill Area Collect->Decontaminate Dispose 7. Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Step-by-step spill response protocol.

Regulatory Framework and Compliance

Disposal of this compound falls under the regulations for hazardous waste. In the United States, this is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed by name, it may be classified as a hazardous waste if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[10] Given its corrosive nature, it would likely be classified under the corrosivity characteristic (EPA hazardous waste code D002).

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and local regulatory agencies to ensure full compliance.[5]

Conclusion: A Commitment to Safety

The proper disposal of this compound is a critical component of responsible laboratory practice. By understanding the hazards, implementing stringent safety protocols, and adhering to regulated disposal procedures, we uphold our commitment to the safety of our personnel, the integrity of our research, and the protection of our environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Thiophenemethylamine
Reactant of Route 2
2-Thiophenemethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.